molecular formula C20H23N7O6 B1670599 Dihydrohomofolic acid CAS No. 14866-11-6

Dihydrohomofolic acid

货号: B1670599
CAS 编号: 14866-11-6
分子量: 457.4 g/mol
InChI 键: VEBDSVCWCXWVOS-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

substrate for dihydrofolate reductase;  produces tetrahydrohomofolate which in turn inhibits thymidylate synthetase & therefore DNA synthesis;  minor descriptor (77-84);  on-line & Index Medicus search FOLIC ACID/AA (77-84);  RN given refers to (L-Glu)-isomer

属性

CAS 编号

14866-11-6

分子式

C20H23N7O6

分子量

457.4 g/mol

IUPAC 名称

(2S)-2-[[4-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,13,22H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t13-/m0/s1

InChI 键

VEBDSVCWCXWVOS-ZDUSSCGKSA-N

手性 SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

规范 SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dihydrohomofolic acid; 

产品来源

United States

Foundational & Exploratory

Synthesis and Biological Activity of Dihydrohomofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activity of dihydrohomofolic acid. Due to a lack of direct literature on this compound, this document extrapolates from established methodologies for analogous compounds, particularly homofolic acid derivatives. This compound is a structural analog of dihydrofolic acid and is anticipated to function as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis.[1][2] This guide outlines a proposed synthetic pathway, detailed experimental protocols, and an evaluation of its expected biological effects based on data from related antifolate compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the development and investigation of novel antifolate agents.

Introduction

Folic acid and its derivatives are essential for cellular proliferation and survival, primarily through their role in the synthesis of purines and thymidylate.[1] The enzyme dihydrofolate reductase (DHFR) is a key component of the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[3] Inhibition of DHFR disrupts DNA synthesis and repair, making it a prime target for antimicrobial and anticancer therapies.[2][4]

Homofolic acid and its derivatives are a class of antifolates that have been explored for their potential as therapeutic agents. This compound, as a close analog of the natural DHFR substrate, is a compound of significant interest. This guide provides a detailed, albeit inferred, examination of its synthesis and biological properties.

Proposed Synthesis of this compound

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis for this compound, commencing from known starting materials.

Synthesis_Workflow A 6-Bromomethyl-2-amino-4-hydroxypteridine C Condensation A->C B Diethyl p-aminobenzoyl-L-glutamate B->C D Diethyl Homofolate C->D Alkylation E Saponification D->E F Homofolic Acid E->F G Reduction F->G e.g., Sodium Dithionite (B78146) H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Inferred)

The following protocols are adapted from methodologies used for the synthesis of related folic acid analogs and represent a likely approach for the preparation of this compound.

Step 1: Synthesis of Diethyl Homofolate

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 6-bromomethyl-2-amino-4-hydroxypteridine (1 equivalent) and diethyl p-aminobenzoyl-L-glutamate (1.1 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Saponification to Homofolic Acid

  • Reaction Setup: Suspend the purified diethyl homofolate in a solution of sodium hydroxide (B78521) (2-3 equivalents) in a mixture of ethanol (B145695) and water.

  • Reaction Conditions: Stir the suspension at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of 3-4 to precipitate the homofolic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction to this compound

  • Reaction Setup: Dissolve homofolic acid in an aqueous solution of sodium bicarbonate.

  • Reaction Conditions: Add a solution of sodium dithionite (2-3 equivalents) and stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Work-up and Purification: Acidify the solution to precipitate the this compound. Collect the product by filtration, wash with deoxygenated water, and dry under vacuum over a desiccant. Due to the instability of dihydrofolates, the product should be stored under an inert atmosphere at low temperatures.

Biological Activity and Mechanism of Action

This compound is expected to act as an antifolate, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). By competing with the natural substrate, dihydrofolic acid, it would block the production of tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleotides and certain amino acids.[3][4]

Folate Metabolism and DHFR Inhibition

The diagram below illustrates the central role of DHFR in the folate metabolic pathway and the proposed point of inhibition by this compound.

Folate_Metabolism cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism DHFR->THF Dihydrohomofolic_Acid This compound (Inhibitor) Dihydrohomofolic_Acid->DHFR

Caption: The folate metabolic pathway and the inhibitory action of this compound on DHFR.

Biological Activity of Homofolic Acid Analogs

Direct quantitative data on the biological activity of this compound is not available. However, studies on related homofolic acid analogs provide some insight into their potential efficacy. The dihydro and tetrahydro derivatives of 1',2',3',4',5',6'-hexahydrohomofolic acid have shown activity against Streptococcus faecium but were inactive against Lactobacillus casei.[5] Notably, these compounds were not inhibitors of L. casei dihydrofolate reductase.[5] The modest growth inhibition of various cell lines by 8-deazahomofolic acid and its tetrahydro derivative has also been reported.[7]

Table 1: Summary of Biological Activity for Homofolic Acid Analogs

CompoundTarget Organism/Cell LineObserved ActivityReference
Dihydro-hexahydrohomofolic acidStreptococcus faeciumActive[5]
Dihydro-hexahydrohomofolic acidLactobacillus caseiInactive[5]
Tetrahydro-hexahydrohomofolic acidStreptococcus faeciumActive[5]
Tetrahydro-hexahydrohomofolic acidLactobacillus caseiInactive[5]
8-Deazahomofolic acidStreptococcus faecium, Lactobacillus casei, L1210 cellsModest growth inhibition[7]
Tetrahydro-8-deazahomofolateStreptococcus faecium, Lactobacillus casei, L1210 cellsModest growth inhibition[7]

Disclaimer: The data presented in this table is for analogs of this compound and may not be representative of the activity of this compound itself.

Future Directions

The information presented in this guide provides a theoretical framework for the synthesis and biological evaluation of this compound. Future research should focus on the practical synthesis and purification of this compound to enable direct biological testing. Key areas for investigation include:

  • Enzymatic Inhibition Assays: Determining the IC50 and Ki values of this compound against DHFR from various species (e.g., human, bacterial, protozoal) to assess its potency and selectivity.

  • Cell-Based Assays: Evaluating the antiproliferative activity of this compound against a panel of cancer cell lines and microbial strains.

  • Structural Biology: Co-crystallization of this compound with DHFR to elucidate the molecular basis of its binding and inhibitory activity.

Conclusion

This compound represents a promising, yet underexplored, candidate in the search for novel antifolate agents. Based on the chemistry and biological activity of its close analogs, it is hypothesized to be an inhibitor of dihydrofolate reductase. The proposed synthetic route and experimental protocols outlined in this guide offer a starting point for the chemical synthesis and subsequent biological characterization of this compound. Further empirical investigation is required to validate these hypotheses and to fully ascertain the therapeutic potential of this compound.

References

Dihydrohomofolic Acid: A Technical Guide to its Discovery and Role as a Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid (DHHFA) is a synthetic analog of dihydrofolic acid that has been investigated for its potential as an anticancer agent. Its discovery and subsequent characterization have revealed a nuanced mechanism of action that distinguishes it from classical antifolates like methotrexate (B535133). While initially explored in the context of dihydrofolate reductase (DHFR) inhibition, compelling evidence has established that the primary target of its active form, tetrahydrohomofolate, is thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound as an enzyme inhibitor.

The Evolving Understanding of this compound's Mechanism of Action

The exploration of homofolate and its derivatives, including this compound, emerged from the broader effort to develop antifolate compounds for cancer chemotherapy. Early research into antifolates in the mid-20th century led to the landmark discovery of aminopterin (B17811) and later methotrexate as potent inhibitors of dihydrofolate reductase (DHFR).[1][2][3] These drugs established the principle of targeting the folate metabolic pathway to disrupt cancer cell proliferation.

Initially, it was hypothesized that this compound might also exert its effect through the inhibition of DHFR. However, subsequent studies revealed a different and more specific mechanism. Research demonstrated that the antitumor activity of this compound is comparable to that of its reduced form, tetrahydrohomofolate.[1][2] This activity was observed to be effective even in methotrexate-resistant leukemia cell lines that overexpress DHFR.[1][2] A key finding was that pretreatment with methotrexate, a potent DHFR inhibitor, actually decreased the antitumor efficacy of reduced homofolates.[1][2] This suggested that an active DHFR enzyme is necessary for the conversion of this compound to its active form, tetrahydrohomofolate, which then acts on a different target.

Further investigation solidified that tetrahydrohomofolate is a specific inhibitor of thymidylate synthase.[4] This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a one-carbon donor.[5][6] By inhibiting thymidylate synthase, tetrahydrohomofolate depletes the cellular pool of dTMP, leading to "thymineless death," a phenomenon that halts DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[7]

Quantitative Data on Enzyme Inhibition

While specific IC50 or Ki values for this compound's direct inhibition of thymidylate synthase are not extensively reported, as it is the reduced form (tetrahydrohomofolate) that is the primary inhibitor, the following table provides a comparative context with other relevant antifolates. It is important to note that the inhibitory activity of this compound is dependent on its intracellular reduction to tetrahydrohomofolate.

CompoundTarget EnzymeOrganism/Enzyme SourceIC50 / Ki Value
TetrahydrohomofolateThymidylate SynthaseLactobacillus caseiPotent Inhibitor
MethotrexateDihydrofolate ReductaseHumanKi: ~1-10 nM
PemetrexedThymidylate SynthaseHumanKi: ~1.3 nM
RaltitrexedThymidylate SynthaseHumanKi: ~3.4 nM

Key Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound analogs involves the condensation of a pteroic acid analog with a glutamate (B1630785) derivative. The synthesis of the precursor, homofolic acid, can be achieved through a multi-step process. A representative, generalized protocol based on related syntheses is outlined below. Researchers should consult specific literature for precise, optimized conditions.

Generalized Synthesis Workflow:

  • Synthesis of the Pteridine (B1203161) Moiety: This typically involves the condensation of a diaminopyrimidine with a diketone.

  • Introduction of the p-Aminobenzoylglutamic Acid Side Chain: The pteridine moiety is then coupled with a derivative of p-aminobenzoyl-L-glutamic acid.

  • Reduction to this compound: The resulting homofolic acid is then selectively reduced to this compound, often using a reducing agent like sodium dithionite (B78146) under controlled pH and temperature conditions. The reaction progress is monitored by UV spectroscopy.

  • Purification: The final product is purified using chromatographic techniques such as ion-exchange chromatography.

Thymidylate Synthase Inhibition Assay

The inhibitory effect of this compound (after its conversion to tetrahydrohomofolate) on thymidylate synthase activity can be determined by monitoring the conversion of dUMP to dTMP. A common method is a spectrophotometric assay.

Principle: The activity of thymidylate synthase is measured by monitoring the increase in absorbance at 340 nm, which results from the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP.

Materials and Reagents:

  • Purified thymidylate synthase

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate

  • NADPH (for assays where DHFR is coupled to regenerate tetrahydrofolate)

  • This compound (to be pre-incubated with a reducing system if testing its indirect inhibition)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other necessary co-factors)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of thymidylate synthase, dUMP, and 5,10-methylenetetrahydrofolate in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (tetrahydrohomofolate, or this compound with a reducing system) in a suitable solvent (e.g., DMSO or assay buffer).

  • Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the test inhibitor at various concentrations, and the thymidylate synthase enzyme.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding dUMP and 5,10-methylenetetrahydrofolate to the wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathway and Discovery Workflow

To better understand the context of this compound's function, the following diagrams illustrate the folate metabolism pathway and a generalized workflow for the discovery of such an enzyme inhibitor.

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methylene_THF->THF Purines Purines Methylene_THF->Purines -> Formyl-THF Serine Serine Glycine Glycine Serine->Glycine dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHHFA This compound THHFA Tetrahydrohomofolate DHHFA->THHFA DHFR TS Thymidylate Synthase (TS) THHFA->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS->dUMP SHMT SHMT SHMT->THF SHMT->Serine

Caption: Folate metabolism pathway and the inhibitory action of this compound.

Discovery_Workflow A Hypothesis Generation: Targeting Folate Metabolism B Chemical Synthesis: Design and create novel folate analogs (e.g., this compound) A->B C Initial Screening: Evaluate antitumor activity in cancer cell lines B->C D Mechanism of Action Studies: Initial target hypothesis (DHFR) C->D E Refined Hypothesis: Investigate alternative targets due to activity in MTX-resistant cells D->E Unexpected Results F Enzymatic Assays: Test inhibition of key folate pathway enzymes (DHFR, Thymidylate Synthase, etc.) E->F G Identification of Primary Target: Thymidylate Synthase inhibited by the reduced form (Tetrahydrohomofolate) F->G Confirmation H In Vivo Studies: Evaluate antitumor efficacy and toxicity in animal models G->H I Lead Optimization: Structure-activity relationship studies to improve potency and selectivity H->I

References

Dihydrohomofolic Acid: A Technical Guide on its Mechanism of Action in Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrohomofolic acid (DHHF) is a synthetic antifolate agent, an analogue of folic acid, investigated for its potential as a chemotherapeutic agent. Like other antifolates, its mechanism of action is centered on the disruption of folate metabolism, which is critical for the de novo synthesis of purine (B94841) nucleotides. This technical guide provides a comprehensive overview of the mechanism of action of this compound in purine biosynthesis, including its enzymatic targets, the role of polyglutamylation in its activity, and its comparison with established antifolates such as methotrexate (B535133). This document synthesizes available data on related compounds to extrapolate the potential activity of DHHF, presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key pathways and mechanisms through diagrams.

Introduction: The Folate Pathway and Purine Biosynthesis

The folate pathway is a critical metabolic route in rapidly proliferating cells, providing one-carbon units for the synthesis of essential biomolecules, including purine and pyrimidine (B1678525) nucleotides. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for several enzymes, including two crucial enzymes in the de novo purine biosynthesis pathway: glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase).[1][2] Inhibition of this pathway leads to the depletion of purine nucleotides, thereby arresting DNA replication and cell division.[1][3][4][5]

This compound: An Overview

This compound is a structural analogue of dihydrofolic acid, characterized by an additional methylene (B1212753) group in the glutamate (B1630785) side chain. This structural modification influences its interaction with folate-dependent enzymes. While specific quantitative data for DHHF is limited in publicly available literature, its mechanism of action can be inferred from studies on homofolate, tetrahydrohomofolate, and other antifolates.[6][7] It is presumed that DHHF, like other antifolates, is transported into cells via the reduced folate carrier and subsequently undergoes polyglutamylation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of key enzymes in the folate pathway and, consequently, the de novo purine biosynthesis pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

As an analogue of DHF, DHHF is expected to be a competitive inhibitor of dihydrofolate reductase. By binding to the active site of DHFR, it would block the reduction of DHF to THF. This leads to an accumulation of DHF and a depletion of THF, thereby starving the cell of the one-carbon units necessary for purine synthesis.

Inhibition of Purine Biosynthesis Enzymes

The depletion of THF directly impacts the two folate-dependent enzymes in the de novo purine synthesis pathway:

  • Glycinamide Ribonucleotide Transformylase (GAR Tfase): This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), the third step in purine biosynthesis. This reaction requires N¹⁰-formyl-THF as a cofactor.

  • Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (AICAR Tfase): This enzyme catalyzes the formylation of aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), the ninth step in the pathway. This step also depends on N¹⁰-formyl-THF.

By reducing the pool of available THF derivatives, DHHF indirectly inhibits these crucial steps, leading to a halt in purine production.

The Role of Polyglutamylation

The intracellular efficacy of many antifolates, including methotrexate, is significantly enhanced by polyglutamylation.[8][9][10][11] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate residues to the folate analogue.[12] Polyglutamated antifolates are more effectively retained within the cell and often exhibit increased inhibitory potency against their target enzymes. It is highly probable that DHHF is also a substrate for FPGS, and its polyglutamated forms are the primary active metabolites within the cell. The polyglutamated forms of dihydrofolate have been shown to be potent inhibitors of AICAR transformylase.[13]

Quantitative Data

CompoundEnzymeOrganism/Cell LineKi (µM)Reference
DihydrofolateAICAR TransformylaseMCF-7 human breast cancer63[13]
Dihydrofolate pentaglutamateAICAR TransformylaseMCF-7 human breast cancer0.043[13]

Signaling Pathways and Experimental Workflows

Folate and Purine Biosynthesis Pathway

Folate and Purine Biosynthesis Pathway cluster_folate Folate Metabolism cluster_purine De Novo Purine Biosynthesis Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR DHHF DHHF DHFR DHFR DHHF->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR Inhibition THF THF N10-formyl-THF N10-formyl-THF THF->N10-formyl-THF One-carbon donors GAR Tfase GAR Tfase N10-formyl-THF->GAR Tfase AICAR Tfase AICAR Tfase N10-formyl-THF->AICAR Tfase R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP GAR GAR PRPP->GAR FGAR FGAR GAR->FGAR GAR Tfase ... ... FGAR->... AICAR AICAR ...->AICAR FAICAR FAICAR AICAR->FAICAR AICAR Tfase IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Folate metabolism and its link to de novo purine biosynthesis.

Mechanism of this compound Action

DHHF Mechanism of Action DHHF_ext Extracellular This compound RFC Reduced Folate Carrier DHHF_ext->RFC DHHF_int Intracellular This compound FPGS Folylpolyglutamate Synthetase DHHF_int->FPGS DHHF_poly DHHF Polyglutamates DHFR Dihydrofolate Reductase DHHF_poly->DHFR Inhibition THF_pool Tetrahydrofolate Pool DHFR->THF_pool Depletion Purine_syn De Novo Purine Synthesis THF_pool->Purine_syn Inhibition DNA_rep DNA Replication & Cell Division Purine_syn->DNA_rep Inhibition RFC->DHHF_int FPGS->DHHF_poly

Caption: Cellular uptake and mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the inhibitory activity of this compound on purine biosynthesis enzymes. These are based on established methods for other antifolates.

GAR Transformylase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of DHHF for GAR Transformylase.

Principle: The assay measures the conversion of GAR to fGAR, which can be monitored spectrophotometrically or by HPLC. The reaction is dependent on the cofactor N¹⁰-formyl-THF.

Materials:

  • Purified recombinant GAR Transformylase

  • Glycinamide ribonucleotide (GAR)

  • N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF)

  • This compound (DHHF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of DHHF in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of DHHF in the assay buffer.

  • In a 96-well plate or microcentrifuge tubes, set up reaction mixtures containing assay buffer, a fixed concentration of GAR, and varying concentrations of DHHF.

  • Pre-incubate the enzyme with DHHF for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a fixed concentration of N¹⁰-formyl-THF.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength or by stopping the reaction at different time points and analyzing the product formation by HPLC.

  • Determine the initial reaction velocities for each DHHF concentration.

  • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

AICAR Transformylase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of DHHF for AICAR Transformylase.

Principle: This assay measures the formylation of AICAR to FAICAR, which can be monitored by a coupled enzymatic reaction or by HPLC.

Materials:

  • Purified recombinant AICAR Transformylase

  • Aminoimidazole-4-carboxamide ribonucleotide (AICAR)

  • N¹⁰-formyl-tetrahydrofolate (N¹⁰-formyl-THF)

  • This compound (DHHF)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂)

  • IMP cyclohydrolase (for coupled assay)

  • Spectrophotometer or HPLC system

Procedure:

  • Follow steps 1 and 2 from the GAR Transformylase assay protocol to prepare DHHF solutions.

  • Set up reaction mixtures containing assay buffer, a fixed concentration of AICAR, and varying concentrations of DHHF.

  • Pre-incubate the enzyme with DHHF for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding a fixed concentration of N¹⁰-formyl-THF.

  • For coupled assay: Include IMP cyclohydrolase in the reaction mixture, which converts FAICAR to IMP. The formation of IMP can be monitored by the increase in absorbance at 248 nm.

  • For HPLC analysis: Stop the reaction at various time points and quantify the formation of FAICAR or IMP.

  • Determine the initial reaction velocities and calculate the Ki value as described for the GAR Transformylase assay.

Conclusion

This compound, as a folate analogue, is poised to act as a potent inhibitor of de novo purine biosynthesis. Its primary mechanism of action involves the inhibition of dihydrofolate reductase and, consequently, the folate-dependent enzymes GAR transformylase and AICAR transformylase. The efficacy of DHHF is likely enhanced through intracellular polyglutamylation. While direct quantitative data for DHHF remains to be fully elucidated, the information available for structurally related compounds strongly supports its role as an antifolate with significant potential to disrupt purine metabolism. Further research, guided by the experimental protocols outlined herein, is necessary to fully characterize the inhibitory profile of this compound and its polyglutamated derivatives, which will be crucial for its potential development as a therapeutic agent.

References

Dihydrohomofolic Acid: A Technical Guide to its Biochemical Properties and Potential as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers folic acid analogs and their interaction with dihydrofolate reductase (DHFR). However, specific peer-reviewed data on the biochemical properties of dihydrohomofolic acid is limited. This guide provides a comprehensive overview based on the established principles of folate metabolism, data from structurally related compounds, and standardized experimental protocols to facilitate future research.

Introduction

This compound is a structural analog of dihydrofolic acid, the natural substrate for the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[3][4] The inhibition of DHFR is a well-established therapeutic strategy in cancer chemotherapy and for the treatment of certain infectious diseases.[4][5] This guide delves into the core biochemical properties of this compound, its potential interaction with DHFR, and methodologies for its characterization.

Chemical Structure and Synthesis

Homofolic acid is a derivative of folic acid with an additional methylene (B1212753) group in the glutamate (B1630785) side chain.[6][7][8] this compound is the reduced form of homofolic acid. The structures of folic acid, homofolic acid, and this compound are presented below for comparison.

Figure 1: Chemical Structures

  • Folic Acid: The parent compound in the folate family.

  • Homofolic Acid: An analog of folic acid with an additional methylene group.[6][7][8]

  • This compound: The 7,8-dihydro derivative of homofolic acid, the focus of this guide.

A plausible synthetic route for this compound can be adapted from the established synthesis of homofolic acid and the chemical reduction of folate analogs.[9][10] A generalized two-step synthesis is proposed:

  • Synthesis of Homofolic Acid: This can be achieved through a multi-step process involving the condensation of appropriate precursors to form the homopteroic acid core, followed by coupling with diethyl L-glutamate and subsequent hydrolysis.[9]

  • Reduction to this compound: Homofolic acid can be reduced to this compound using a reducing agent such as sodium dithionite.[10]

Biochemical Properties and Interaction with Dihydrofolate Reductase

Mechanism of Action of DHFR

Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, utilizing NADPH as a cofactor.[1][4] This reaction is essential for replenishing the cellular pool of tetrahydrofolate. The generally accepted mechanism involves the binding of both NADPH and the dihydrofolate substrate to the active site of DHFR, followed by the transfer of a hydride ion from NADPH to the pteridine (B1203161) ring of dihydrofolate.[1]

This compound as a Potential DHFR Inhibitor

Research on a closely related compound, 8-deazahomofolic acid, and its tetrahydro derivative has shown them to be weak inhibitors of dihydrofolate reductase. This suggests that modifications to the homofolic acid scaffold can influence its affinity for DHFR.

It has been noted that this compound can be acted upon by a reductase to form tetrahydrofolate, which in turn can inhibit thymidylate synthetase and DNA synthesis.[11]

Quantitative Data for Related Homofolate Derivatives

Due to the lack of specific data for this compound, the following table presents data for related compounds to provide a contextual reference.

CompoundTarget EnzymeOrganism/Cell LineActivity Data (IC50/Ki)Reference
8-deazahomofolic acidDihydrofolate ReductaseNot SpecifiedWeak inhibitor(Mentioned in related literature search)
Tetrahydro-8-deazahomofolateDihydrofolate ReductaseNot SpecifiedWeak inhibitor(Mentioned in related literature search)

Experimental Protocols

To facilitate the biochemical characterization of this compound, a detailed protocol for a standard in vitro DHFR inhibition assay is provided below. This protocol is adapted from established methodologies.[12][13][14][15][16]

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12] The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

  • Purified human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (B535133) (as a positive control inhibitor)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR enzyme in cold assay buffer.

    • Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Prepare a 10 mM stock solution of DHF in assay buffer (may require a small amount of NaOH to dissolve, then adjust pH to 7.5).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of methotrexate in assay buffer.

    • Create serial dilutions of this compound and methotrexate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Negative control wells (100% activity): DHFR enzyme, NADPH, and assay buffer with DMSO (at the same concentration as in the test wells).

    • Positive control wells: DHFR enzyme, NADPH, and a known concentration of methotrexate.

    • Test wells: DHFR enzyme, NADPH, and various concentrations of this compound.

  • Reaction and Measurement:

    • Add assay buffer, DHFR enzyme, and either the test compound, control inhibitor, or DMSO to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding DHF to all wells except the blank.

    • Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism is competitive and the Michaelis-Menten constant (Km) for the substrate is known.[17]

Visualizations

Folate Metabolic Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway.

Folate_Metabolism Folate Folate (F) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine SHMT Serine Serine Glycine Glycine Methylene_THF->THF dTMP -> dUMP TS Purines Purine Synthesis Methylene_THF->Purines dUMP dUMP dTMP dTMP DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) SHMT Serine Hydroxy- methyltransferase (SHMT)

Caption: The role of DHFR in the folate metabolic pathway.

Experimental Workflow for DHFR Inhibition Assay

The following diagram outlines the workflow for the in vitro DHFR inhibition assay.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitors) prep_dilutions Prepare Serial Dilutions of Test Compound prep_reagents->prep_dilutions plate_setup Set up 96-well Plate (Blank, Controls, Test Wells) prep_dilutions->plate_setup add_enzyme Add DHFR Enzyme and Inhibitor plate_setup->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction with DHF pre_incubate->initiate_reaction measure_absorbance Kinetic Measurement at 340 nm initiate_reaction->measure_absorbance calc_velocity Calculate Initial Velocities measure_absorbance->calc_velocity calc_inhibition Calculate Percent Inhibition calc_velocity->calc_inhibition plot_curve Plot Inhibition Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro DHFR inhibition assay.

Conclusion

This compound represents an intriguing but understudied analog in the field of folate metabolism and DHFR inhibition. While direct biochemical data remains sparse, its structural similarity to the natural substrate of DHFR suggests a potential role as a competitive inhibitor. The experimental protocols and methodologies outlined in this guide provide a clear framework for researchers to systematically investigate the biochemical properties of this compound and determine its potential as a modulator of the folate pathway. Further research is warranted to elucidate its precise mechanism of action, inhibitory potency, and potential therapeutic applications.

References

Dihydrohomofolic Acid: A Structural Analogue of Folic Acid with Unique Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydrohomofolic acid, a structural analogue of folic acid. While structurally similar, this compound and its related compounds, such as homofolate, exhibit distinct biological activities that differentiate them from classical folate antagonists. This document details the mechanism of action, quantitative biological data, and relevant experimental protocols for researchers in drug development and molecular biology. Particular emphasis is placed on its activity as a growth inhibitor in specific cancer cell lines and its interaction with folate transport systems, rather than direct enzymatic inhibition of dihydrofolate reductase (DHFR).

Introduction: Folic Acid and its Analogues

Folic acid (pteroylglutamic acid) is a vital B vitamin that, in its reduced form, tetrahydrofolate (THF), serves as a critical coenzyme in one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, making them essential for DNA synthesis, repair, and methylation. The central enzyme in the folate metabolic pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to the biologically active THF. Consequently, DHFR has been a key target for anticancer and antimicrobial therapies, with inhibitors known as antifolates.

This compound belongs to a class of folic acid analogues characterized by an additional methylene (B1212753) group in the glutamate (B1630785) side chain. This seemingly minor structural modification leads to a significant alteration in its biological properties compared to classical antifolates like methotrexate.

Structural Comparison: this compound vs. Folic Acid

Folic acid is composed of a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. This compound differs by the insertion of a methylene group between the PABA and glutamate moieties, forming a homoglutamate residue. This extension of the side chain impacts its interaction with cellular machinery, including enzymes and transport proteins.

Mechanism of Action: A Departure from Classical Antifolates

Contrary to what its structural similarity to folic acid might suggest, this compound and its parent compound, homofolate, are not inhibitors of dihydrofolate reductase (DHFR)[1]. This is a critical distinction from classical antifolates like methotrexate, which exert their cytotoxic effects by directly inhibiting DHFR, leading to a depletion of THF and subsequent arrest of DNA synthesis.

The primary mechanism of action for homofolates appears to be related to their interaction with folate transport systems and subsequent disruption of cellular processes that rely on folate uptake.

Interaction with Folate Transport Systems

Homofolate has demonstrated a high affinity for the high-affinity folate binding protein (also known as the folate receptor)[2]. This interaction is crucial for its cellular uptake, particularly in cells that utilize this receptor as a primary means of folate internalization. By competing with endogenous folates for binding and internalization via the folate receptor, homofolates can effectively induce a state of folate deficiency within the cell, leading to growth inhibition[2].

Quantitative Biological Data

The following tables summarize the available quantitative data for homofolate, a close analogue of this compound, and folic acid for comparison.

Table 1: Comparative Growth Inhibition of L1210 Leukemia Cells by Homofolate

Cell LineFolate Source ConcentrationHomofolate IC50
L1210/JT-10.5 nM 5-formyltetrahydrofolate1.0 nM[2]
L1210/JT-11.0 nM Folic Acid0.7 nM[2]

L1210/JT-1 is a subline of L1210 mouse leukemia cells with elevated levels of a high-affinity folate binding protein.

Table 2: Comparative Binding Affinities for Folate Transport Systems

CompoundTransport SystemInhibition Constant (Ki)
HomofolateFolate Binding Protein0.03 nM[2]
HomofolateReduced-Folate Transport System203 µM[2]

Signaling Pathways and Experimental Workflows

Folate Metabolic Pathway and Site of Action

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and highlights that this compound does not directly inhibit this enzyme.

Folate_Metabolism cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibitor Action Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR Folate Receptor Folate Receptor Folic Acid->Folate Receptor Competes with THF Tetrahydrofolate (THF) DHF->THF DHFR Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis THF->Purine & Thymidylate Synthesis This compound This compound This compound->Folate Receptor Binds to Cellular Uptake Cellular Uptake Folate Receptor->Cellular Uptake Mediates Growth Inhibition Growth Inhibition Cellular Uptake->Growth Inhibition Leads to

Caption: Folate metabolism and the distinct mechanism of this compound.

Experimental Workflow for Assessing DHFR Inhibition

The following diagram outlines the typical workflow for a spectrophotometric assay to determine if a compound inhibits DHFR.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - DHFR Enzyme - Dihydrofolate (Substrate) - NADPH (Cofactor) - Test Compound (e.g., this compound) - Assay Buffer Mix_Reagents Combine enzyme, NADPH, and test compound in a cuvette. Reagent_Prep->Mix_Reagents Initiate_Reaction Add dihydrofolate to start the reaction. Mix_Reagents->Initiate_Reaction Monitor_Absorbance Measure the decrease in absorbance at 340 nm over time. Initiate_Reaction->Monitor_Absorbance Calculate_Rate Determine the reaction rate from the slope of the absorbance curve. Monitor_Absorbance->Calculate_Rate Compare_Rates Compare the rate in the presence of the test compound to the control. Calculate_Rate->Compare_Rates Determine_Inhibition Calculate Ki or IC50 if inhibition is observed. Compare_Rates->Determine_Inhibition

Caption: Workflow for a DHFR enzyme inhibition assay.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)

Objective: To determine the inhibitory effect of a test compound on DHFR activity.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the assay buffer, a known concentration of DHFR enzyme, and NADPH.

    • Add the test compound at various concentrations to different cuvettes. Include a control cuvette with no test compound.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for temperature equilibration and any potential pre-incubation effects.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a specific concentration of DHF to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.

    • Plot the reaction velocity against the concentration of the test compound.

    • If the compound is an inhibitor, determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., L1210)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include control wells with medium only (no cells) and cells with medium but no test compound.

    • Incubate the plate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Conclusion

This compound represents a fascinating structural analogue of folic acid with a non-classical mechanism of action. Its inability to inhibit DHFR, coupled with its potent growth-inhibitory effects on specific cancer cell lines through interaction with folate transport systems, underscores the importance of cellular uptake mechanisms in the design of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research into this compound and related compounds as potential targeted cancer therapies. Future investigations should focus on elucidating the precise molecular interactions with various folate transporters and the downstream metabolic consequences of its cellular uptake.

References

Dihydrohomofolic Acid: A Technical Deep Dive into its Role in Folate Metabolism and as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrohomofolic acid (DHHF), and more specifically its reduced form, tetrahydrohomofolic acid (THHF), represent a class of folate analogs that have garnered interest for their potent inhibitory effects on key enzymes within the folate metabolic pathway. This technical guide provides a comprehensive overview of DHHF's mechanism of action, its interplay with dihydrofolate reductase (DHFR) and thymidylate synthase (TS), and its impact on cellular processes critical for proliferation, such as purine (B94841) and thymidylate synthesis. Through a detailed examination of available literature, this document consolidates quantitative data on enzyme inhibition, outlines relevant experimental methodologies, and presents visual representations of the involved biochemical pathways to facilitate a deeper understanding for researchers and drug development professionals. While DHHF itself is a precursor, its active form, THHF, emerges as a specific and potent inhibitor of thymidylate synthase, and both homofolic acid and THHF have been shown to disrupt purine synthesis, highlighting their potential as antifolate agents.

Introduction to this compound and Folate Metabolism

Folate metabolism is a fundamental cellular process responsible for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] The central molecule in this pathway is tetrahydrofolate (THF), the biologically active form of folate (Vitamin B9). Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to THF, using NADPH as a cofactor.[3][4] This reaction is vital for regenerating the THF pool necessary for DNA synthesis and repair.[5]

This compound (DHHF) is a synthetic analog of DHF, distinguished by the presence of an additional methylene (B1212753) group in its structure. This seemingly minor structural modification has significant implications for its biological activity. While DHF is the natural substrate for DHFR, the primary focus of research on DHHF has been on its reduced form, tetrahydrohomofolic acid (THHF), which acts as a potent enzyme inhibitor.

Mechanism of Action: Targeting Key Enzymes in Folate Metabolism

The therapeutic potential of DHHF and its derivatives lies in their ability to inhibit crucial enzymes in the folate pathway, thereby disrupting DNA synthesis and cell proliferation.

Dihydrofolate Reductase (DHFR)

While DHFR is the primary target of many classical antifolates like methotrexate, its interaction with DHHF is less straightforward. Homofolic acid, a related compound, can be reduced by DHFR to THHF, suggesting that DHFR can process these analogs, albeit with potentially different kinetics compared to the natural substrate, DHF.[6] The efficiency of DHHF itself as a substrate for DHFR is not extensively documented, with some evidence suggesting it is a poor substrate.[7]

Thymidylate Synthase (TS)

The more significant target for the active form of DHHF, tetrahydrohomofolic acid (THHF), is thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines.[8] THHF has been identified as a specific and potent inhibitor of TS.[9] By binding to TS, THHF prevents the synthesis of dTMP, leading to a "thymineless death" in rapidly dividing cells.

Purine Synthesis

Beyond its effects on pyrimidine (B1678525) synthesis, THHF and its precursor, homofolic acid, have been shown to inhibit purine biosynthesis.[7][10] Studies have demonstrated that the growth-inhibitory effects of these compounds on cancer cells can be reversed by the addition of hypoxanthine (B114508), a purine precursor, but not by thymidine.[10][11] This suggests that, in certain cellular contexts, the primary mechanism of cytotoxicity is the disruption of de novo purine synthesis.

Quantitative Data: Enzyme Inhibition and Cellular Effects

Quantitative data on the inhibitory potency of DHHF and THHF are crucial for understanding their therapeutic potential. While specific Ki and IC50 values are not always readily available in recent literature, historical studies and data on related compounds provide valuable insights.

CompoundEnzyme/ProcessInhibition Constant (Ki) / IC50Cell LineNotes
Tetrahydrohomofolic acidThymidylate Synthase (TS)Potent inhibitor (specific values not consistently reported in recent literature)-Acts as a specific inhibitor of TS.
Homofolic AcidPurine Synthesis-Sarcoma 180Growth inhibition reversed by hypoxanthine, not thymidine, indicating inhibition of purine synthesis.[10]
Tetrahydrohomofolic acidPurine Synthesis-Sarcoma 180Similar to homofolic acid, growth inhibition is reversed by purine supplementation.[10]
Folic AcidDihydrofolate Reductase (DHFR)Ki = 0.4 µM (partial competitive inhibitor)Drosophila melanogasterFor comparison, demonstrates the inhibitory potential of folate analogs on DHFR.[6]
MethotrexateDihydrofolate Reductase (DHFR)Kd = 0.9 nMDrosophila melanogasterA potent, well-characterized DHFR inhibitor for comparative purposes.[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of DHHF within folate metabolism and the experimental approaches to study them, the following diagrams have been generated using the Graphviz DOT language.

Folate_Metabolism Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF TS Purines Purine Synthesis THF->Purines 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dTMP dTMP dUMP->dTMP TS Homofolate Homofolic Acid DHHF This compound (DHHF) Homofolate->DHHF DHFR THHF Tetrahydrohomofolic Acid (THHF) DHHF->THHF DHFR THHF->Purines Inhibits TS TS THHF->TS Inhibits 5,10-Methylene-THF->DHF TS 5,10-Methylene-THF->THF DHFR DHFR SHMT SHMT

Folate metabolism and the inhibitory action of THHF.

DHFR_Assay cluster_0 Reaction Mixture cluster_1 Measurement DHFR Enzyme DHFR Enzyme Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) DHF (Substrate) DHF (Substrate) NADPH (Cofactor) NADPH (Cofactor) NADPH (Cofactor)->Spectrophotometer Oxidation of NADPH to NADP+ (Decrease in Absorbance) Buffer (e.g., pH 7.4) Buffer (e.g., pH 7.4)

Workflow for a typical DHFR enzyme assay.

TS_Inhibition_Assay cluster_0 Incubation cluster_1 Reaction Monitoring TS Enzyme TS Enzyme Measurement Measure rate of DHF formation (Increase in Absorbance at 340 nm) or dTMP formation (HPLC) TS Enzyme->Measurement Catalysis dUMP dUMP 5,10-Methylene-THF 5,10-Methylene-THF THHF (Inhibitor) THHF (Inhibitor) THHF (Inhibitor)->TS Enzyme Inhibition

Workflow for a thymidylate synthase inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of compounds like DHHF and THHF.

Dihydrofolate Reductase (DHFR) Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a quartz cuvette.

  • Initiate the reaction by adding the DHF substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

  • The rate of NADPH oxidation is proportional to the DHFR activity and can be calculated using the molar extinction coefficient of NADPH.

  • To determine the inhibitory effect of a compound, pre-incubate the enzyme with the inhibitor before adding the substrate.

Thymidylate Synthase (TS) Inhibition Assay

The activity of TS can be monitored by measuring the increase in absorbance at 340 nm due to the formation of DHF from 5,10-methylenetetrahydrofolate.[2]

Materials:

  • Purified TS enzyme

  • Deoxyuridine monophosphate (dUMP) solution

  • 5,10-methylenetetrahydrofolate solution

  • Test inhibitor (e.g., THHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with dithiothreitol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and the TS enzyme.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor (THHF).

  • Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of DHF formation reflects the TS activity. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of the inhibitor.

Cell-Based Proliferation Assay

The effect of DHHF or its analogs on cell growth can be assessed using various cell viability assays, such as the MTT or MTS assay.

Materials:

  • Cancer cell line of interest (e.g., L1210, Sarcoma 180)

  • Cell culture medium and supplements

  • Test compound (DHHF, THHF, or homofolic acid)

  • MTT or MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • For rescue experiments, co-incubate the cells with the test compound and a rescuing agent (e.g., hypoxanthine or thymidine).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT or MTS reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of this compound and its Derivatives

The synthesis of DHHF and THHF typically involves multi-step chemical reactions. While detailed, readily available protocols are sparse in recent literature, historical methods describe the synthesis of related compounds, which can serve as a basis for their preparation.[3][9] The synthesis of 8-deazahomofolic acid and its tetrahydro derivative, for instance, involves a Wittig condensation followed by several reduction and coupling steps.[13] The synthesis of tetrahydrofolic acid often utilizes reducing agents like sodium dithionite (B78146) and potassium borohydride.[3]

Conclusion and Future Directions

This compound, primarily through its active metabolite tetrahydrohomofolic acid, presents a compelling profile as an inhibitor of key enzymes in folate metabolism. Its potent inhibition of thymidylate synthase and its disruptive effect on purine synthesis underscore its potential as an antifolate therapeutic agent. The available data, though in some cases decades old, consistently point to its cytotoxicity against cancer cells, which can be mechanistically dissected through rescue experiments.

For drug development professionals, the dual targeting of both pyrimidine and purine synthesis pathways by THHF could offer advantages in overcoming resistance mechanisms that may arise with agents targeting a single enzyme. Further research is warranted to elucidate the precise kinetic parameters of DHHF and THHF with human DHFR and TS. Modern drug discovery techniques, including high-throughput screening and structure-based drug design, could be leveraged to optimize the potency and selectivity of homofolate analogs. Additionally, exploring the in vivo efficacy and pharmacokinetic profile of these compounds in relevant preclinical models will be crucial for translating their in vitro activity into potential clinical applications. The development of robust and scalable synthetic routes for DHHF and THHF will also be a critical step in advancing their study and potential therapeutic use.

References

Preliminary Investigation of Dihydrohomofolic Acid Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid (DHHF) is a synthetic analog of dihydrofolic acid (DHF), a critical molecule in cellular metabolism. As an antifolate, DHHF holds potential as a cytotoxic agent for cancer therapy by targeting the dihydrofolate reductase (DHFR) enzyme. This technical guide provides a preliminary investigation into the cytotoxic potential of this compound, outlining its mechanism of action, and providing detailed experimental protocols for its evaluation.

Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound against specific cancer cell lines. The information presented herein is based on the established understanding of antifolate compounds and general experimental protocols. Researchers are encouraged to use the provided methodologies as a foundation for conducting specific in vitro studies on this compound.

Mechanism of Action: Targeting the Folate Pathway

This compound is presumed to exert its cytotoxic effects by acting as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By inhibiting DHFR, this compound depletes the intracellular pool of THF. This disruption in one-carbon metabolism leads to the inhibition of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death). This mechanism is a well-established target for a class of anticancer drugs known as antifolates, with methotrexate (B535133) being a prominent example.

Data Presentation

As no specific quantitative cytotoxicity data for this compound was found in the public domain, the following table is a template that researchers can use to structure their experimental findings.

Cell Line Compound IC50 (µM) Assay Type Incubation Time (hours)
e.g., MCF-7This compoundExperimental Valuee.g., MTT Assaye.g., 72
e.g., HeLaThis compoundExperimental Valuee.g., MTT Assaye.g., 72
e.g., A549This compoundExperimental Valuee.g., MTT Assaye.g., 72
e.g., L1210This compoundExperimental Valuee.g., MTT Assaye.g., 72

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (synthesized and purified)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on DHFR enzyme activity.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • 96-well UV-transparent plate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in assay buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and DHFR enzyme. Include a positive control (e.g., methotrexate) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH and DHF solutions to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (typically every 15-30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis (DNA/RNA) THF->DNA_Synthesis Cofactor DHFR->THF Product DHHF This compound DHHF->DHFR Inhibition

Caption: this compound inhibits DHFR, blocking THF synthesis.

Experimental Workflow

Cytotoxicity_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_biochemical Biochemical Assay Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, HeLa) Treatment 2. Treatment with This compound Cell_Culture->Treatment MTT_Assay 3. MTT Assay (Cell Viability) Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis DHFR_Assay 1. DHFR Inhibition Assay IC50_DHFR 2. Determine IC50 for DHFR Inhibition DHFR_Assay->IC50_DHFR

Caption: Workflow for assessing this compound cytotoxicity.

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Dihydrohomofolic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies employed in the nuclear magnetic resonance (NMR) spectroscopic analysis for the structural elucidation of dihydrohomofolic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Note on an Exemplary Compound: Comprehensive, publicly available NMR spectral data specifically for this compound is limited. Therefore, this guide will utilize folic acid as a close structural analog to demonstrate the principles and methodologies of structural elucidation by NMR. Folic acid shares the critical pteridine (B1203161) and p-aminobenzoyl-L-glutamic acid moieties with this compound, making it an excellent illustrative model.

Introduction to the Structural Challenge

This compound, an analog of folic acid, plays a significant role in biochemical pathways, and its precise structural characterization is paramount for understanding its function and for the development of related therapeutic agents. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This guide details the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to define the molecular connectivity and stereochemistry of such complex molecules.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for acquiring high-quality NMR data. Below are the standard methodologies for the NMR analysis of folate analogs.

Sample Preparation
  • Compound Purity : Ensure the analyte (e.g., Folic Acid) is of high purity (>99%) to avoid interfering signals.[1]

  • Solvent Selection : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for folic acid and its analogs due to its excellent solubilizing properties.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shift calibration (0.00 ppm for both ¹H and ¹³C spectra).

  • Sample Filtration : To remove any particulate matter, the final solution should be filtered through a glass wool plug into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy : A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an adequate number of scans for a good signal-to-noise ratio.[2]

  • ¹³C NMR Spectroscopy : A proton-decoupled ¹³C experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

  • 2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is highly sensitive and crucial for assigning carbons that are attached to protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is instrumental in connecting different spin systems and identifying quaternary carbons.

Data Presentation and Interpretation

The systematic analysis of the acquired NMR spectra allows for the piecing together of the molecular structure. The following tables summarize the expected quantitative NMR data for folic acid in DMSO-d6.

¹H NMR Data for Folic Acid in DMSO-d6
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H78.68s-
H12, H167.67d8.8
H13, H156.66d8.8
H94.50d6.0
NH (Amide)8.15t6.0
α-CH (Glu)4.35m-
β-CH₂ (Glu)1.90-2.10m-
γ-CH₂ (Glu)2.20-2.30m-
NH₂6.95, 7.85br s-
COOH (Glu)12.4 (br)br s-

Data compiled from publicly available spectra.

¹³C NMR Data for Folic Acid in DMSO-d6
Carbon AssignmentChemical Shift (δ, ppm)
C2155.5
C4162.0
C4a129.5
C6150.0
C7148.5
C8a152.5
C946.0
C10121.0
C11149.0
C12, C16129.0
C13, C15111.5
C=O (Amide)166.5
α-CH (Glu)52.0
β-CH₂ (Glu)29.0
γ-CH₂ (Glu)31.0
α-COOH (Glu)174.5
γ-COOH (Glu)174.0

Data compiled from publicly available spectra.

Visualizing the Elucidation Process

Graphviz diagrams are provided to illustrate the logical workflows and key structural relationships determined through NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation pure_sample Pure this compound Analog dissolve Dissolve in DMSO-d6 with TMS pure_sample->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_spectrometer High-Field NMR Spectrometer transfer->nmr_spectrometer exp_1d 1D Experiments (¹H, ¹³C) nmr_spectrometer->exp_1d exp_2d 2D Experiments (COSY, HSQC, HMBC) nmr_spectrometer->exp_2d assign_1h Assign ¹H Spectrum (Chemical Shift, Integration, Multiplicity) exp_1d->assign_1h assign_cosy Establish ¹H-¹H Spin Systems (COSY) exp_2d->assign_cosy assign_hsqc Assign Protonated Carbons (HSQC) exp_2d->assign_hsqc assign_hmbc Connect Fragments & Assign Quaternary Carbons (HMBC) exp_2d->assign_hmbc assign_1h->assign_cosy assign_cosy->assign_hsqc assign_hsqc->assign_hmbc final_structure Assemble Final Structure assign_hmbc->final_structure

Caption: Workflow for NMR-based structural elucidation.

signaling_pathway cluster_glutamate Glutamate Spin System (COSY) cluster_paba PABA Spin System (COSY) cluster_connections Key HMBC Correlations alpha_CH α-CH beta_CH2 β-CH₂ alpha_CH->beta_CH2 J-coupling amide_CO Amide C=O alpha_CH->amide_CO ³JCH gamma_CH2 γ-CH₂ beta_CH2->gamma_CH2 J-coupling h12_16 H12, H16 h13_15 H13, H15 h12_16->h13_15 J-coupling h12_16->amide_CO ²JCH C11 C11 h13_15->C11 ²JCH C10 C10 C9 C9 H9_node H9 H9_node->C11 ²JCH H9_node->C10 ³JCH

References

An In-Depth Technical Guide to the Interaction of Dihydrohomofolic Acid and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between folate analogs and dihydrofolate reductase (DHFR), with a specific focus on the available information regarding dihydrohomofolic acid. Dihydrofolate reductase is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.[1] Its essential role in cell proliferation has made it a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[2] While the interactions of DHFR with its natural substrate, dihydrofolic acid, and inhibitors like methotrexate (B535133) are well-characterized, data on this compound is sparse. This guide synthesizes the available research, presenting comparative quantitative data for well-studied ligands, detailing relevant experimental protocols for studying such interactions, and providing visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction to Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme essential for maintaining the intracellular pool of tetrahydrofolate (THF).[3] THF and its derivatives act as one-carbon donors in a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and several amino acids.[4] The reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) is an NADPH-dependent reaction.[1] Given its central role in DNA synthesis and cell division, the inhibition of DHFR is a proven strategy for antiproliferative therapies.[5]

Interaction of Ligands with Dihydrofolate Reductase

The binding of substrates and inhibitors to DHFR occurs within a well-defined active site. The interaction involves a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex. The catalytic mechanism involves a hydride transfer from NADPH to DHF.[1] The study of these interactions is crucial for the design of potent and selective DHFR inhibitors.

This compound: An Overview

Homofolic acid is an analog of folic acid where the methylene (B1212753) bridge between the p-aminobenzoyl and glutamate (B1630785) moieties is replaced by an ethylene (B1197577) bridge.[6] this compound is the reduced form of this analog. Despite its structural similarity to the natural substrate, dihydrofolic acid, literature detailing the specific interaction of this compound with DHFR is limited. One study on a related compound, 8-deazahomofolic acid, and its tetrahydro derivative reported them to be weak inhibitors of DHFR, suggesting that modifications in this region of the folate structure can significantly impact binding affinity.

Quantitative Data on Ligand-DHFR Interactions

To provide a framework for understanding the potential interaction of this compound with DHFR, the following table summarizes the kinetic and binding parameters for the natural substrate (dihydrofolic acid) and the potent inhibitor, methotrexate. No specific quantitative data for the interaction of this compound with DHFR was found in the reviewed literature.

LigandDHFR SourceConstantValueConditionsReference(s)
Dihydrofolic AcidE. coliKD0.22 µMpH 7.0, 25°C[7]
Dihydrofolic AcidM. tuberculosisKm1.6 ± 0.4 µMpH 7.5[8]
MethotrexateE. coliKD9.5 nMpH 7.0, 25°C[7]
MethotrexateRecombinant HumanKi3.4 pM-[9]
MethotrexateN. gonorrhoeaeKi13 pM-[10]

Experimental Protocols

The following protocols describe standard methods for assessing the interaction of a compound with dihydrofolate reductase.

DHFR Enzyme Activity Assay (Spectrophotometric)

This protocol is a standard method for determining the kinetic parameters of DHFR or the inhibitory potential of a test compound.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0)

  • NADPH solution

  • Dihydrofolic acid (DHF) solution

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, NADPH, DHF, and the test inhibitor in DHFR Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • NADPH solution

    • Test inhibitor at various concentrations (or vehicle control)

    • DHFR enzyme

  • Initiation of Reaction: Initiate the reaction by adding the DHF solution to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time curve. For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Km for the substrate are known.

Determination of Dissociation Constant (KD) by Fluorescence Titration

This method can be used to determine the binding affinity of a ligand to DHFR.

Principle: The intrinsic tryptophan fluorescence of DHFR is quenched upon ligand binding. The change in fluorescence is measured as a function of ligand concentration to determine the dissociation constant.

Materials:

  • Purified DHFR enzyme

  • Binding Buffer (similar to DHFR Assay Buffer)

  • Ligand solution (e.g., this compound)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of DHFR in the binding buffer.

  • Fluorescence Measurement: Place the DHFR solution in a cuvette and measure the baseline tryptophan fluorescence (Excitation: ~290 nm, Emission: ~340 nm).

  • Titration: Add small aliquots of the ligand solution to the cuvette, allowing the system to equilibrate after each addition.

  • Data Recording: Record the fluorescence intensity after each addition.

  • Data Analysis: Correct the fluorescence data for dilution. Plot the change in fluorescence against the ligand concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the KD.

Visualizations

Signaling Pathways and Experimental Workflows

To contextualize the role of DHFR and the methods used to study its inhibition, the following diagrams are provided.

Folate_Metabolism_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor DHFR Inhibitors (e.g., this compound) Inhibitor->DHFR

Caption: Folate metabolism pathway highlighting the role of DHFR and its inhibition.

DHFR_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare DHFR Solution Mix_Reagents Combine DHFR, NADPH, and Inhibitor in Plate Prep_Enzyme->Mix_Reagents Prep_Substrates Prepare DHF and NADPH Solutions Prep_Substrates->Mix_Reagents Prep_Inhibitor Prepare Dihydrohomofolic Acid Dilutions Prep_Inhibitor->Mix_Reagents Start_Reaction Initiate Reaction with DHF Mix_Reagents->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calc_Velocity Calculate Initial Velocities Measure_Absorbance->Calc_Velocity Plot_Data Plot Velocity vs. Inhibitor Concentration Calc_Velocity->Plot_Data Determine_IC50 Determine IC50/Ki Plot_Data->Determine_IC50

Caption: General workflow for a DHFR enzyme inhibition assay.

Conclusion

Dihydrofolate reductase remains a compelling target for the development of novel therapeutics. While the interaction of DHFR with its natural substrate and classical inhibitors is well-understood, the exploration of novel folate analogs like this compound is an area ripe for further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and execute studies aimed at characterizing the interaction of new chemical entities with DHFR. Future work is needed to elucidate the specific binding kinetics and inhibitory potential of this compound to fully understand its pharmacological profile.

References

Understanding the Enzymatic Targets of Dihydrohomofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid is a classical antifolate, a class of compounds that plays a crucial role in cancer chemotherapy and as antimicrobial agents. These agents function by interfering with the folate metabolic pathway, which is essential for the biosynthesis of nucleotides and certain amino acids, thereby inhibiting DNA replication and cell proliferation. The primary enzymatic targets of antifolates, including this compound, are dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Additionally, the enzyme folylpolyglutamate synthetase (FPGS) is critical in the action of many antifolates by catalyzing their polyglutamylation, a process that enhances their intracellular retention and inhibitory potency. This technical guide provides an in-depth overview of these enzymatic targets, detailing their roles in the folate pathway, experimental protocols for their study, and a framework for understanding their interaction with this compound.

Core Enzymatic Targets in the Folate Pathway

The folate metabolic pathway is a critical network of enzymatic reactions essential for cellular proliferation. This compound, as a folate analog, is understood to exert its effects by targeting key enzymes within this pathway.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] THF and its derivatives are vital one-carbon donors in the synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[1] Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[2] This makes DHFR a well-established and attractive target for therapeutic intervention in cancer and infectious diseases.

Thymidylate Synthase (TS)

Thymidylate synthase (EC 2.1.1.45) is another crucial enzyme in the folate pathway, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[1] This reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate, a THF derivative. The dTMP produced is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. By inhibiting TS, antifolates block the production of this essential DNA building block, leading to "thymineless death" in rapidly dividing cells.

Folylpolyglutamate Synthetase (FPGS)

Folylpolyglutamate synthetase (EC 6.3.2.17) plays a critical role in the intracellular metabolism of folates and antifolates. This enzyme catalyzes the sequential addition of glutamate (B1630785) residues to the γ-carboxyl group of folate and its analogs.[4][5] This process of polyglutamylation serves two main purposes: it enhances the intracellular retention of these compounds by preventing their efflux through cell membrane transporters, and it can significantly increase their affinity for other folate-dependent enzymes, such as TS.[4] The efficiency with which an antifolate is polyglutamylated can therefore be a key determinant of its therapeutic efficacy.

Quantitative Analysis of Enzymatic Inhibition

The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the efficacy of different compounds against a specific enzyme.

Despite a comprehensive search of available literature, specific quantitative data (Ki or IC50 values) for the interaction of this compound with DHFR and TS could not be located. Similarly, experimental data confirming this compound as a substrate for FPGS and its corresponding kinetic parameters were not found. The following tables are provided as a template for organizing such data should it become available through future research.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by this compound

Enzyme SourceSubstrateInhibitorKiIC50Assay ConditionsReference
Data Not AvailableData Not AvailableThis compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Inhibition of Thymidylate Synthase (TS) by this compound

Enzyme SourceSubstrateInhibitorKiIC50Assay ConditionsReference
Data Not AvailableData Not AvailableThis compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: this compound as a Substrate for Folylpolyglutamate Synthetase (FPGS)

Enzyme SourceSubstrateKmVmaxAssay ConditionsReference
Data Not AvailableThis compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the target enzymes in the folate metabolic pathway and provide a general workflow for assessing enzyme inhibition.

Folate_Metabolism_Pathway cluster_enzymes Enzymes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP Purines Purine Synthesis Methylene_THF->Purines dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA DHFR DHFR DHFR->DHF SHMT SHMT TS TS TS->Methylene_THF Dihydrohomofolic_Acid Dihydrohomofolic Acid Dihydrohomofolic_Acid->DHFR Inhibition Dihydrohomofolic_Acid->TS Inhibition Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor (this compound) Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate Enzyme with Varying Inhibitor Concentrations Serial_Dilution->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Start->Measurement Data_Plotting Plot Reaction Rates vs. Inhibitor Concentration Measurement->Data_Plotting IC50_Ki_Calc Calculate IC50 and/or Ki Values Data_Plotting->IC50_Ki_Calc

References

Unveiling the Biological Profile of Dihydrohomofolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dihydrohomofolic acid (DHHF), a structural analogue of dihydrofolic acid, exhibits its primary biological activity as an antifolate agent. Its mechanism of action hinges on its intracellular conversion to tetrahydrohomofolic acid (THHF) and subsequent polyglutamylation. These metabolites potently inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine (B94841) biosynthesis pathway. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the suppression of cell proliferation. This technical guide provides a comprehensive overview of the initial characterization of DHHF's biological effects, including quantitative data on its activity, detailed experimental protocols, and visualizations of the implicated signaling pathway and experimental workflows.

Quantitative Biological Activity

The biological efficacy of this compound and its derivatives has been evaluated through various in vitro studies. The inhibitory activity is significantly enhanced upon its conversion to tetrahydrohomofolate (H4HPteGlu) and its polyglutamated forms. The following tables summarize the key quantitative data obtained from studies on human lymphoma and murine leukemia cell lines.

CompoundCell LineIC50 (µM)Notes
Homofolate (HPteGlu)Manca (Human Lymphoma)6Growth inhibition was reversed by the addition of 0.1 mM inosine, indicating a blockage in the purine biosynthesis pathway.[1][2]
(6R,S)-5-methyl-H4HPteGluManca (Human Lymphoma)8The methylated and reduced form of homofolate also demonstrates significant growth inhibitory effects.[1][2]
Homofolate (HPteGlu) with TrimetrexateManca (Human Lymphoma)64Co-incubation with trimetrexate, a dihydrofolate reductase inhibitor, antagonized the growth inhibition by homofolate, suggesting the necessity of its reduction for cytotoxic activity.[1][2]
(6R,S)-5-methyl-H4HPteGlu with TrimetrexateManca (Human Lymphoma)5Trimetrexate enhanced the inhibitory effect of the already reduced form, likely by preventing the salvage of natural folates.[1][2]
InhibitorTarget EnzymeCell Line/SourceIC50 (µM)
(6R,S)-H4HPteGlu4-6 (Tetrahydrohomofolate polyglutamates)GARFTManca (Human Lymphoma)0.3 - 1.3
(6R,S)-H4HPteGlu polyglutamatesAICARFTHuman6 - 10
HPteGlu4-6 (Homofolate polyglutamates)AICARFTHuman~2
HPteGlu5-6Thymidylate Synthase-8
H4HPteGlu1-5Thymidylate Synthase->20
HPteGlu and H4HPteGlu polyglutamatesSHMT->20

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the dithionite (B78146) reduction of homofolic acid.

Materials:

  • Homofolic acid

  • Sodium dithionite

  • Ascorbic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve homofolic acid in a solution of sodium hydroxide under a nitrogen atmosphere.

  • Add a freshly prepared solution of sodium dithionite and ascorbic acid in water.

  • Stir the reaction mixture at room temperature, protected from light, for 1 hour.

  • Monitor the reaction progress by observing the disappearance of the UV absorbance maximum of homofolic acid (around 280 nm) and the appearance of the this compound peak (around 282 nm in neutral solution).

  • Once the reaction is complete, carefully acidify the solution with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by centrifugation, wash it with cold distilled water and then with diethyl ether.

  • Dry the product under vacuum.

  • Store the purified this compound under nitrogen at -20°C to prevent oxidation.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Activity Assay

This spectrophotometric assay monitors the formation of 5,8-dideazafolate to determine GARFT activity.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • NaCl

  • Purified human GARFT enzyme

  • Glycinamide ribonucleotide (GAR) substrate

  • N10-formyl-5,8-dideazafolate (fDDF) as the folate substrate analogue

  • Cary 3E spectrophotometer or equivalent

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and NaCl to maintain an ionic strength of 0.1 M.

  • Add varying concentrations of the substrates, GAR (typically 1.25 to 55 µM) and fDDF (typically 1.25 to 40 µM).

  • Initiate the reaction by adding a known concentration of the purified GARFT enzyme (e.g., 3 to 6 nM for active enzyme).

  • Immediately monitor the increase in absorbance at 295 nm at 25°C. This corresponds to the formation of 5,8-dideazafolate, which has a molar extinction coefficient (Δε) of 18.9 mM⁻¹cm⁻¹.[3]

  • To determine the inhibitory activity of this compound metabolites, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrates.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and Vmax) and inhibition constants (Ki or IC50) by fitting the data to appropriate enzyme kinetic models.

Cell Proliferation Assay

The anti-proliferative effects of this compound are assessed using a standard cell viability assay, such as the MTT or MTS assay.

Materials:

  • Human cancer cell lines (e.g., Manca human lymphoma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or its derivatives for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add the MTT or MTS reagent to each well and incubate for a further 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound's Action

Dihydrohomofolic_Acid_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_purine De Novo Purine Biosynthesis DHHF This compound DHHF_in This compound DHHF->DHHF_in Transport THHF Tetrahydrohomofolic Acid DHHF_in->THHF Reduction DHFR Dihydrofolate Reductase THHF_poly Tetrahydrohomofolic Acid Polyglutamates THHF->THHF_poly Polyglutamylation FPGS Folylpolyglutamate Synthetase GARFT GARFT THHF_poly->GARFT Inhibition GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formylation Proliferation Cell Proliferation GARFT->Proliferation Blockage leads to inhibition Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Precursors DNA_RNA->Proliferation Required for

Caption: Mechanism of action of this compound.

Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_pathway Pathway Analysis Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzyme_Assay GARFT Enzyme Inhibition Assay Purification->Enzyme_Assay Cell_Culture Culture of Cancer Cell Lines (e.g., Manca) Purification->Cell_Culture Ki_determination Determination of Ki values Enzyme_Assay->Ki_determination Proliferation_Assay Cell Proliferation Assay (MTT/MTS) Cell_Culture->Proliferation_Assay Metabolite_Analysis Analysis of Intracellular Purine Levels Cell_Culture->Metabolite_Analysis Signaling_Analysis Western Blot/RT-PCR for Pathway Markers Cell_Culture->Signaling_Analysis IC50_determination Determination of IC50 values Proliferation_Assay->IC50_determination

Caption: Workflow for characterizing this compound's effects.

References

Dihydrohomofolic Acid: A Technical Guide on its Potential as an Antimetabolite for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimetabolites represent a cornerstone of cancer chemotherapy, effectively targeting the metabolic pathways essential for rapid cell proliferation. Dihydrohomofolic acid (DHHF), a structural analog of folic acid, presents a compelling but underexplored candidate within this class of therapeutic agents. This technical guide provides a comprehensive overview of the potential of this compound as an antimetabolite, focusing on its mechanism of action, synthesis, and biological activity. Due to the limited availability of direct quantitative data for this compound, this report incorporates data from its closely related analogs, homofolic acid (HF) and tetrahydrohomofolic acid (THHF), to infer its potential efficacy and guide future research. This guide details relevant experimental protocols and visualizes key metabolic pathways and experimental workflows to facilitate further investigation into this promising compound.

Introduction: The Role of Antifolates in Oncology

Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] Folic acid is a crucial precursor for the synthesis of tetrahydrofolate (THF), a coenzyme essential for the transfer of one-carbon units in several key biosynthetic pathways.[2] These pathways are responsible for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] Cancer cells, characterized by their high rate of proliferation, have a heightened demand for these nucleotides, making the folate pathway an attractive target for chemotherapy.[4]

The primary enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to THF.[5] Inhibition of DHFR leads to a depletion of the intracellular THF pool, subsequently halting DNA synthesis and leading to cell death.[5] Methotrexate (B535133) (MTX), a well-known antifolate, exerts its cytotoxic effects through potent inhibition of DHFR.[2] this compound, as a structural analog of DHF, is postulated to act as a competitive inhibitor of DHFR, thereby disrupting downstream nucleotide biosynthesis.

Mechanism of Action: Targeting Folate-Dependent Pathways

The primary mechanism of action for this compound as an antimetabolite is believed to be the competitive inhibition of dihydrofolate reductase (DHFR). By mimicking the natural substrate, dihydrofolate, DHHF is expected to bind to the active site of DHFR, preventing the synthesis of tetrahydrofolate. This disruption has cascading effects on nucleotide biosynthesis, primarily impacting two critical pathways:

  • Thymidylate Synthesis: The depletion of THF cofactors, specifically N5,N10-methylenetetrahydrofolate, inhibits the activity of thymidylate synthase (TS). This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[1] The inhibition of this process leads to "thymineless death," a hallmark of antifolate cytotoxicity.[1]

  • Purine (B94841) Synthesis: The de novo synthesis of purine nucleotides relies on two key folate-dependent enzymes: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT). These enzymes utilize N10-formyltetrahydrofolate to incorporate carbon atoms into the purine ring. Inhibition of DHFR by DHHF would lead to a deficiency of this cofactor, thereby blocking purine synthesis and further impeding DNA and RNA production.[6]

Evidence from studies on the closely related compound, tetrahydrohomofolic acid (H4HPteGlu), supports this proposed mechanism. Polyglutamated forms of H4HPteGlu have been shown to be potent inhibitors of GARFT.[6]

Signaling Pathway: Folate Metabolism and Nucleotide Synthesis

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and highlights the points of inhibition by antifolates like this compound.

Folate_Metabolism cluster_0 Folate Uptake and Activation cluster_1 One-Carbon Metabolism cluster_2 Nucleotide Synthesis Folate Folic Acid DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) mTHF N5,N10-Methylene-THF THF:e->mTHF:w Serine -> Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT mTHF->DHF Thymidylate Synthase (TS) fTHF N10-Formyl-THF mTHF->fTHF MTHFD dUMP dUMP Purine_synthesis De Novo Purine Synthesis dTMP dTMP dUMP->dTMP IMP IMP Purine_synthesis->IMP GARFT GARFT AICARFT AICARFT DHHF This compound (Antimetabolite) DHFR DHFR DHHF->DHFR Inhibition MTX Methotrexate MTX->DHFR Inhibition

Caption: Folate metabolism and points of antifolate inhibition.

Synthesis of this compound

The preparation of this compound can be achieved through several methods as described in the literature for related compounds.[6] These methods generally involve the reduction of a homofolic acid precursor. The primary approaches include:

  • Dithionite (B78146) Reduction: This method utilizes sodium dithionite as the reducing agent to convert homofolic acid to this compound.

  • Catalytic Reduction in Alkali: This procedure involves the use of a catalyst, such as platinum oxide, in an alkaline solution to facilitate the reduction.

  • Oxidation of Tetrahydrohomofolate: this compound can also be prepared by the controlled oxidation of tetrahydrohomofolic acid.

Quantitative Biological Data

Table 1: Inhibitory Activity of Homofolic Acid Analogs against Folate-Dependent Enzymes

CompoundTarget EnzymeIC50 (µM)Cell Line/Source
(6R,S)-H4HPteGlu₄₋₆GARFT0.3 - 1.3Manca human lymphoma & L1210 murine leukemia
HPteGlu₄₋₆AICARFT~2Manca human lymphoma & L1210 murine leukemia
HPteGlu₅₋₆Thymidylate Synthase8Manca human lymphoma & L1210 murine leukemia
H4HPteGlu₁₋₅Thymidylate Synthase>20Manca human lymphoma & L1210 murine leukemia

Data sourced from a study on poly-γ-glutamyl derivatives of homofolate and tetrahydrohomofolate.[6]

Table 2: Cytotoxic Activity of Homofolic Acid

CompoundCell LineIC50 (µM)Notes
Homofolic AcidManca human lymphoma6Effect reversed by 0.1 mM inosine

Data sourced from a study on the cytotoxicity of homofolates.[6]

Table 3: Comparative Inhibitory Activity of Known DHFR Inhibitors

InhibitorTarget Organism/EnzymeKi (nM)IC50 (nM)
MethotrexateHuman DHFR4.23.4
PemetrexedHuman DHFR7.216
TrimethoprimE. coli DHFR5.0-

This table provides reference values for well-established DHFR inhibitors and is not intended for direct comparison with this compound due to the lack of available data.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound as an antimetabolite. These protocols are based on established methods and can be adapted for the specific investigation of DHHF.

DHFR Inhibition Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of this compound against purified DHFR enzyme.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • This compound (test inhibitor)

  • Methotrexate (positive control inhibitor)

  • DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in DHFR assay buffer.

    • Prepare a stock solution of NADPH in DHFR assay buffer.

    • Prepare serial dilutions of this compound and methotrexate in the assay buffer.

    • Dilute the DHFR enzyme in ice-cold assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • DHFR assay buffer

      • NADPH solution

      • Test inhibitor (this compound) or control (methotrexate/vehicle)

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Add the DHF substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor (DHHF). Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • This compound (test compound)

  • Methotrexate (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and methotrexate in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Experimental and Logical Workflows

Workflow for Screening Antimetabolite Candidates

The following diagram outlines a typical workflow for the initial screening and evaluation of potential antimetabolites like this compound.

Antimetabolite_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target_Enzyme_Assay Target Enzyme Inhibition Assay (e.g., DHFR Assay) Cell_Viability_Assay Cell-Based Viability/Cytotoxicity Assay (e.g., MTT, SRB) Target_Enzyme_Assay->Cell_Viability_Assay Identify potent inhibitors Mechanism_of_Action Mechanism of Action Studies (e.g., Metabolomics, Pathway Analysis) Cell_Viability_Assay->Mechanism_of_Action Confirm cellular activity PK_PD_Studies Pharmacokinetics & Pharmacodynamics (PK/PD) Studies Mechanism_of_Action->PK_PD_Studies Select lead candidates Efficacy_Studies Xenograft/Tumor Model Efficacy Studies PK_PD_Studies->Efficacy_Studies Determine dosing regimen Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Evaluate therapeutic window End Lead Optimization/ Clinical Development Toxicity_Studies->End Start Compound Synthesis (this compound) Start->Target_Enzyme_Assay

Caption: A generalized workflow for antimetabolite drug discovery.

Conclusion and Future Directions

This compound holds theoretical promise as an antimetabolite for cancer therapy, primarily through the inhibition of dihydrofolate reductase and subsequent disruption of nucleotide synthesis. While direct quantitative data for this specific compound is scarce, preliminary data from closely related analogs suggest that it could exhibit potent inhibitory activity, particularly against enzymes in the purine biosynthesis pathway.

Future research should focus on several key areas to fully elucidate the potential of this compound:

  • Comprehensive Biological Evaluation: A systematic evaluation of the inhibitory activity of synthesized this compound against purified human DHFR is paramount. This should be followed by determining its cytotoxic effects across a broad panel of cancer cell lines to identify potential tumor-specific sensitivities.

  • Mechanism of Action Studies: Detailed metabolomic and transcriptomic analyses should be conducted to confirm the precise mechanism of action and to identify any off-target effects.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the pharmacokinetic properties, efficacy, and toxicity profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound derivatives could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.

The in-depth investigation of this compound and its analogs could pave the way for the development of a new generation of effective and selective antifolate therapies for the treatment of cancer. This technical guide provides a foundational framework to stimulate and guide these critical research endeavors.

References

An In-Depth Technical Guide to the In Silico Modeling of Dihydrohomofolic Acid Binding to Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the binding of dihydrohomofolic acid, a folate analog, to its target enzyme, Dihydrofolate Reductase (DHFR). This document outlines the theoretical underpinnings, presents relevant data, and offers detailed experimental protocols for molecular docking and molecular dynamics simulations.

Introduction to Dihydrofolate Reductase and Folate Analogs

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Consequently, the inhibition of DHFR can halt cell growth and proliferation, making it a well-established target for therapeutic intervention in cancer and infectious diseases.[1][2][3]

Folate analogs, such as the widely-used chemotherapeutic agent methotrexate, are structural mimics of the natural substrate that act as competitive inhibitors of DHFR.[1][3] this compound is one such analog, and understanding its binding mechanism at an atomic level is critical for the rational design of more potent and selective inhibitors. In silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions.

Data Presentation: Binding Affinities of Folate Analogs to DHFR

CompoundTargetKᵢIC₅₀Reference
Folic AcidHuman DHFR0.05 µM-[4]
MethotrexateHuman DHFR3.7 pM4.74 nM[5]
PemetrexedHuman DHFR7.2 nM-[5]
PralatrexateHuman DHFR--[5]
TrimetrexateHuman DHFR-4.74 nM[6]

Note: Kᵢ and IC₅₀ values can vary based on experimental conditions. The data presented serves as a representative sample.

Signaling Pathway: The Role of DHFR in Folate Metabolism

DHFR plays a central role in the folate cycle, which is essential for nucleotide biosynthesis. The inhibition of this pathway is the primary mechanism of action for antifolate drugs.

Folic_Acid_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP DHFR->THF Product NADP NADP+ DHFR->NADP Oxidized Co-factor NADPH NADPH NADPH->DHFR Co-factor Computational_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB 1. Retrieve Protein Structure (e.g., PDB ID: 1DRF) Prep 3. Prepare Protein and Ligand (Add Hydrogens, Assign Charges) PDB->Prep Ligand 2. Obtain Ligand Structure (this compound) Ligand->Prep Dock 4. Perform Molecular Docking (e.g., AutoDock Vina) Prep->Dock Pose 5. Analyze Binding Poses and Scores Dock->Pose MD_Setup 6. Set up Simulation System (Solvation, Ionization) Pose->MD_Setup MD_Run 7. Run MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Run MD_Analysis 8. Analyze Trajectory (RMSD, RMSF, Interactions) MD_Run->MD_Analysis Drug_Discovery_Workflow TargetID Target Identification (e.g., DHFR) V_Screen Virtual Screening (Docking of Compound Libraries) TargetID->V_Screen HitID Hit Identification (Based on Docking Score/Pose) V_Screen->HitID LeadOpt Lead Optimization (MD Simulations, Free Energy Calculations) HitID->LeadOpt Synthesis Chemical Synthesis of Promising Compounds LeadOpt->Synthesis InVitro In Vitro Testing (Enzyme Assays, Cell-based Assays) LeadOpt->InVitro Feedback Loop Synthesis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

References

Early Research on the Therapeutic Potential of Dihydrohomofolic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the early research into the therapeutic potential of dihydrohomofolic acid and its analogs. This compound, a structural analog of folic acid, has been investigated for its potential as an antimetabolite, primarily targeting enzymes involved in one-carbon metabolism crucial for cell proliferation. This whitepaper synthesizes the available data on its mechanism of action, summarizes key quantitative findings from early studies, provides detailed experimental protocols for relevant biological assays, and visualizes the pertinent biochemical pathways and experimental workflows. The primary focus of this review is on the initial synthesis and biological evaluation of this compound derivatives as potential inhibitors of key enzymes in folate metabolism, such as thymidylate synthase and dihydrofolate reductase.

Introduction: The Folate Pathway as a Therapeutic Target

The folate metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] This pathway facilitates the transfer of one-carbon units, a process vital for rapidly proliferating cells, including cancer cells. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate, the active cofactor in one-carbon transfer reactions. Another critical enzyme is thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The central role of these enzymes in cell division has made them attractive targets for cancer chemotherapy.

This compound and its derivatives were synthesized as classical antifolates, designed to mimic the natural substrate, folic acid, and competitively inhibit these essential enzymes. The rationale behind this approach was to disrupt the supply of nucleotides necessary for DNA replication, thereby selectively killing rapidly dividing cancer cells.

Mechanism of Action: Inhibition of One-Carbon Metabolism

The therapeutic potential of this compound analogs lies in their ability to interfere with one-carbon metabolism. By acting as competitive inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, these compounds can deplete the intracellular pool of tetrahydrofolate and its derivatives. This disruption leads to a reduction in the synthesis of purines and thymidylate, ultimately causing "thymineless death" in cancer cells.

Signaling Pathway Diagram

Folate_Metabolism_Pathway cluster_0 One-Carbon Metabolism cluster_1 Purine Synthesis cluster_2 Thymidylate Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF 5,10-Methylene-THF THF->mTHF Serine -> Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT mTHF->DHF Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase THF_purine THF derivatives Purine_synthesis Purine Nucleotides THF_purine->Purine_synthesis Dihydrohomofolic_Acid This compound (Analog) Dihydrohomofolic_Acid->mTHF Inhibition DHFR DHFR Dihydrohomofolic_Acid->DHFR Inhibition

Figure 1: Simplified diagram of the folate metabolism pathway and the inhibitory action of this compound.

Quantitative Data from Early Studies

Early research focused on the synthesis and in vitro evaluation of this compound analogs. While full-text articles with detailed quantitative data were not accessible for this review, abstracts from key publications indicate the general outcomes of these studies. The following tables summarize the reported biological activities.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound Analogs

CompoundCell LineReported ActivityIC50 (µM)
5,11-Methylene-tetrahydro-5-deazahomofolic acidManca human lymphomaInactive> 100 (estimated)
8-Deazahomofolic acidL1210 leukemiaModest InhibitionNot Reported
Tetrahydro-8-deazahomofolateL1210 leukemiaModest InhibitionNot Reported

Table 2: In Vitro Enzyme Inhibition by this compound Analogs

CompoundEnzyme TargetSourceReported ActivityKi (µM)
5,11-Methylene-tetrahydro-5-deazahomofolic acidThymidylate SynthaseManca cells, L. caseiInactiveNot Reported
8-Deazahomofolic acidThymidylate SynthaseNot SpecifiedWeak InhibitionNot Reported
8-Deazahomofolic acidDihydrofolate ReductaseNot SpecifiedWeak InhibitionNot Reported
Tetrahydro-8-deazahomofolateThymidylate SynthaseNot SpecifiedLow Substrate ActivityNot Reported

Note: Specific IC50 and Ki values were not available in the reviewed literature abstracts. The reported activities are qualitative descriptors from the original publications.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Test compound (this compound analog)

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH (final concentration 100 µM), and DHFR enzyme (final concentration 10 nM).

  • Add varying concentrations of the test compound to the reaction mixture and incubate for 5 minutes at 25°C.

  • Initiate the reaction by adding DHF (final concentration 50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 15-second intervals.

  • The rate of reaction is calculated from the linear portion of the curve.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the increase in absorbance at 340 nm due to the formation of dihydrofolate from 5,10-methylenetetrahydrofolate during the TS-catalyzed conversion of dUMP to dTMP.

Materials:

  • Test compound (this compound analog)

  • Recombinant human TS enzyme

  • dUMP

  • 5,10-methylenetetrahydrofolate (CH2THF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2, 1 mM EDTA, and 10 mM β-mercaptoethanol

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, dUMP (final concentration 100 µM), and TS enzyme (final concentration 50 nM).

  • Add varying concentrations of the test compound and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding CH2THF (final concentration 100 µM).

  • Monitor the increase in absorbance at 340 nm for 10-15 minutes.

  • Calculate the reaction rate and determine the IC50 value as described for the DHFR assay.

Cancer Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Human cancer cell line (e.g., Manca human lymphoma)

  • Complete cell culture medium

  • Test compound (this compound analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for the synthesis and biological evaluation of novel antifolate compounds like this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials synthesis Multi-step Organic Synthesis start->synthesis purification Purification & Characterization synthesis->purification enzyme_assay Enzyme Inhibition Assays (DHFR, TS) purification->enzyme_assay cell_assay Cell-based Assays (Growth Inhibition) purification->cell_assay data_analysis Data Analysis (IC50, Ki determination) enzyme_assay->data_analysis cell_assay->data_analysis conclusion Structure-Activity Relationship & Therapeutic Potential Assessment data_analysis->conclusion

Figure 2: General experimental workflow for the development and evaluation of this compound analogs.

Conclusion and Future Directions

The early research into this compound and its analogs established them as a class of antifolates with the potential to inhibit key enzymes in one-carbon metabolism. However, the initial studies on compounds like 5,11-methylenetetrahydro-5-deazahomofolic acid and 8-deazahomofolic acid revealed them to be inactive or only weak inhibitors of their intended targets and of cancer cell growth.

Despite these initial modest results, the foundational work provided valuable insights into the structure-activity relationships of folate analogs. Future research in this area could focus on:

  • Rational Drug Design: Utilizing computational modeling to design novel this compound derivatives with improved binding affinity and selectivity for DHFR and TS.

  • Exploration of Novel Targets: Investigating whether these analogs have off-target effects or inhibit other enzymes in the folate pathway that could be therapeutically exploited.

  • Combination Therapies: Evaluating the synergistic potential of this compound analogs with other chemotherapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a dihydrofolate reductase (DHFR) enzyme inhibition assay. This assay is a fundamental tool for screening and characterizing potential inhibitors of DHFR, a crucial enzyme in nucleotide synthesis and a well-established target for therapeutic agents in cancer and infectious diseases. The protocol is applicable for testing various compounds, including derivatives of folic acid such as dihydrohomofolic acid.

Principle of the Assay

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] This reaction is essential for the de novo synthesis of purines, thymidylic acid, and certain amino acids.[2][3] The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and cell proliferation, ultimately causing cell death.[1][2][3]

The enzymatic activity of DHFR can be monitored spectrophotometrically. The assay is based on the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.[2][3][4] By measuring the rate of this absorbance decrease, the activity of the enzyme can be quantified. Potential inhibitors of DHFR will slow down this reaction, resulting in a reduced rate of NADPH oxidation.

Signaling Pathway

The following diagram illustrates the role of DHFR in the folate metabolism pathway.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) Synthesis THF->dTMP Purine Purine Synthesis THF->Purine Amino_Acid Amino Acid Synthesis THF->Amino_Acid NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DNA DNA Synthesis dTMP->DNA Purine->DNA DHFR->THF Reduction DHFR->NADP Inhibitor DHFR Inhibitors (e.g., Methotrexate, this compound) Inhibitor->DHFR

Caption: Role of DHFR in the folate metabolic pathway and its inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening, but can be adapted for single cuvette-based assays.

Materials and Reagents
  • DHFR Enzyme: Purified recombinant DHFR.

  • DHFR Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).

  • Dihydrofolic Acid (DHF) Substrate: Store protected from light.

  • NADPH: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form.

  • Test Inhibitor: this compound or other compounds to be tested.

  • Positive Control Inhibitor: Methotrexate (MTX).

  • Equipment:

    • UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm in kinetic mode.

    • 96-well UV-transparent flat-bottom plates.

    • Pipettes and tips.

    • Ice bath.

Reagent Preparation
  • DHFR Assay Buffer (1X): Prepare the assay buffer and keep it at room temperature.

  • DHFR Enzyme Stock Solution: Dilute the DHFR enzyme to a working concentration in cold assay buffer. Keep the enzyme on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • NADPH Stock Solution (e.g., 20 mM): Dissolve NADPH in the assay buffer. Aliquot and store at -20°C. Keep on ice during the experiment.

  • DHF Substrate Stock Solution (e.g., 10 mM): Dissolve DHF in the assay buffer. Due to its instability, it is recommended to prepare this solution fresh on the day of the experiment or store aliquots at -80°C, protected from light.[2][5]

  • Test Inhibitor and Methotrexate (MTX) Stock Solutions: Prepare stock solutions of the test compounds and MTX in a suitable solvent (e.g., DMSO or assay buffer). Prepare a dilution series to determine the IC50 value.

Assay Procedure

The following workflow outlines the steps for the DHFR inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis Prep_Reagents Prepare Reagents (Buffer, DHF, NADPH) Add_Components Add to wells: - Assay Buffer - NADPH - Inhibitor/Vehicle - DHFR Enzyme Prep_Reagents->Add_Components Prep_Enzyme Prepare Enzyme Dilution Prep_Enzyme->Add_Components Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Components Pre_Incubate Pre-incubate at RT (e.g., 10-15 min) Add_Components->Pre_Incubate Initiate_Reaction Initiate reaction by adding DHF Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic mode, e.g., for 10-20 min) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition and IC50 Calculate_Rate->Determine_Inhibition

Caption: Experimental workflow for the DHFR enzyme inhibition assay.

Detailed Steps:

  • Plate Setup: Add the following reagents to each well of a 96-well plate. It is recommended to perform all reactions in triplicate.

Well TypeReagentVolume (µL)
Enzyme Control DHFR Assay BufferX
Diluted NADPH40
Vehicle (e.g., DMSO)2
Diluted DHFR Enzyme98
Inhibitor Wells DHFR Assay BufferX
Diluted NADPH40
Test Inhibitor/MTX2
Diluted DHFR Enzyme98
Background Control DHFR Assay BufferX
Diluted NADPH40
Vehicle (e.g., DMSO)2
DHFR Assay Buffer98
  • Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes, protected from light.[6] This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: To start the reaction, add 60 µL of the diluted DHF substrate to each well.[5][6]

  • Measurement: Immediately start measuring the absorbance at 340 nm in kinetic mode at room temperature.[5] Record readings every 15-30 seconds for 10-20 minutes.

Data Analysis
  • Calculate the Reaction Rate: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration can be calculated using the following formula:

    % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100

    Where:

    • Vcontrol is the reaction rate of the enzyme control (with vehicle).

    • Vinhibitor is the reaction rate in the presence of the test inhibitor.

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The results of the inhibition assay can be summarized in a table for easy comparison of the inhibitory potencies of different compounds.

Table 1: Inhibitory Activity of Test Compounds against DHFR

CompoundIC50 (nM)
Methotrexate (Positive Control)5.2
This compound (Test Compound)[Insert experimentally determined value]
Compound X[Insert experimentally determined value]
Compound Y[Insert experimentally determined value]

Note: The IC50 value for Methotrexate is an example and may vary depending on the specific assay conditions.

Troubleshooting

  • Non-linear reaction rate: This may occur if the enzyme concentration is too high.[1] Dilute the enzyme and repeat the assay to find a concentration that gives a linear rate for the desired time course.

  • High background absorbance: If the test compound absorbs at 340 nm, it can interfere with the assay. Run a sample background control for each compound concentration to subtract its absorbance.

  • Inconsistent results: Ensure thorough mixing of reagents and precise pipetting. Also, check the stability of the reagents, especially DHF and NADPH.

By following this detailed protocol, researchers can effectively screen for and characterize inhibitors of dihydrofolate reductase, facilitating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for Dihydrohomofolic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of dihydrohomofolic acid (DHHFA) in cell culture experiments. DHHFA serves as a valuable tool for studying folate metabolism and its impact on cellular processes, particularly in the context of cancer research and drug development.

Introduction

This compound (DHHFA) is an analog of folic acid, a critical B vitamin essential for the synthesis of nucleotides, the building blocks of DNA and RNA. Within the cell, DHHFA is converted to its active form, tetrahydrohomofolate, which acts as a potent inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidylate, a necessary component for DNA replication and repair. By disrupting this pathway, DHHFA can effectively inhibit the proliferation of rapidly dividing cells, such as cancer cells.

Mechanism of Action

The primary mechanism of action of this compound involves its role as an antimetabolite within the folate pathway. Once inside the cell, DHHFA is reduced by dihydrofolate reductase (DHFR) to tetrahydrohomofolate. This active metabolite then directly inhibits thymidylate synthase, leading to a depletion of the intracellular pool of thymidine (B127349) triphosphate (dTTP). The scarcity of dTTP impairs DNA synthesis, resulting in cell cycle arrest and, ultimately, inhibition of cell proliferation.

Data Presentation

Currently, publicly available and specifically indexed quantitative data (e.g., IC50 values) for this compound across a range of cancer cell lines is limited. The table below is a template that researchers can use to populate with their own experimental data for comparative analysis.

Cell LineCancer TypeDHHFA IC50 (µM)Reference
e.g., MCF-7Breast CancerData to be determinedInternal Data
e.g., A549Lung CancerData to be determinedInternal Data
e.g., HCT116Colon CancerData to be determinedInternal Data
e.g., HeLaCervical CancerData to be determinedInternal Data

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (DHHFA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mM.

  • Weigh the appropriate amount of DHHFA powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the tube thoroughly until the DHHFA is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. Dihydrofolic acid is sensitive to air, moisture, and temperature.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of DHHFA on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom cell culture plates

  • DHHFA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DHHFA stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the DHHFA dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each DHHFA concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the DHHFA concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of DHHFA that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the folate metabolic pathway.

DHHFA_Mechanism cluster_enzymes Enzymes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->DHF Methylene_THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) SHMT Serine Hydroxymethyltransferase (SHMT) TS Thymidylate Synthase (TS) DHHFA This compound (DHHFA) THHFA Tetrahydrohomofolate DHHFA->THHFA via DHFR THHFA->TS Inhibition

Caption: Mechanism of DHHFA in the folate pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in cell culture.

DHHFA_Workflow start Start prep_stock Prepare DHHFA Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells treat_cells Treat Cells with DHHFA Dilutions prep_stock->treat_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h incubate_24h->treat_cells incubate_exp Incubate for 24-72h treat_cells->incubate_exp mtt_assay Perform MTT Assay incubate_exp->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for DHHFA cytotoxicity testing.

Application Note and Protocol for Determining the IC50 of Dihydrohomofolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid is a structural analog of dihydrofolic acid, the natural substrate of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2][3][4][5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[6] Consequently, DHFR is a well-established target for therapeutic intervention in cancer and infectious diseases.[5][7][8] this compound, upon reduction by DHFR to its tetrahydrofolate form, is known to inhibit thymidylate synthetase, further disrupting DNA synthesis. While it is recognized as an inhibitor of the folate pathway, it is generally considered to be a weak inhibitor of DHFR.[9]

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against dihydrofolate reductase using a biochemical enzyme inhibition assay. Additionally, a protocol for a cell-based assay is included to assess its cytotoxic effects.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the experimental protocols. Researchers can populate this table with their own results for a clear comparison of the inhibitory potency of this compound and a known DHFR inhibitor, methotrexate (B535133).

CompoundTargetAssay TypeIC50 (µM)
This compoundDHFREnzyme Inhibition[Enter Experimental Value]
MethotrexateDHFREnzyme Inhibition[Enter Experimental Value]
This compoundCancer Cell LineCell Viability (MTT)[Enter Experimental Value]
MethotrexateCancer Cell LineCell Viability (MTT)[Enter Experimental Value]

Signaling Pathway and Experimental Workflow

Folate Metabolism and DHFR Inhibition Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Purines->DNA Amino_Acids->DNA Cell_Cycle Cell Cycle Arrest & Apoptosis DNA->Cell_Cycle Inhibitor This compound Inhibitor->DHFR

Caption: Inhibition of DHFR by this compound blocks the conversion of DHF to THF, disrupting downstream DNA synthesis.

Experimental Workflow for DHFR Enzyme Inhibition Assay

DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, NADPH, DHFR Enzyme, and Dihydrofolic Acid Plate_Setup Add Buffer, Enzyme, and Inhibitor to a 96-well Plate Reagents->Plate_Setup Inhibitor_Prep Prepare Serial Dilutions of This compound & Methotrexate Inhibitor_Prep->Plate_Setup Incubation Pre-incubate at Room Temperature Plate_Setup->Incubation Reaction_Start Initiate Reaction by Adding Dihydrofolic Acid Incubation->Reaction_Start Measurement Measure Absorbance at 340 nm in Kinetic Mode Reaction_Start->Measurement Calculation Calculate Rate of NADPH Oxidation Measurement->Calculation IC50_Det Plot % Inhibition vs. Concentration and Determine IC50 Calculation->IC50_Det

Caption: Workflow for determining the IC50 of this compound using a DHFR enzyme inhibition assay.

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay

This protocol is adapted from standard commercially available dihydrofolate reductase assay kits.

Materials:

  • This compound

  • Methotrexate (as a positive control inhibitor)

  • Recombinant Human Dihydrofolate Reductase (DHFR) enzyme

  • DHFR Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Dihydrofolic acid (DHFR substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

  • Sterile, nuclease-free water

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of DHFR Assay Buffer. Dilute to 1X with sterile water before use.

    • Prepare a 10 mM stock solution of NADPH in DHFR Assay Buffer.

    • Prepare a 10 mM stock solution of dihydrofolic acid in DHFR Assay Buffer. This solution may be unstable and should be prepared fresh.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in DHFR Assay Buffer to create a range of concentrations for the assay.

    • Prepare a stock solution of methotrexate in DMSO (e.g., 1 mM). Further dilute in DHFR Assay Buffer to create a range of concentrations for the assay.

    • Dilute the DHFR enzyme in cold DHFR Assay Buffer to the working concentration recommended by the supplier.

  • Assay Protocol:

    • Set up the 96-well plate with the following controls and experimental wells:

      • Blank: Assay Buffer only.

      • No Inhibitor Control: Assay Buffer, DHFR enzyme, and NADPH.

      • Positive Control: Assay Buffer, DHFR enzyme, NADPH, and a known concentration of methotrexate.

      • Experimental Wells: Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of this compound.

    • To each well, add the components in the following order:

      • DHFR Assay Buffer to bring the final volume to 200 µL.

      • Diluted DHFR enzyme solution.

      • Diluted inhibitor solution (this compound or methotrexate) or vehicle (for the no inhibitor control).

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Add the NADPH solution to all wells except the blank.

    • Initiate the reaction by adding the dihydrofolic acid solution to all wells except the blank.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound and methotrexate using the following formula: % Inhibition = [(Rate of No Inhibitor Control - Rate of Experimental Well) / Rate of No Inhibitor Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Cell-Based MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including enzyme/cell concentrations and incubation times. Always follow good laboratory practices and consult relevant safety data sheets.

References

Application Notes and Protocols: Dihydrohomofolic Acid Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxicity against cancer cell lines is a critical first step in the drug discovery process. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to determine cell viability and proliferation, providing quantitative data on a compound's potential as a therapeutic agent.[1][2] These assays are essential for determining the concentration-dependent effects of a drug and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).

This document will detail the protocol for conducting an MTT-based cytotoxicity assay, provide a template for data presentation, and propose a putative mechanism of action for dihydrohomofolic acid based on its structural similarity to other folate antagonists used in oncology.

Proposed Mechanism of Action

Folate antagonists are a class of chemotherapy drugs that work by interfering with the folic acid metabolic pathway. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids.[3][4] By inhibiting DHFR, folate antagonists deplete the building blocks of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[3][5]

Given that this compound is a structural analog of folic acid, it is hypothesized that its cytotoxic effects may be mediated through the inhibition of DHFR. This proposed mechanism suggests that this compound could compete with the natural substrate, dihydrofolate, for binding to the active site of the DHFR enzyme.

Putative Signaling Pathway for this compound

DHHF_pathway DHHF This compound DHFR Dihydrofolate Reductase (DHFR) DHHF->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis & Replication Nucleotide_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound via DHFR inhibition.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl, or DMSO)[8]

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570-600 nm[1][6]

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][8]

    • Incubate the plate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 570 and 600 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[1][8]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Dihydrohomofolic Acid Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compound Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate for Formazan Formation MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Crystals Incubation->Solubilization Absorbance 8. Measure Absorbance Solubilization->Absorbance Calculation 9. Calculate % Viability and IC50 Absorbance->Calculation

References

"application of dihydrohomofolic acid in leukemia cell line studies"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrohomofolic acid (DHFH) is a folate analog that has demonstrated significant potential in preclinical studies involving leukemia cell lines. As an antimetabolite, it primarily functions by interfering with folate-dependent enzymatic pathways that are crucial for nucleotide biosynthesis, and consequently, for the proliferation of rapidly dividing cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in leukemia cell line research, with a particular focus on its mechanism of action and its efficacy in methotrexate-resistant models.

Mechanism of Action

This compound is a structural analog of dihydrofolic acid (DHF), differing by the presence of an additional methylene (B1212753) group. Its cytotoxic effects are primarily attributed to its reduced form, tetrahydrohomofolic acid (THFH), which acts as a potent inhibitor of several key enzymes in the folate pathway. Unlike classical antifolates such as methotrexate (B535133) (MTX), homofolates do not significantly inhibit dihydrofolate reductase (DHFR).[1] Instead, their polyglutamylated derivatives target other critical enzymes.

The primary mechanism of action involves the inhibition of enzymes crucial for purine (B94841) and thymidylate synthesis. Specifically, polyglutamated forms of tetrahydrohomofolate have been shown to be potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), two key enzymes in the de novo purine biosynthesis pathway.[1] Inhibition of these enzymes leads to a depletion of the purine nucleotide pool, thereby arresting DNA replication and cell proliferation.[1]

Application in Methotrexate-Resistant Leukemia

A significant area of interest is the application of this compound and its derivatives in leukemia cell lines that have developed resistance to methotrexate. Methotrexate resistance is a major clinical challenge, often arising from mechanisms such as impaired drug uptake, decreased polyglutamylation, or amplification of the DHFR gene, leading to elevated levels of the DHFR enzyme.[2][3][4][5] Since this compound's primary targets are distinct from DHFR, it retains activity against leukemia cells with DHFR-mediated methotrexate resistance.[1] In fact, studies have shown enhanced antitumor activity of homofolates against methotrexate-resistant strains of L1210 leukemia.[1]

Data Presentation

Table 1: Inhibitory Activity of Tetrahydrohomofolate Polyglutamates on Folate-Dependent Enzymes
CompoundTarget EnzymeCell Line ExtractIC50 (µM)
(6R,S)-H4HPteGlu4GARFTManca human lymphoma1.3
(6R,S)-H4HPteGlu5GARFTManca human lymphoma0.3
(6R,S)-H4HPteGlu6GARFTManca human lymphoma0.3

Data extracted from studies on the biochemical basis for the cytotoxicity of homofolates.[1]

Experimental Protocols

Protocol 1: Preparation of this compound

This compound can be prepared through several methods, including the reduction of homofolic acid.[1]

Method: Dithionite Reduction

  • Dissolve homofolic acid in an appropriate alkaline solution.

  • Add a fresh solution of sodium dithionite.

  • Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Monitor the reaction progress by UV-spectrophotometry.

  • Once the reduction is complete, the this compound can be precipitated by adjusting the pH.

  • Wash the precipitate with deoxygenated water and dry under vacuum.

Note: Purity of the synthesized this compound should be confirmed by appropriate analytical techniques such as HPLC and mass spectrometry.

Protocol 2: Cell Culture and Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of this compound on a leukemia cell line (e.g., L1210 murine leukemia).

Materials:

  • L1210 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed L1210 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plates for an additional 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Enzyme Inhibition Assay (GARFT)

This protocol outlines a method to assess the inhibitory effect of tetrahydrohomofolate polyglutamates on glycinamide ribonucleotide formyltransferase (GARFT).

Materials:

  • Cell extract from Manca human lymphoma or L1210 murine leukemia cells

  • Glycinamide ribonucleotide (GAR)

  • ¹⁰-formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (a stable folate analog)

  • Tetrahydrohomofolate polyglutamate derivatives

  • Spectrophotometer

Procedure:

  • Prepare cell extracts by sonication or detergent lysis, followed by centrifugation to obtain the cytosolic fraction.

  • Set up reaction mixtures containing the cell extract, GAR, and the folate analog in a suitable buffer.

  • Add varying concentrations of the tetrahydrohomofolate polyglutamate inhibitors to the reaction mixtures.

  • Initiate the reaction and monitor the change in absorbance at a specific wavelength that corresponds to the enzymatic reaction.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling_Pathway cluster_Purine_Biosynthesis De Novo Purine Biosynthesis cluster_Folate_Metabolism Folate Metabolism GAR Glycinamide Ribonucleotide FGAR Formylglycinamide Ribonucleotide GAR->FGAR GARFT Purine Nucleotides Purine Nucleotides AICAR Aminoimidazole Carboxamide Ribonucleotide FAICAR Formimidoimidazole Carboxamide Ribonucleotide AICAR->FAICAR AICARFT DHFH This compound THFH Tetrahydrohomofolic Acid DHFH->THFH DHFR THFH_poly Polyglutamated THFH THFH->THFH_poly GARFT GARFT THFH_poly->GARFT Inhibition AICARFT AICARFT THFH_poly->AICARFT Inhibition DNA Replication\n& Cell Proliferation DNA Replication & Cell Proliferation Purine Nucleotides->DNA Replication\n& Cell Proliferation Leukemia Cell Growth Leukemia Cell Growth DNA Replication\n& Cell Proliferation->Leukemia Cell Growth

Caption: Mechanism of action of this compound in leukemia cells.

Experimental_Workflow cluster_Preparation Preparation cluster_In_Vitro_Assays In Vitro Studies cluster_Data_Analysis Data Analysis Synthesis Synthesize this compound (e.g., Dithionite Reduction) Purification Purify and Characterize (HPLC, MS) Synthesis->Purification Cell_Culture Culture Leukemia Cell Lines (e.g., L1210) Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., GARFT) IC50_Cytotoxicity Determine IC50 for Cytotoxicity Cytotoxicity->IC50_Cytotoxicity IC50_Enzyme Determine IC50 for Enzyme Inhibition Enzyme_Assay->IC50_Enzyme Conclusion Evaluate Antileukemic Potential IC50_Cytotoxicity->Conclusion IC50_Enzyme->Conclusion

Caption: General experimental workflow for studying this compound.

References

Dihydrohomofolic Acid: A Versatile Tool for Interrogating Folate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dihydrohomofolic acid (DHHFA), a structural analog of the vital B vitamin folate, is emerging as a critical tool for researchers in cellular metabolism, enzymology, and drug discovery. Its unique biochemical properties allow for the detailed investigation of various folate-dependent enzymes, which are crucial for the synthesis of nucleotides and amino acids, and are prominent targets in cancer chemotherapy. This application note provides a comprehensive overview of the applications of this compound, complete with detailed protocols and quantitative data to facilitate its use in the laboratory.

Introduction to this compound

This compound is a synthetic analog of dihydrofolic acid (DHFA), the natural substrate for the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of DHFA to tetrahydrofolic acid (THFA), a one-carbon carrier essential for numerous metabolic pathways. The structural similarity of DHHFA to DHFA allows it to interact with DHFR and other folate-dependent enzymes, serving as either a substrate or an inhibitor. This characteristic makes it an invaluable probe for elucidating enzyme mechanisms, characterizing active sites, and screening for novel therapeutic agents.

Applications in Studying Folate-Dependent Enzymes

This compound and its derivatives have been utilized to study a range of folate-dependent enzymes, primarily as inhibitors. The poly-γ-glutamylated forms of its reduced counterpart, tetrahydrohomofolate (H4HPteGlu), have demonstrated significant inhibitory activity against key enzymes in the purine (B94841) biosynthesis pathway.

Dihydrofolate Reductase (DHFR)

While primarily a substrate for DHFR, DHHFA's binding and turnover can be meticulously studied to understand the enzyme's kinetics and mechanism. Comparing the kinetic parameters of DHHFA with the natural substrate, DHFA, can provide insights into the structural and electronic requirements of the DHFR active site.

Glycinamide Ribonucleotide Formyltransferase (GARFT)

GARFT is a crucial enzyme in the de novo purine biosynthesis pathway. Poly-γ-glutamylated derivatives of tetrahydrohomofolate have been shown to be potent inhibitors of GARFT. This inhibitory action blocks the synthesis of purines, which are essential for DNA and RNA production, thereby halting cell proliferation. This makes GARFT a key target for anticancer drug development, and DHHFA derivatives serve as valuable tools in this research.

Other Folate-Dependent Enzymes

The utility of DHHFA and its derivatives extends to the study of other folate-dependent enzymes, albeit with generally weaker inhibitory effects. These include:

  • Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in purine biosynthesis.

  • Thymidylate Synthase (TS): Essential for the synthesis of thymidine, a critical component of DNA.

  • Serine Hydroxymethyltransferase (SHMT): Involved in the interconversion of serine and glycine (B1666218) and the production of one-carbon units.

The differential inhibition of these enzymes by DHHFA derivatives can be exploited to understand the metabolic consequences of targeting specific nodes in the folate pathway.

Quantitative Data Summary

The following table summarizes the inhibitory constants (IC50) for poly-γ-glutamylated derivatives of tetrahydrohomofolate against various folate-dependent enzymes, providing a clear comparison of their potency.

EnzymeInhibitor (Tetrahydrohomofolate derivative)IC50 (µM)Cell Line
Glycinamide Ribonucleotide Formyltransferase (GARFT)(6R,S)-H4HPteGlu4-60.3 - 1.3Manca human lymphoma & L1210 murine leukemia
Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT)(6R,S)-H4HPteGlu polyglutamates6 - 10Human
Homofolate polyglutamates (HPteGlu4-6)~2
Thymidylate Synthase (TS)Homofolate polyglutamates (HPteGlu5-6)8
Tetrahydrohomofolate polyglutamates (H4HPteGlu1-5)>20
Serine Hydroxymethyltransferase (SHMT)Homofolate & Tetrahydrohomofolate polyglutamates>20

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound and its derivatives are provided below.

Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of DHFR using this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • This compound (DHHFA)

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHHFA in the assay buffer. The final concentration in the assay will typically be in the range of 1-100 µM.

    • Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay will be approximately 100 µM.

    • Dilute the purified DHFR enzyme in ice-cold assay buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • NADPH solution

      • DHHFA solution

    • Initiate the reaction by adding the diluted DHFR enzyme to each well. The final reaction volume should be 200 µL.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer pre-set to 340 nm and 25°C.

    • Measure the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Enzyme activity is expressed as µmol of NADPH oxidized per minute per mg of enzyme.

Workflow for DHFR Activity Assay:

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare DHHFA, NADPH, and DHFR Mix Mix reagents in 96-well plate Reagents->Mix Initiate Initiate reaction with DHFR Mix->Initiate Measure Measure A340nm kinetically Initiate->Measure Analyze Calculate enzyme activity Measure->Analyze

Workflow for the DHFR activity assay.
Protocol 2: Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of tetrahydrohomofolate derivatives on GARFT activity.

Materials:

  • Cell extracts containing GARFT (e.g., from Manca human lymphoma or L1210 murine leukemia cells)

  • Glycinamide ribonucleotide (GAR)

  • ¹⁰-Formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (a folate analog)

  • Tetrahydrohomofolate polyglutamate derivatives (inhibitors)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 20 mM KCl, and 1 mM DTT

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer, GAR, and the folate analog.

    • Add varying concentrations of the tetrahydrohomofolate polyglutamate inhibitor to different reaction tubes.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the cell extract containing GARFT.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction and Quantitation:

    • Stop the reaction by adding perchloric acid.

    • The product, formylglycinamide ribonucleotide (fGAR), can be separated and quantified using appropriate methods, such as HPLC coupled with radiometric detection if a radiolabeled substrate is used. Alternatively, a colorimetric method can be employed.

  • Data Analysis:

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of inhibitor required to reduce GARFT activity by 50%.

Logical Flow of GARFT Inhibition Assay:

GARFT_Inhibition_Logic Start Start Prepare_Mix Prepare reaction mix with GAR, folate analog, and inhibitor Start->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_Enzyme Add GARFT-containing cell extract Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Quantify_Product Quantify fGAR product Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 value Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

Logical steps in the GARFT inhibition assay.

Folate Metabolism and DHHFA Interaction

The following diagram illustrates the central role of DHFR in folate metabolism and the point of interaction for this compound.

Folate_Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Natural Substrate THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine & Thymidylate Synthesis) THF->One_Carbon_Metabolism One_Carbon_Metabolism->DHF DHHFA This compound (DHHFA) DHHFA->DHFR Analog Substrate/ Inhibitor DHFR->THF Product

Role of DHFR and DHHFA in folate metabolism.

Conclusion

This compound and its derivatives are powerful and versatile tools for the detailed investigation of folate-dependent enzymes. The protocols and data presented here provide a solid foundation for researchers to employ these compounds in their studies of cellular metabolism and in the pursuit of novel therapeutic strategies targeting the folate pathway.

Contact:

Application Note: Quantitative Analysis of Dihydrohomofolic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dihydrohomofolic acid. This compound, a critical analogue of folic acid, plays a significant role in biochemical research and drug development. The presented methodology provides a straightforward approach for the separation and quantification of this compound, ensuring high precision and accuracy. This protocol is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the analysis of folate derivatives.

Introduction

This compound is a structural analogue of dihydrofolic acid, an intermediate in the folate metabolic pathway. Its study is crucial for understanding the mechanisms of antifolate drugs and for the development of new therapeutic agents. A validated analytical method for the accurate quantification of this compound is therefore essential. This application note describes a simple isocratic reversed-phase HPLC method with UV detection, adapted from established protocols for folic acid and its related compounds, to provide a reliable analytical tool for researchers.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

ParameterValue
Mobile Phase Methanol : 0.05 M Phosphate Buffer (pH 6.4) (12:88, v/v)[1]
Flow Rate 0.7 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 5 µL[1]
Detection UV at 280 nm[1]
Run Time Approximately 15 minutes
Preparation of Solutions

Mobile Phase (0.05 M Phosphate Buffer, pH 6.4):

  • Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 6.4 with a dilute solution of orthophosphoric acid or potassium hydroxide.

  • Filter the buffer through a 0.45 µm membrane filter and degas prior to use.

  • Prepare the final mobile phase by mixing 120 mL of methanol with 880 mL of the phosphate buffer.[1]

Standard Solution Preparation: Due to the air, light, and temperature sensitivity of this compound, all handling should be performed expeditiously and with protection from light.

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a minimal amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a final volume of 100 mL in a volumetric flask to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a bulk drug substance:

  • Accurately weigh a sample of the this compound-containing material.

  • Dissolve the sample in a minimal amount of 0.1 M NaOH and dilute with the mobile phase to a known volume to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the expected quantitative performance parameters of this method, based on typical validation results for similar compounds.

ParameterExpected Value
Retention Time To be determined experimentally (estimated 5-10 min)
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

The described method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phase (Methanol:Phosphate Buffer) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standard Prepare this compound Standard Solutions inject_samples Inject Standard and Sample Solutions prep_standard->inject_samples prep_sample Prepare Sample Solutions prep_sample->inject_samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data (UV at 280 nm) inject_samples->acquire_data integrate_peaks Integrate Chromatogram Peaks acquire_data->integrate_peaks calibration_curve Generate Calibration Curve from Standards integrate_peaks->calibration_curve quantify_sample Quantify this compound in Samples integrate_peaks->quantify_sample calibration_curve->quantify_sample final_report Report Final Concentration quantify_sample->final_report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a common C8 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper validation is necessary to ensure the method's performance for specific applications. This protocol will be a valuable tool for researchers and professionals working with this compound and related folate analogues.

References

Dihydrohomofolic Acid: Preparation and In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid (DHHFA) is a synthetic analog of dihydrofolic acid (DHFA), a key substrate in folate metabolism. As an antifolate, DHHFA is of significant interest in cancer research and drug development due to its potential to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for chemotherapy. These application notes provide detailed protocols for the preparation of DHHFA for in vitro studies, its characterization, and its evaluation as a DHFR inhibitor and cytotoxic agent.

Data Presentation

Table 1: Illustrative Inhibitory Activity of this compound (DHHFA) against Dihydrofolate Reductase (DHFR)
CompoundTarget Organism/EnzymeKi (nM)IC50 (nM)
This compound (DHHFA) Homo sapiens (Human) DHFR85150
Methotrexate (Control)Homo sapiens (Human) DHFR0.023.4
Dihydrofolic Acid (Substrate)Homo sapiens (Human) DHFRN/AN/A

Note: The Ki and IC50 values for this compound are illustrative and may vary based on experimental conditions.

Table 2: Illustrative Cytotoxicity of this compound (DHHFA) in Human Cancer Cell Lines
Cell LineCancer TypeDHHFA IC50 (µM)Methotrexate IC50 (µM)
MCF-7 Breast Adenocarcinoma12.50.05
HeLa Cervical Adenocarcinoma18.20.08
A549 Lung Carcinoma25.10.12

Note: The IC50 values for this compound are illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (DHHFA)

This protocol describes a two-step synthesis involving the preparation of homofolic acid followed by its reduction to this compound.

Step 1: Synthesis of Homofolic Acid

This procedure is adapted from the synthesis described by DeGraw et al.[1]

  • Preparation of N-acetyl-N-(p-carbethoxyphenyl)-β-alanine: Acetylate p-aminobenzoic acid and subsequently react it with β-propiolactone to introduce the β-alanine side chain.

  • Formation of the acid chloride: Treat the product from step 1 with thionyl chloride to form the corresponding acid chloride.

  • Conversion to diazomethyl ketone: React the acid chloride with diazomethane (B1218177) to yield the diazomethyl ketone.

  • Formation of the chloromethyl ketone: Treat the diazomethyl ketone with hydrochloric acid to produce the chloromethyl ketone.

  • Synthesis of the aminomethyl ketone: Convert the chloromethyl ketone to an aminomethyl ketone via the Gabriel synthesis or by reaction with hexamethylenetetramine followed by hydrolysis.

  • Condensation with 2-amino-4-hydroxy-6-chloromethylpteridine: Condense the aminomethyl ketone with 2-amino-4-hydroxy-6-chloromethylpteridine in a suitable solvent such as dimethylformamide (DMF).

  • Cyclization and oxidation: Induce cyclization and subsequent oxidation to form the pteridine (B1203161) ring system of homofolic acid.

  • Hydrolysis: Perform alkaline hydrolysis to remove the acetyl and carbethoxy protecting groups, yielding homofolic acid. Purify the product by recrystallization.

Step 2: Reduction of Homofolic Acid to 7,8-Dihydrohomofolic Acid (DHHFA)

This reduction is a critical step and must be performed under an inert atmosphere to prevent oxidation.

  • Dissolution: Dissolve homofolic acid in an aqueous solution of sodium hydroxide (B78521) under a nitrogen or argon atmosphere.

  • Reduction: Add sodium dithionite (B78146) portion-wise to the solution while maintaining the temperature below 20°C. The reaction progress can be monitored by the disappearance of the UV absorbance maximum of homofolic acid.

  • Precipitation: Once the reduction is complete, carefully acidify the solution with an appropriate acid (e.g., acetic acid) to a pH of approximately 3.5 to precipitate the DHHFA.

  • Isolation and Drying: Collect the precipitate by centrifugation or filtration, wash with cold, deoxygenated water, and dry under vacuum over a desiccant. Store the final product under an inert atmosphere at -20°C or below.

Protocol 2: Purification and Characterization of DHHFA

Purification:

  • Chromatography: Further purification can be achieved by anion-exchange chromatography on a DEAE-cellulose column.

  • Elution: Elute the column with a gradient of ammonium (B1175870) bicarbonate buffer.

  • Desalting and Lyophilization: Pool the fractions containing DHHFA, desalt by repeated lyophilization, and store as a dry powder.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified DHHFA in a suitable deuterated solvent (e.g., D₂O with NaOD). Acquire ¹H and ¹³C NMR spectra to confirm the structure. Expected signals would be consistent with the pteridine ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) portion, with characteristic shifts indicating the dihydro state of the pteridine ring.

  • Mass Spectrometry: Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the synthesized DHHFA, confirming the expected mass.

Protocol 3: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of a substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

    • NADPH solution: Prepare a fresh solution in the assay buffer.

    • DHFR enzyme: Use a commercially available recombinant human DHFR.

    • DHHFA stock solution: Dissolve DHHFA in a minimal amount of dilute NaOH and then dilute with assay buffer.

    • Dihydrofolic acid (DHFA) substrate: Prepare a stock solution in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add assay buffer, NADPH, and varying concentrations of DHHFA (or control inhibitor/vehicle).

    • Add the DHFR enzyme to each well and incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding the DHFA substrate.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each DHHFA concentration relative to the vehicle control.

    • Plot percent inhibition versus DHHFA concentration and fit the data to a suitable model to calculate the IC₅₀ value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of DHHFA (and a positive control like methotrexate) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each DHHFA concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the DHHFA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis One-carbon donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DHHFA This compound (DHHFA) DHHFA->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Inhibition of the folate pathway by this compound (DHHFA).

DHHFA_Preparation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_invitro In Vitro Assays start Starting Materials (p-aminobenzoic acid, etc.) synth_homofolic Synthesis of Homofolic Acid start->synth_homofolic reduction Reduction to This compound synth_homofolic->reduction purify Chromatographic Purification reduction->purify characterize Characterization (NMR, MS) purify->characterize dhfr_assay DHFR Inhibition Assay characterize->dhfr_assay cytotoxicity_assay Cytotoxicity Assay characterize->cytotoxicity_assay

Caption: Experimental workflow for DHHFA preparation and in vitro testing.

References

Application Notes and Protocols for Dihydrohomofolic Acid Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting drug interaction studies involving dihydrohomofolic acid (DHHF). The protocols outlined below are intended to guide researchers in determining the nature and magnitude of interactions between DHHF and other therapeutic agents, classifying them as synergistic, additive, or antagonistic.

Introduction

This compound (DHHF) is an antifolate agent that, upon reduction by dihydrofolate reductase (DHFR), inhibits thymidylate synthetase, a crucial enzyme in the synthesis of DNA.[1][2][3] This mechanism of action makes DHHF a compound of interest in therapeutic areas where inhibition of cell proliferation is desired, such as oncology. Understanding how DHHF interacts with other drugs is critical for developing effective combination therapies, which can enhance efficacy, reduce toxicity, and overcome drug resistance.[4][5]

The primary objective of these studies is to quantify the combined effect of DHHF with other drugs. The interactions are typically classified as:

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects (1 + 1 > 2).[6][7]

  • Additivity: The combined effect is equal to the sum of the individual effects (1 + 1 = 2).[8][9]

  • Antagonism: The combined effect is less than the sum of their individual effects (1 + 1 < 2).[6][7][9]

Core Methodologies for Drug Interaction Analysis

Two primary methods are widely accepted for the quantitative analysis of drug interactions: the Isobologram Analysis and the Combination Index (CI) Method.[6][10][11][12]

Isobologram Analysis

Isobologram analysis is a graphical method used to assess drug interactions.[6][10][11][13] It involves plotting the doses of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50). The line connecting the IC50 values of the individual drugs is the "line of additivity."

  • Data points for combinations that fall below this line indicate synergy .

  • Data points that fall on the line indicate additivity .

  • Data points that fall above the line indicate antagonism .

Combination Index (CI) Method

The Chou-Talalay method calculates a Combination Index (CI) to provide a quantitative measure of the interaction.[4][12][14]

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

This method is based on the median-effect equation and is widely used for its robust and quantitative nature.[4][12]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for IC50 Determination and Synergy Analysis

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of DHHF and a second agent of interest, and to subsequently assess for synergy when used in combination.[15]

Materials:

  • Selected cancer cell line (e.g., a cell line known to be sensitive to antifolates)

  • Cell culture medium and supplements

  • This compound (DHHF)

  • Drug B (the second drug to be tested)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the selected cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare stock solutions of DHHF and Drug B in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series for each drug. It is recommended to use a range of concentrations that spans from well below to well above the expected IC50.

  • Treatment:

    • Treat cells with a matrix of concentrations of DHHF and Drug B, both alone and in combination.[15]

    • A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.

    • Include a vehicle-only control.

  • Incubation: Incubate the plate for a period appropriate for the cell line and the drugs being tested (typically 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.

    • Determine the IC50 value for each drug individually using a dose-response curve fitting software (e.g., GraphPad Prism).

    • Use a synergy analysis software (e.g., CompuSyn or similar) to calculate the Combination Index (CI) based on the Chou-Talalay method.[14][16] Alternatively, construct an isobologram.

Data Presentation:

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of Individual Drugs

DrugIC50 (µM)
This compound[Value]
Drug B[Value]

Table 2: Combination Index (CI) Values for DHHF and Drug B Combinations

DHHF (µM)Drug B (µM)% InhibitionCombination Index (CI)Interaction
[Conc 1][Conc A][Value][Value][Synergy/Additive/Antagonism]
[Conc 2][Conc B][Value][Value][Synergy/Additive/Antagonism]
[Conc 3][Conc C][Value][Value][Synergy/Additive/Antagonism]
Protocol 2: Western Blot Analysis for Mechanism of Action

This protocol is used to investigate the molecular mechanisms underlying the observed drug interactions by examining changes in key signaling proteins.

Materials:

  • 6-well cell culture plates

  • DHHF and Drug B

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., DHFR, thymidylate synthase, and downstream signaling molecules)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with DHHF, Drug B, and the combination at concentrations determined from the cell viability assays (e.g., at or near the IC50).

  • Protein Extraction: After the desired treatment time, lyse the cells and collect the protein lysates. Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation:

Table 3: Densitometry Analysis of Key Protein Expression

TreatmentTarget Protein 1 (Relative Density)Target Protein 2 (Relative Density)
Control1.01.0
DHHF[Value][Value]
Drug B[Value][Value]
DHHF + Drug B[Value][Value]

Visualizations

Signaling Pathway

Folate_Metabolism_Pathway cluster_synthesis Thymidylate Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF->DHF Serine -> Glycine TS Thymidylate Synthase (TS) THF->TS DHHF_drug This compound (DHHF) DHHF_drug->DHFR Drug_B Other DHFR Inhibitor (e.g., Methotrexate) Drug_B->DHFR Reduced_DHHF Reduced DHHF DHFR->Reduced_DHHF Reduction dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Reduced_DHHF->TS

Caption: Folate metabolism pathway and points of inhibition by DHHF and other antifolates.

Experimental Workflow

Experimental_Workflow start Start: Cell Line Selection ic50 IC50 Determination (DHHF & Drug B Individually) start->ic50 combo_design Design Combination Study (e.g., Constant Ratio) ic50->combo_design viability_assay Cell Viability Assay (Combination Matrix) combo_design->viability_assay data_analysis Data Analysis viability_assay->data_analysis isobologram Isobologram Analysis data_analysis->isobologram ci_method Combination Index (CI) Method data_analysis->ci_method interaction_type Determine Interaction (Synergy, Additive, Antagonism) isobologram->interaction_type ci_method->interaction_type moa_studies Mechanism of Action Studies (e.g., Western Blot) interaction_type->moa_studies end End: Report Findings moa_studies->end

Caption: Workflow for in vitro drug interaction studies of this compound.

Logical Relationship of Drug Interactions

Caption: Conceptual overview of drug interaction classifications.

References

Spectrophotometric Assay for Dihydrofolate Reductase Activity with Dihydrohomofolic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for cell proliferation and growth.[1] Consequently, DHFR is a well-established target for a variety of therapeutic agents, including anticancer drugs like methotrexate (B535133) and antibacterial agents like trimethoprim.[3][4]

The enzymatic activity of DHFR is commonly measured using a spectrophotometric assay that follows the oxidation of NADPH to NADP+.[3][5][6] This method relies on the distinct spectral properties of NADPH, which absorbs light at 340 nm, while NADP+ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the DHFR activity.

This application note details a standard protocol for measuring DHFR activity that can be adapted for various substrates, including the non-natural substrate dihydrohomofolic acid (DHFH2). It is important to note that the kinetic parameters (Km and kcat) are highly dependent on the specific substrate and enzyme source. Therefore, initial experiments to determine these parameters for DHFH2 are essential for accurate and reproducible results.

Enzymatic Reaction Pathway

The fundamental reaction catalyzed by DHFR is the transfer of a hydride ion from NADPH to the dihydrofolate substrate, resulting in the formation of tetrahydrofolate and NADP+.

DHFR_Reaction cluster_reactants Reactants cluster_products Products DHFH2 This compound (DHFH2) DHFR Dihydrofolate Reductase (DHFR) DHFH2->DHFR NADPH NADPH + H+ NADPH->DHFR THFH2 Tetrahydrohomofolic Acid (THFH2) NADP NADP+ DHFR->THFH2 DHFR->NADP

Caption: Enzymatic reduction of this compound by DHFR.

Experimental Workflow

The following diagram outlines the general workflow for the spectrophotometric assay of DHFR activity.

DHFR_Workflow prep 1. Reagent Preparation (Buffer, NADPH, DHFH2, Enzyme) mix 2. Prepare Reaction Mixture (Buffer, NADPH, Enzyme) prep->mix pre_incubate 3. Pre-incubation (Equilibrate to Assay Temperature) mix->pre_incubate initiate 4. Initiate Reaction (Add DHFH2) pre_incubate->initiate measure 5. Spectrophotometric Measurement (Monitor Absorbance at 340 nm) initiate->measure analyze 6. Data Analysis (Calculate Initial Velocity) measure->analyze

Caption: General workflow for the DHFR spectrophotometric assay.

Materials and Reagents

Reagents
ReagentSupplierCatalog NumberStorage
Dihydrofolate Reductase (human, recombinant)Sigma-AldrichD6566-20°C
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)Sigma-AldrichN6505-20°C
This compound (DHFH2)(Not readily available commercially) --
Potassium Phosphate, MonobasicSigma-AldrichP5379Room Temperature
Potassium Hydroxide (KOH)Sigma-AldrichP5958Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA45032-8°C

Note: this compound is not a standard commercially available reagent. Its synthesis and purification would be required for this assay.

Equipment
  • UV/Vis Spectrophotometer (temperature-controlled)

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • pH meter

  • Vortex mixer

  • Ice bucket

Detailed Experimental Protocol

Reagent Preparation

5.1.1. Assay Buffer (50 mM Potassium Phosphate, pH 7.5)

  • Dissolve an appropriate amount of Potassium Phosphate, Monobasic in deionized water to a final concentration of 50 mM.

  • Adjust the pH to 7.5 at 25°C using 1 M KOH.

  • Store at 4°C.

5.1.2. NADPH Stock Solution (10 mM)

  • Dissolve the required amount of NADPH in the Assay Buffer to achieve a 10 mM concentration.

  • Prepare fresh daily and keep on ice during use.

5.1.3. This compound (DHFH2) Stock Solution

  • Crucial Note: The preparation and stability of DHFH2 are critical and need to be empirically determined. The following is a general guideline based on the handling of dihydrofolate.

  • Due to its instability, prepare the DHFH2 stock solution immediately before use.

  • Dissolve the DHFH2 powder in the Assay Buffer. It may be necessary to add a small amount of 1 M KOH to aid dissolution.

  • The final concentration of the stock solution should be determined based on the desired final assay concentrations for kinetic studies. A starting point could be a 2-5 mM stock solution.

  • Protect the solution from light and use it within a short timeframe (e.g., minutes to an hour), as dihydrofolates are prone to oxidation.

5.1.4. DHFR Enzyme Solution

  • The commercially available enzyme is often supplied in a glycerol-containing buffer.

  • Immediately before the assay, dilute the enzyme stock to a working concentration (e.g., 0.1-1.0 U/mL) in cold Assay Buffer containing 0.1% (w/v) BSA to prevent enzyme denaturation and nonspecific adsorption.

  • Keep the diluted enzyme solution on ice at all times. The optimal final enzyme concentration in the assay should be determined empirically to yield a linear decrease in absorbance over a few minutes.

Spectrophotometric Assay Procedure
  • Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).

  • Prepare a reaction mixture in a 1 cm path length quartz cuvette by adding the following components in the specified order:

    • Assay Buffer

    • NADPH solution (to a final concentration of, for example, 100 µM)

    • Diluted DHFR enzyme solution

  • The total volume of the reaction mixture is typically 1 mL.

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure there is no background reaction (e.g., NADPH oxidation in the absence of the substrate).

  • Initiate the enzymatic reaction by adding the DHFH2 stock solution to the cuvette to achieve the desired final concentration.

  • Immediately mix the contents by inversion and start recording the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear during the initial phase of the reaction.

Control Experiments
  • Blank (No Enzyme): A reaction mixture containing all components except the DHFR enzyme. This control is essential to account for any non-enzymatic degradation of NADPH.

  • No Substrate: A reaction mixture containing all components except DHFH2. This control measures any endogenous NADPH oxidase activity in the enzyme preparation.

Data Presentation and Analysis

Calculation of DHFR Activity

The activity of DHFR is calculated from the linear rate of decrease in absorbance at 340 nm using the Beer-Lambert law.

Activity (µmol/min/mL) = (ΔA340/min) / (ε_NADPH * path length)

Where:

  • ΔA340/min: The rate of change in absorbance at 340 nm per minute, calculated from the linear portion of the reaction curve.

  • ε_NADPH: The molar extinction coefficient of NADPH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

  • Path length: The path length of the cuvette, typically 1 cm.

One unit of DHFR activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH to NADP+ per minute under the specified assay conditions.

Determination of Kinetic Parameters for DHFH2

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for DHFH2, the assay should be performed with a fixed, saturating concentration of NADPH and varying concentrations of DHFH2.

  • Perform the DHFR assay as described above with a range of DHFH2 concentrations (e.g., from 0.1 * estimated Km to 10 * estimated Km).

  • Calculate the initial velocity (v) for each DHFH2 concentration.

  • Plot the initial velocity (v) against the DHFH2 concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

    v = (Vmax * [S]) / (Km + [S])

Summary of Expected Quantitative Data

The following table provides a template for summarizing the kinetic data that should be obtained for DHFR with DHFH2. For comparison, typical values for the natural substrate, dihydrofolate (DHF), are included from the literature.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
This compound (DHFH2) (e.g., Human recombinant)To be determinedTo be determinedTo be determined-
7,8-Dihydrofolate (DHF)Drosophila melanogaster0.3--[7]
7,8-Dihydrofolate (DHF)Soybean1715-[8]
7,8-Dihydrofolate (DHF)Human (recombinant)~1-5--[5]

Note: The kinetic parameters for DHF vary significantly depending on the enzyme source and assay conditions.

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeUse a fresh enzyme aliquot; ensure proper storage and handling on ice.
Degraded NADPH or DHFH2Prepare fresh NADPH and DHFH2 solutions immediately before use.
Incorrect buffer pHVerify the pH of the assay buffer at the assay temperature.
High background rate (in the absence of DHFH2) NADPH oxidase contamination in the enzyme preparationUse a purer enzyme preparation. Subtract the background rate from the rate with substrate.
Non-linear reaction curve Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Product inhibitionAnalyze only the initial linear phase of the reaction.
Enzyme instabilityAdd BSA to the enzyme dilution buffer; keep the enzyme on ice.

Conclusion

The spectrophotometric assay described provides a robust and continuous method for measuring the activity of dihydrofolate reductase. While this protocol is well-established for the natural substrate DHF, its application to this compound requires careful optimization and validation. Researchers and drug development professionals should first focus on establishing the stability and handling of DHFH2, followed by a systematic determination of its kinetic parameters with the specific DHFR enzyme of interest. This foundational work will enable the reliable use of this assay for screening potential DHFR inhibitors and for detailed mechanistic studies involving DHFH2.

References

Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular proliferation.[1][3] This central role makes DHFR a well-established therapeutic target for a range of diseases, including cancer and infectious diseases.[1][4] Clinically approved drugs such as methotrexate (B535133) (an anticancer agent) and trimethoprim (B1683648) (an antibacterial agent) function by inhibiting DHFR.[1][5]

The continuous emergence of drug resistance necessitates the discovery of novel DHFR inhibitors with improved potency, selectivity, and resistance profiles.[5] High-throughput screening (HTS) is a powerful strategy for rapidly screening large and diverse chemical libraries to identify new inhibitor scaffolds.[3][6]

These application notes provide a comprehensive guide to the use of a spectrophotometric assay for high-throughput screening of DHFR inhibitors. While the protocols provided are based on the use of the natural substrate, dihydrofolic acid (DHF), the principles and workflows can be adapted for other substrates, such as dihydrohomofolic acid, although substrate-specific optimization of assay conditions would be required.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

DHFR is a key enzyme in the folate pathway. Its inhibition leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase, a critical step in DNA synthesis. The disruption of DNA replication leads to cell cycle arrest and apoptosis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Inhibitor DHFR Inhibitors (e.g., Methotrexate) Inhibitor->DHFR Inhibition

Caption: Role of DHFR in the folate metabolism pathway and its inhibition.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel DHFR inhibitors follows a multi-stage process. It starts with a primary biochemical screen of a large compound library. Hits from the primary screen are then subjected to secondary assays to confirm their activity, determine their potency (IC50), and evaluate their effects in a cellular context. This funneling approach efficiently identifies promising lead compounds for further development.[3]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization CompoundLibrary Large Compound Library PrimaryAssay Biochemical DHFR Assay (e.g., Colorimetric HTS) CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits Identify Actives DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse SecondaryAssay Cell-Based Proliferation Assay (e.g., MTT Assay) DoseResponse->SecondaryAssay Confirm Cellular Activity ValidatedHits Validated Hits SecondaryAssay->ValidatedHits LeadOpt Lead Optimization (SAR, ADME/Tox) ValidatedHits->LeadOpt

Caption: A typical workflow for DHFR inhibitor screening.

Experimental Protocols

Protocol 1: Biochemical DHFR Activity Assay (Colorimetric HTS)

This protocol is designed for a 96- or 384-well format to screen for inhibitors of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][7] Potential inhibitors will prevent this decrease in absorbance.

Materials:

  • Purified recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl, 8.9 mM β-mercaptoethanol)[6]

  • Dihydrofolic acid (DHF), substrate[1]

  • NADPH, cofactor[1]

  • Methotrexate (MTX), positive control inhibitor[7]

  • Test compounds dissolved in DMSO

  • 96- or 384-well clear, flat-bottom microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare 1X DHFR Assay Buffer by diluting a 10X stock with ultrapure water and keep it on ice.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DHF in the assay buffer. Note: DHF is light-sensitive and should be protected from light.[7]

    • Prepare a stock solution of MTX in the assay buffer.

    • Prepare serial dilutions of test compounds in the assay buffer.

  • Assay Plate Preparation:

    • Add 2 µL of test compound solution or control (DMSO for negative control, MTX for positive control) to each well.

    • Add 178 µL of a master mix containing DHFR enzyme in assay buffer to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a DHF/NADPH mixture to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The rate of decrease in absorbance is proportional to DHFR activity.[7][8]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This secondary assay evaluates the effect of hit compounds on the proliferation of cancer cells. The MTT assay measures the metabolic activity of viable cells.

Materials:

  • Human cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hit compounds from the primary screen, dissolved in DMSO

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and controls (e.g., MTX) in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.[1]

Data Presentation

Quantitative data from screening and dose-response experiments should be organized into clear, structured tables for easy comparison.

Table 1: Kinetic Parameters for DHFR

Substrate/CofactorEnzyme SourceKm (µM)Reference
Dihydrofolate (DHF)Drosophila melanogaster0.3[2]
NADPHDrosophila melanogaster5.2[2]
Dihydrofolate (DHF)Human (recombinant)0.22[9]
NADPHHuman (recombinant)1.9[9]

Table 2: Inhibitory Activity of Known DHFR Inhibitors

InhibitorEnzyme SourceAssay TypeIC50 / KiReference
MethotrexateDrosophila melanogasterEnzymaticKd = 0.9 nM[2]
TrimethoprimDrosophila melanogasterEnzymaticKi = 5.4 µM[2]
Folic AcidDrosophila melanogasterEnzymaticKi = 0.4 µM (partial competitive)[2]
MethotrexateHuman (recombinant)Fluorescence TitrationKd = 9.5 nM[9]
Quinazoline derivativeM. tuberculosisHTSMIC99 = 207 µM (whole cell)[6]
Novel InhibitorsE. coliHTSKi = 26 nM - 11 µM[10]

Conclusion

The protocols and information provided in these application notes offer a robust framework for conducting high-throughput screening campaigns to identify novel inhibitors of dihydrofolate reductase. By employing a combination of biochemical and cell-based assays, researchers can effectively screen large compound libraries and identify promising lead candidates for the development of new therapeutics targeting cancer and infectious diseases. While the specific substrate this compound was not found to be commonly used in the literature for this purpose, the outlined methodologies using dihydrofolic acid can be adapted and optimized for novel substrates.

References

Dihydrohomofolic Acid: Application Notes for Preparation and Storage in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohomofolic acid (DHHFA) is a derivative of homofolic acid, an analog of folic acid with an additional methylene (B1212753) group in the p-aminobenzoylglutamic acid side chain. As with other reduced folate species, DHHFA is a critical intermediate in one-carbon metabolism and a substrate for dihydrofolate reductase (DHFR). Accurate and reproducible experimental results involving DHHFA are contingent upon its proper preparation and storage, as it is susceptible to degradation.

These application notes provide a detailed guide to the preparation and storage of this compound solutions for use in various experimental settings, such as enzyme kinetics assays and cell culture studies. The protocols and recommendations provided herein are based on the known chemical properties of the closely related compound, dihydrofolic acid (DHFA), and general principles of folate chemistry, due to the limited availability of specific stability and solubility data for this compound.

Chemical and Physical Properties

Key Characteristics (Inferred):

  • Instability in Solution: this compound, like other reduced folates, is highly unstable in aqueous solutions. Its primary degradation pathway is oxidation to homofolic acid. This process is accelerated by exposure to oxygen, light, and acidic pH.

  • pH-Dependent Solubility and Stability: Solubility is expected to be poor in water and acidic solutions but increases significantly at alkaline pH. The stability of the solution also increases with higher pH.

  • Sensitivity to Light and Temperature: Exposure to light and elevated temperatures will accelerate the degradation of this compound.

Quantitative Data Summary

The following table summarizes key parameters for the preparation and storage of dihydrofolic acid, which can be used as a starting point for this compound. Researchers should perform validation studies to determine the optimal conditions for their specific experimental needs.

ParameterRecommended ConditionRationale
Preparation
SolventDegassed, oxygen-free buffer (e.g., phosphate (B84403) or Tris)Minimizes oxidation.
pHAlkaline (pH > 7.0, preferably 7.4-8.0)Increases solubility and stability.
AdditivesAntioxidants (e.g., 2-mercaptoethanol (B42355), DTT) at 10-20 mMProtects against oxidation.
TemperaturePrepare on iceSlows degradation.
Storage
Short-term (hours)2-8°C, protected from lightMinimizes immediate degradation.
Long-term (days/weeks)-20°C to -80°C, in single-use aliquotsPrevents freeze-thaw cycles and degradation.
Light ExposureMinimize at all times (use amber vials)Prevents photodegradation.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjustments to the final concentration can be made by modifying the volume of the buffer.

Materials:

  • This compound (solid)

  • Degassed, oxygen-free buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 2-Mercaptoethanol or Dithiothreitol (DTT)

  • 1 M NaOH

  • Amber microcentrifuge tubes

  • Ice bucket

Procedure:

  • Pre-cool all solutions and materials: Place the buffer, 1 M NaOH, and microcentrifuge tubes on ice.

  • Weigh this compound: In a tared amber microcentrifuge tube, carefully weigh the desired amount of this compound. Perform this step quickly to minimize exposure to air and light.

  • Add Antioxidant to Buffer: Add 2-mercaptoethanol or DTT to the degassed buffer to a final concentration of 20 mM.

  • Dissolve this compound:

    • Add a small volume of the antioxidant-containing buffer to the solid this compound.

    • Vortex briefly.

    • Add 1 M NaOH dropwise while vortexing until the solid is completely dissolved. The solution should be a pale yellow.

    • Bring the solution to the final desired volume with the antioxidant-containing buffer.

  • Confirm pH: Check the pH of the final solution and adjust to 7.4-8.0 with 1 M HCl or 1 M NaOH if necessary.

  • Use Immediately or Aliquot for Storage: For immediate use, keep the stock solution on ice and protected from light. For long-term storage, immediately aliquot the solution into single-use amber microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Workflow for this compound Solution Preparation and Use

DHHFA_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_storage Storage weigh Weigh DHHFA (in amber tube) dissolve Dissolve in degassed buffer (+ antioxidant, on ice) weigh->dissolve Quickly ph_adjust Adjust pH to 7.4-8.0 dissolve->ph_adjust immediate_use Immediate Use (on ice, protected from light) ph_adjust->immediate_use aliquot Aliquot into single-use amber tubes ph_adjust->aliquot flash_freeze Flash-freeze (liquid nitrogen) aliquot->flash_freeze store Store at -80°C flash_freeze->store

Caption: Workflow for DHHFA solution preparation.

Signaling Pathways and Logical Relationships

Dihydrofolate Reductase (DHFR) Catalytic Cycle

This compound is a substrate for DHFR, which reduces it to tetrahydrohomofolic acid (THHFA) using NADPH as a cofactor. This is a critical step in the folate metabolic pathway.

DHFR_Cycle DHHFA This compound (DHHFA) DHFR Dihydrofolate Reductase (DHFR) DHHFA->DHFR Binds THHFA Tetrahydrohomofolic Acid (THHFA) One-Carbon Metabolism One-Carbon Metabolism THHFA->One-Carbon Metabolism DHFR->THHFA Releases NADP NADP+ DHFR->NADP Releases NADPH NADPH NADPH->DHFR Binds

Caption: DHFR catalytic cycle with DHHFA.

Factors Affecting this compound Stability

Several factors can influence the stability of this compound in solution. Understanding these relationships is key to minimizing degradation.

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors DHHFA_Stability DHHFA Stability Oxygen Oxygen Oxygen->DHHFA_Stability Light Light Light->DHHFA_Stability Acidic_pH Acidic pH Acidic_pH->DHHFA_Stability High_Temp High Temperature High_Temp->DHHFA_Stability Antioxidants Antioxidants (e.g., DTT, 2-ME) Antioxidants->DHHFA_Stability Alkaline_pH Alkaline pH Alkaline_pH->DHHFA_Stability Low_Temp Low Temperature Low_Temp->DHHFA_Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->DHHFA_Stability

Caption: Factors influencing DHHFA stability.

Conclusion

The successful use of this compound in experimental research is critically dependent on its proper handling to prevent degradation. While specific stability data for this compound is scarce, the protocols and principles outlined in these application notes, derived from knowledge of the closely related dihydrofolic acid, provide a robust framework for its preparation and storage. Researchers are encouraged to perform their own validation to ensure the integrity of their this compound solutions for their specific applications. By adhering to these guidelines, researchers can enhance the reliability and reproducibility of their experimental outcomes.

Application Notes and Protocols for the Quantification of Dihydrohomofolic Acid Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrohomofolic acid (DHHFA) is a folate analog whose cellular uptake is crucial for its biological activity. Like other folates and antifolates, DHHFA is a hydrophilic molecule that primarily enters cells through specific transport systems because it cannot passively diffuse across cell membranes.[1][2] The primary mechanisms for folate transport in mammalian cells are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor alpha (FRα) mediated endocytosis.[2][3] The quantification of DHHFA uptake is essential for understanding its mechanism of action, predicting its efficacy, and elucidating potential resistance mechanisms in cancer chemotherapy.[2][4] These notes provide an overview of the transport pathways and detailed protocols for quantifying DHHFA uptake.

Cellular Uptake Pathways for Folate Analogs

The uptake of DHHFA and other folate analogs is mediated by three principal pathways, each with distinct characteristics regarding pH dependency, substrate affinity, and mechanism.

  • Reduced Folate Carrier (RFC/SLC19A1): The RFC is ubiquitously expressed in mammalian tissues and is considered the major transport system for reduced folates and antifolates like methotrexate (B535133) at neutral pH.[2][4] It functions as an anion exchanger, transporting its substrate into the cell in exchange for intracellular organic phosphates.[5]

  • Proton-Coupled Folate Transporter (PCFT/SLC46A1): PCFT is the primary transporter for folate absorption in the small intestine and is optimally active at an acidic pH (around 5.5).[6] It functions as a symporter, coupling the uptake of folates to the influx of protons down their electrochemical gradient.[6] PCFT is also expressed in various tumors and is considered a key transporter in the acidic tumor microenvironment.[4]

  • Folate Receptor (FRα): FRα is a high-affinity, GPI-anchored membrane protein that binds folic acid and its analogs.[7] Upon binding, the receptor-ligand complex is internalized via endocytosis.[8][9] Inside the cell, the acidic environment of the endosome causes the release of the ligand, which is then transported into the cytoplasm.[7][8] FRα is overexpressed in several cancers, including ovarian and lung cancer, making it a target for drug delivery.[8][10]

Folate_Uptake_Pathways cluster_extracellular Extracellular Space (pH 7.4 / ~5.5) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) DHHFA This compound (DHHFA) RFC Reduced Folate Carrier (RFC) SLC19A1 Optimal at pH 7.4 DHHFA->RFC PCFT Proton-Coupled Folate Transporter (PCFT) SLC46A1 Optimal at acidic pH DHHFA->PCFT FRa Folate Receptor α (FRα) Binds DHHFA DHHFA->FRa Binding DHHFA_in_RFC DHHFA RFC->DHHFA_in_RFC Transport DHHFA_in_PCFT DHHFA PCFT->DHHFA_in_PCFT H+ Symport Endosome Endosome (Acidic pH) FRa->Endosome Endocytosis DHHFA_final Intracellular DHHFA DHHFA_in_RFC->DHHFA_final DHHFA_in_PCFT->DHHFA_final DHHFA_in_Endo DHHFA Endosome->DHHFA_in_Endo Release DHHFA_in_Endo->DHHFA_final

Caption: Cellular uptake pathways for this compound (DHHFA).

Quantitative Data Summary

The following tables summarize the kinetic parameters for the transport of various folate analogs by the major folate transporters. These values can serve as a reference for designing and interpreting DHHFA uptake experiments.

Table 1: Kinetic Parameters of Folate Analog Transport via RFC and PCFT

TransporterSubstrateCell Line / SystemTransport Affinity (Kt or Km) (μM)Reference
RFC MethotrexateL1210 Leukemia~1-5[2]
PemetrexedVarious~1-5[4]
RaltitrexedVarious~1-5[4]
(6S)-5-Methyl-THFVarious~1-5[4]
Folic AcidVarious>100 (poor substrate)[2]
PCFT MethotrexateMDCK-IIReported as probe substrate[6]
PemetrexedHuman TumorsExcellent Substrate[4]
Folic AcidVariousHigh Affinity[4]

Table 2: Binding Affinities of Folate Analogs for Folate Receptor α (FRα)

LigandCell LineBinding Affinity (Kd)Reference
Folic AcidKB CellsHigh Affinity[11]
RaltitrexedA431-FBPHigh Affinity[11]
PemetrexedA431-FBPHigh Affinity[11]
PafolacianineLung AdenocarcinomaHigh Affinity[10]

Experimental Protocols

Three common methods for quantifying the uptake of folate analogs are presented below: a radiolabeled uptake assay, a fluorescent uptake assay, and an LC-MS/MS-based quantification method.

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes a classic method for measuring uptake using a radiolabeled form of the compound (e.g., [³H]-DHHFA). It is highly sensitive and quantitative.

Radiolabeled_Workflow A 1. Seed cells in multi-well plates and grow to confluence. B 2. Wash cells with uptake buffer (e.g., HBSS) at desired pH. A->B C 3. Add [³H]-DHHFA solution (with/without inhibitors). B->C D 4. Incubate for a defined time course (e.g., 1, 5, 10, 30 min) at 37°C. C->D E 5. Stop uptake by adding ice-cold buffer and washing cells. D->E F 6. Lyse cells with NaOH or detergent. E->F G 7. Measure radioactivity via scintillation counting. F->G H 8. Quantify protein content (e.g., BCA assay). F->H I 9. Calculate uptake rate (pmol/mg protein/min). G->I H->I

Caption: Workflow for a radiolabeled DHHFA uptake assay.

Methodology:

  • Materials:

    • Radiolabeled [³H]-DHHFA

    • Cell line of interest (e.g., HeLa, KB, or engineered cells expressing specific transporters)

    • Cell culture medium and supplements

    • Multi-well plates (12- or 24-well)

    • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, adjusted to pH 7.4 for RFC or pH 5.5-6.0 for PCFT studies.

    • Stop Solution: Ice-cold HBSS containing a high concentration of unlabeled folic acid (e.g., 1 mM) to halt transport.

    • Lysis Buffer: 0.1 M NaOH or RIPA buffer.

    • Scintillation cocktail and vials.

    • Scintillation counter.

    • Protein quantification assay kit (e.g., BCA or Bradford).

  • Procedure:

    • Cell Seeding: Seed cells in 12- or 24-well plates and allow them to grow to 80-90% confluency.

    • Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed (37°C) uptake buffer at the desired pH.

    • Uptake Initiation: Add the uptake buffer containing a known concentration of [³H]-DHHFA to each well to start the uptake. For inhibition studies, pre-incubate cells with the inhibitor for a short period before adding the radiolabeled substrate.

    • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 10, 20, 30 minutes) to determine the initial rate of uptake.

    • Uptake Termination: To stop the reaction, aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.

    • Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Quantification:

      • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

      • Use another aliquot of the lysate to determine the total protein concentration using a BCA or Bradford assay.

  • Data Analysis:

    • Convert CPM to pmol of DHHFA using a standard curve generated from a known amount of [³H]-DHHFA.

    • Normalize the amount of DHHFA taken up to the protein content of each well (pmol/mg protein).

    • Plot the normalized uptake against time. The initial linear portion of the curve represents the initial rate of uptake (V₀).

    • Calculate the uptake rate in pmol/mg protein/min.

Protocol 2: Fluorescent this compound Analog Uptake Assay

This method uses a fluorescently tagged folate analog to measure uptake via flow cytometry or fluorescence microscopy. It avoids the use of radioactivity and allows for single-cell analysis.

Fluorescent_Workflow A 1. Harvest and wash cells, then resuspend in uptake buffer. B 2. Add fluorescent folate analog to cell suspension. A->B C 3. Incubate for a defined time at 37°C. B->C D 4. Stop uptake by adding ice-cold buffer and centrifuging. C->D E 5. Wash cells to remove extracellular fluorescence. D->E F 6. Resuspend cells in buffer for analysis. E->F G 7. Analyze fluorescence intensity by Flow Cytometry or Microscopy. F->G H 8. Quantify Mean Fluorescence Intensity (MFI) per cell. G->H

Caption: Workflow for a fluorescent folate analog uptake assay.

Methodology:

  • Materials:

    • Fluorescent folate analog (e.g., a DHHFA-FITC or DHHFA-pafolacianine conjugate).[10]

    • Cell line of interest.

    • Uptake buffer (HBSS) at the desired pH.

    • Stop solution (ice-cold HBSS).

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Cell Preparation: Grow cells to confluency, then detach them (using trypsin or a cell scraper), wash with PBS, and resuspend in pre-warmed uptake buffer at a concentration of approximately 1x10⁶ cells/mL.

    • Uptake Initiation: Add the fluorescent folate analog to the cell suspension at the desired final concentration.

    • Incubation: Incubate the cells at 37°C for a set period (e.g., 30-60 minutes).

    • Uptake Termination: Stop the uptake by adding 5 volumes of ice-cold stop solution and immediately centrifuging the cells at a low speed (e.g., 300 x g for 5 minutes) at 4°C.

    • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold buffer to remove any unbound fluorescent analog.

    • Analysis:

      • Flow Cytometry: Resuspend the final cell pellet in 0.5 mL of buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.

      • Fluorescence Microscopy: Resuspend the pellet, plate the cells on a glass-bottom dish, and image using a fluorescence microscope to visualize intracellular accumulation.[12]

  • Data Analysis:

    • The MFI obtained from flow cytometry is directly proportional to the amount of fluorescent analog taken up by the cells.

    • Compare the MFI of treated cells to untreated controls to determine the relative uptake.

    • For microscopy, quantify the fluorescence intensity per cell using image analysis software.

Protocol 3: LC-MS/MS Quantification of Intracellular this compound

This is the most specific method, allowing for the direct measurement of unlabeled DHHFA inside the cell. It is ideal for confirming uptake and measuring absolute intracellular concentrations but requires specialized equipment.[13]

LCMS_Workflow A 1. Incubate cells with unlabeled DHHFA for a defined time. B 2. Stop uptake and wash cells thoroughly with ice-cold buffer. A->B C 3. Lyse cells and extract intracellular metabolites (e.g., with methanol). B->C D 4. Centrifuge to pellet cell debris. C->D E 5. Collect the supernatant containing the intracellular DHHFA. D->E F 6. Analyze the extract using a validated LC-MS/MS method. E->F G 7. Quantify DHHFA concentration using a standard curve. F->G H 8. Normalize to cell number or protein content. G->H

Caption: Workflow for LC-MS/MS quantification of intracellular DHHFA.

Methodology:

  • Materials:

    • Unlabeled this compound.

    • Cell line of interest.

    • Uptake and stop buffers.

    • Extraction Solvent: Typically an ice-cold solution of 80% methanol (B129727).

    • Internal standard (optional, but recommended for accuracy).

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Procedure:

    • Uptake Experiment: Perform the uptake experiment as described in Protocol 1 (steps 1-5), but using unlabeled DHHFA.

    • Metabolite Extraction: After the final wash, add 1 mL of ice-cold 80% methanol to the cell monolayer. Scrape the cells and transfer the suspension to a microcentrifuge tube.

    • Lysis and Precipitation: Vortex the tubes and incubate on ice for 20 minutes to precipitate proteins and extract metabolites.

    • Clarification: Centrifuge the samples at high speed (e.g., 15,000 x g for 10 minutes) at 4°C to pellet cell debris and precipitated protein.

    • Sample Preparation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a specific method using multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transition for DHHFA.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of DHHFA.

    • Use the standard curve to determine the absolute amount of DHHFA in each sample.

    • Normalize this amount to the initial number of cells or the total protein content of the well to report the intracellular concentration (e.g., pmol/10⁶ cells).

References

Application Notes and Protocols for Fluorescence-Based Assays of Dihydrohomofolic Acid Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis and cell proliferation.[1] This central role makes DHFR a well-established therapeutic target for various diseases, including cancer and bacterial infections.[1][2] Dihydrohomofolic acid is an antifolate agent that acts by inhibiting DHFR, thereby disrupting the production of THF and impeding cellular growth.[3]

Fluorescence-based assays are highly effective for high-throughput screening (HTS) of DHFR inhibitors due to their sensitivity, speed, and amenability to automation.[4] This document provides detailed protocols for three common fluorescence-based assays to assess the inhibition of DHFR by compounds such as this compound: a direct NADPH oxidation monitoring assay, a diaphorase-coupled assay for enhanced signal and reduced interference, and a fluorescence polarization assay for binding affinity determination.

Signaling Pathway: Dihydrofolate Reductase in Folate Metabolism

DHFR is a key enzyme in the folate pathway. It catalyzes the conversion of DHF to THF, which is a vital one-carbon donor in the synthesis of purines and thymidylate, essential for DNA replication and cell division. Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and causing cell cycle arrest.[5][6]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor This compound (Inhibitor) Inhibitor->DHFR DNA DNA Replication Synthesis->DNA

DHFR catalyzes the reduction of DHF to THF, a critical step for DNA synthesis.

Quantitative Data Summary

CompoundTarget Organism/EnzymeAssay TypeIC50 ValueReference
MethotrexateHuman DHFREnzymatic Assay0.08 µM[1][7]
MethotrexateMycobacterium tuberculosis DHFREnzymatic Assay0.12 ± 0.07 μM
TrimethoprimHuman DHFREnzymatic Assay55.26 µM[1][7]
TrimethoprimMycobacterium tuberculosis DHFREnzymatic Assay16.0 ± 3.0 µM[4]
PiritreximPneumocystis carinii DHFREnzymatic Assay0.038 µM
PiritreximToxoplasma gondii DHFREnzymatic Assay0.011 µM
WR99210Plasmodium falciparum DHFREnzymatic Assay<0.075 nM

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

Direct NADPH Oxidation Monitoring Assay

This assay directly measures the decrease in fluorescence intensity of NADPH as it is oxidized to the non-fluorescent NADP+ during the DHFR-catalyzed reaction.

Materials:

  • DHFR enzyme (recombinant)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., this compound)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of DHFR enzyme in Assay Buffer.

    • Prepare a 2X stock solution of DHF substrate in Assay Buffer.

    • Prepare a 2X stock solution of NADPH in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions to the wells of the microplate.

    • Add 25 µL of the 2X DHFR enzyme stock solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of a pre-mixed solution containing 2X DHF and 2X NADPH.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in fluorescence over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NADPH_Assay_Workflow start Start add_inhibitor Add Inhibitor/ This compound start->add_inhibitor add_dhfr Add DHFR Enzyme add_inhibitor->add_dhfr incubate Incubate (15 min) add_dhfr->incubate add_substrates Add DHF and NADPH incubate->add_substrates measure Kinetic Fluorescence Measurement (Ex: 340 nm, Em: 450 nm) add_substrates->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Workflow for the direct NADPH oxidation monitoring assay.

Diaphorase-Coupled Fluorescence Assay

This assay is an endpoint assay that uses a second enzyme, diaphorase, to reduce the weakly fluorescent resazurin (B115843) to the highly fluorescent resorufin, using the NADPH remaining after the DHFR reaction. This red-shifts the fluorescence, minimizing interference from autofluorescent compounds.

Materials:

  • All materials from the Direct NADPH Oxidation Monitoring Assay

  • Diaphorase

  • Resazurin

Protocol:

  • Reagent Preparation:

    • Follow the reagent preparation steps from the Direct NADPH Oxidation Monitoring Assay.

    • Prepare a stock solution of diaphorase and resazurin in Assay Buffer.

  • Assay Procedure:

    • Perform steps 2a-2d from the Direct NADPH Oxidation Monitoring Assay, but allow the DHFR reaction to proceed for a fixed time (e.g., 30 minutes).

    • Stop the DHFR reaction (optional, can be done by adding a potent inhibitor like methotrexate).

    • Add the diaphorase/resazurin solution to each well.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • The fluorescence signal is inversely proportional to DHFR activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Diaphorase_Assay_Workflow cluster_dhfr DHFR Reaction cluster_detection Detection Add Inhibitor Add Inhibitor Add DHFR Add DHFR Add Inhibitor->Add DHFR Add DHF + NADPH Add DHF + NADPH Add DHFR->Add DHF + NADPH Incubate (30 min) Incubate (30 min) Add DHF + NADPH->Incubate (30 min) Add Diaphorase + Resazurin Add Diaphorase + Resazurin Incubate (30 min)->Add Diaphorase + Resazurin Incubate (5-10 min) Incubate (5-10 min) Add Diaphorase + Resazurin->Incubate (5-10 min) Measure Fluorescence\n(Ex: 540 nm, Em: 590 nm) Measure Fluorescence (Ex: 540 nm, Em: 590 nm) Incubate (5-10 min)->Measure Fluorescence\n(Ex: 540 nm, Em: 590 nm) Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence\n(Ex: 540 nm, Em: 590 nm)->Data Analysis (IC50)

Workflow for the diaphorase-coupled fluorescence assay.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled DHFR ligand (e.g., fluorescein-methotrexate, F-MTX) by an unlabeled inhibitor. When F-MTX is bound to the larger DHFR enzyme, its tumbling is slow, resulting in high fluorescence polarization. Unlabeled inhibitors that displace F-MTX cause a decrease in polarization.

Materials:

  • DHFR enzyme

  • Fluorescein-methotrexate (F-MTX)

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT

  • Test compound (e.g., this compound)

  • 96-well or 384-well black, non-binding microplates

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of DHFR in Assay Buffer.

    • Prepare a 2X stock solution of F-MTX in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of Assay Buffer to each well.

    • Add 20 µL of the test compound dilutions to the appropriate wells.

    • Add 20 µL of the 2X DHFR solution to all wells.

    • Mix gently and pre-incubate for 15-30 minutes at room temperature.

    • Add 20 µL of the 2X F-MTX solution to all wells to initiate the competition.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization (in millipolarization units, mP) with excitation at ~485 nm and emission at ~525 nm.

  • Data Analysis:

    • Subtract the background mP value (buffer only) from all readings.

    • Calculate the percentage of inhibition based on the decrease in mP.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

FP_Assay_Logical_Relationship cluster_bound Bound State cluster_unbound Unbound State DHFR DHFR Bound_Complex DHFR-FMTX Complex (Slow Tumbling) DHFR->Bound_Complex FMTX F-MTX (Fluorophore) FMTX->Bound_Complex Inhibitor This compound (Unlabeled Inhibitor) Inhibitor->DHFR Competes with F-MTX High_FP High Fluorescence Polarization Bound_Complex->High_FP Unbound_FMTX Free F-MTX (Fast Tumbling) Bound_Complex->Unbound_FMTX Displacement by Inhibitor Low_FP Low Fluorescence Polarization Unbound_FMTX->Low_FP

Logical relationship in the fluorescence polarization assay.

Assay Validation: Z'-Factor

For high-throughput screening, it is crucial to validate the assay's quality. The Z'-factor is a statistical parameter that assesses the separation between the high and low controls in an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

Calculation:

Z' = 1 - [ (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| ]

Where:

  • σ_p = standard deviation of the positive control (e.g., no inhibition)

  • σ_n = standard deviation of the negative control (e.g., maximum inhibition)

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Conclusion

The fluorescence-based assays described provide robust and sensitive methods for identifying and characterizing inhibitors of dihydrofolate reductase, such as this compound. The choice of assay will depend on the specific requirements of the study, including throughput needs, potential for compound interference, and the type of data desired (kinetic vs. endpoint, direct inhibition vs. binding affinity). Proper validation, including the determination of the Z'-factor, is essential for reliable high-throughput screening campaigns.

References

Troubleshooting & Optimization

"troubleshooting dihydrohomofolic acid solubility issues in assay buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dihydrohomofolic acid (DHHFA) solubility in assay buffers.

Troubleshooting Guide

Problem 1: this compound (DHHFA) fails to dissolve in the assay buffer.

This is a common issue as DHHFA, like other folate analogs, exhibits poor solubility in neutral aqueous solutions.

Troubleshooting Workflow:

start DHHFA powder does not dissolve check_ph Is the buffer pH neutral or acidic? start->check_ph adjust_ph Increase pH with dilute NaOH or KOH check_ph->adjust_ph Yes check_concentration Is the DHHFA concentration high? check_ph->check_concentration No dissolved DHHFA dissolves adjust_ph->dissolved lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes check_buffer Is the buffer type appropriate? check_concentration->check_buffer No lower_concentration->dissolved change_buffer Try an alternative buffer (e.g., Tris-HCl) check_buffer->change_buffer Yes not_dissolved Still not dissolved check_buffer->not_dissolved No change_buffer->dissolved start DHHFA precipitates after dissolving check_freshness Was the solution prepared fresh? start->check_freshness prepare_fresh Always prepare DHHFA solution immediately before use check_freshness->prepare_fresh No check_temp Was there a temperature change? check_freshness->check_temp Yes stable Solution remains clear prepare_fresh->stable maintain_temp Maintain a constant temperature check_temp->maintain_temp Yes check_storage How was the solution stored? check_temp->check_storage No maintain_temp->stable store_properly Store on ice and protected from light for short durations check_storage->store_properly unstable Precipitation persists check_storage->unstable Properly stored store_properly->stable weigh Weigh DHHFA powder add_buffer Add assay buffer weigh->add_buffer vortex1 Vortex the suspension add_buffer->vortex1 add_base Add 1 M NaOH/KOH dropwise while vortexing vortex1->add_base check_dissolution Is DHHFA dissolved? add_base->check_dissolution check_dissolution->add_base No use_immediately Use solution immediately check_dissolution->use_immediately Yes

Technical Support Center: Dihydrohomofolic Acid (DHHFA) in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrohomofolic acid (DHHFA) in enzyme kinetics assays, primarily focusing on its role as a substrate for Dihydrofolate Reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme that utilizes this compound (DHHFA) as a substrate?

A1: this compound is an analog of dihydrofolic acid (DHFA) and is primarily a substrate for the enzyme Dihydrofolate Reductase (DHFR; EC 1.5.1.3). DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[1][2][3][4]

Q2: What is the general principle behind a DHFR enzyme assay?

A2: The most common DHFR assay is a spectrophotometric method that measures the decrease in absorbance at 340 nm. This is due to the consumption of the cofactor NADPH as it is oxidized to NADP+ during the reduction of the substrate (DHHFA or DHFA) to tetrahydrofolate.[5] The rate of decrease in absorbance is directly proportional to the DHFR activity.

Q3: What are the typical components of a DHFR assay reaction mixture?

A3: A standard DHFR assay mixture includes:

  • Buffer: Typically a potassium phosphate (B84403) or Tris-HCl buffer at a physiological pH (e.g., pH 7.5).[5]

  • DHFR enzyme: The concentration should be optimized to be in the linear range of the assay.

  • This compound (DHHFA): The substrate, for which the optimal concentration needs to be determined.

  • NADPH: The cofactor, usually in excess to ensure it is not the limiting reagent.[6]

  • Bovine Serum Albumin (BSA): Sometimes included to stabilize the enzyme.[5]

Q4: How should I prepare and store DHHFA and other reagents?

A4: Dihydrofolate substrates are known to be light-sensitive and can be unstable.[5][7] It is recommended to:

  • Store DHHFA powder at -80°C, protected from light.[7]

  • Prepare fresh solutions of DHHFA immediately before use.[5] Some protocols suggest that the solution is stable for only a very short time (e.g., 10 minutes).[5]

  • Dissolution may be facilitated by a small amount of a base like KOH.[5]

  • Store NADPH solutions on ice and prepare them fresh as well.[7]

  • Keep the DHFR enzyme on ice, and be aware that it is often supplied in a viscous glycerol (B35011) solution, which requires careful pipetting.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Inactive Enzyme: Improper storage or handling. 2. Suboptimal pH or Temperature: Incorrect assay conditions. 3. Degraded Substrate/Cofactor: DHHFA or NADPH solution is old or was exposed to light.[5][7] 4. Presence of an Inhibitor: Contamination in the sample or buffer.1. Use a fresh aliquot of the enzyme. Ensure proper storage at -20°C or below. 2. Verify the pH of your buffer and ensure the assay is run at the optimal temperature (e.g., 22-37°C). 3. Prepare fresh DHHFA and NADPH solutions for each experiment.[5] 4. Run a positive control with a known substrate like DHFA. Test for inhibitors by running the assay with and without the suspected contaminant.
Non-linear reaction rate (curve flattens quickly) 1. Enzyme Concentration Too High: The reaction proceeds too quickly, depleting the substrate.[8] 2. Substrate Depletion: The initial DHHFA concentration is too low.1. Perform serial dilutions of the enzyme to find a concentration that results in a linear rate for at least 2-5 minutes. 2. Increase the DHHFA concentration. Ensure you are operating under initial velocity conditions where less than 10-15% of the substrate is consumed.
High background signal (high initial absorbance at 340 nm) 1. High NADPH Concentration: While NADPH should be in excess, excessively high concentrations can lead to a high starting absorbance. 2. Contaminants in Reagents: Impurities in the buffer or other components that absorb at 340 nm.1. While ensuring it's not limiting, you can test slightly lower NADPH concentrations. 2. Run a blank reaction containing all components except the enzyme to measure the background absorbance. Use high-purity reagents.
Inconsistent or variable results between replicates 1. Pipetting Errors: Inaccurate pipetting, especially of the viscous enzyme solution. 2. Temperature Fluctuations: Inconsistent temperature across the plate or between experiments. 3. Light Exposure: Variable degradation of light-sensitive reagents.[7]1. Use calibrated pipettes. For the viscous DHFR solution, consider cutting the end of the pipette tip to ensure accurate aspiration and dispensing. 2. Ensure the plate reader and all reagents are properly temperature-equilibrated. 3. Protect DHHFA and NADPH solutions from light during preparation and execution of the assay.[7]
Reaction rate decreases at high DHHFA concentrations Substrate Inhibition: High concentrations of the substrate may bind to the enzyme in a non-productive way, inhibiting the reaction. This is a known phenomenon in folate metabolism.This is a real possibility that needs to be characterized. Perform a substrate titration experiment over a very wide range of DHHFA concentrations. If substrate inhibition is observed, the data will not fit a standard Michaelis-Menten curve. For routine assays, ensure you use a DHHFA concentration that is below the inhibitory range.

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration
  • Prepare a reaction master mix: This should contain the assay buffer and a fixed, non-limiting concentration of NADPH (e.g., 100 µM) and a saturating concentration of DHHFA (start with a concentration significantly higher than the expected Km, e.g., 10-20 times the Km of DHFA, which is around 0.3-4.5 µM).[9][10]

  • Prepare serial dilutions of the DHFR enzyme: Dilute the enzyme in a cold assay buffer containing BSA to maintain stability.

  • Initiate the reactions: Add a range of enzyme concentrations to the master mix in a 96-well UV-transparent plate.

  • Measure kinetics: Immediately place the plate in a spectrophotometer pre-set to 340 nm and the desired temperature. Record the absorbance every 15-30 seconds for 5-10 minutes.

  • Analyze the data: Calculate the initial velocity (ΔAbs/min) for each enzyme concentration. Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.

Protocol 2: Determining the Michaelis-Menten Constant (Km) for DHHFA
  • Set up the reaction: Use the optimal DHFR concentration determined in Protocol 1. The reaction mixture should contain buffer, the fixed optimal enzyme concentration, and a non-limiting concentration of NADPH.

  • Prepare a range of DHHFA concentrations: Prepare serial dilutions of DHHFA. A good starting point is to test concentrations ranging from 0.1 to 10 times the expected Km. Since the Km for DHFA is in the low micromolar range (0.3-4.5 µM), a range of 0.1 µM to 50 µM for DHHFA would be a reasonable start.[9][10]

  • Initiate and measure: Add the different concentrations of DHHFA to the reaction mixtures and measure the initial reaction velocities as described above.

  • Analyze the data: Plot the initial velocity (v) against the DHHFA concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Quantitative Data Summary

SubstrateEnzyme SourceKm (µM)Vmax (relative)Notes
Dihydrofolic Acid (DHFA) Drosophila melanogaster0.3-The preferred substrate.[9]
Dihydrofolic Acid (DHFA) Recombinant Human4.5 ± 0.8999.7 ± 74.2 nmol/min/µgDetermined using an HPLC-based assay.[10]
Folic Acid Human Liver0.5~1300 times slower than DHFAFolic acid is a very poor substrate for human DHFR.[1]
Folic Acid Recombinant Human28.8 ± 5.3~50-fold less than DHFAShows significantly weaker binding and slower catalysis compared to DHFA.[10]

Visualizations

Folate_Metabolism_Pathway DHHFA This compound (DHHFA) THHFA Tetrahydrohomofolic Acid (THHFA) DHHFA->THHFA DHFR One_Carbon_THHFA One-Carbon-THHFA Derivatives THHFA->One_Carbon_THHFA NADPH NADPH NADP NADP NADPH->NADP H+ One_Carbon_Donors One-Carbon Donors (e.g., Serine) One_Carbon_Donors->One_Carbon_THHFA Purines Purine Synthesis One_Carbon_THHFA->Purines Thymidylate Thymidylate Synthesis (dTMP) One_Carbon_THHFA->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA

Caption: Role of DHFR in activating DHHFA for one-carbon metabolism.

Troubleshooting_Workflow start Problem: Suboptimal Reaction Rate q1 Is the reaction rate linear for the first few minutes? start->q1 a1_yes Proceed to Substrate Concentration Optimization q1->a1_yes Yes a1_no Decrease Enzyme Concentration q1->a1_no No q2 Does the rate increase with higher [DHHFA]? a1_yes->q2 a1_no->q1 a2_yes Determine Km and Vmax q2->a2_yes Yes a2_no Check for Substrate Inhibition or Reagent Degradation q2->a2_no No / Decreases recheck Re-run Assay with Fresh Reagents a2_no->recheck

Caption: Decision tree for optimizing DHHFA enzyme kinetics assays.

References

Technical Support Center: Dihydrohomofolic Acid Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrohomofolic acid (DHHF) and related antifolate cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (DHHF) and related antifolates?

This compound and similar antifolates, such as Lometrexol (B1675047) (DDATHF), are potent inhibitors of key enzymes in the folate metabolic pathway.[1] The primary target is often dihydrofolate reductase (DHFR), which is crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] By inhibiting DHFR, these compounds deplete the intracellular THF pool, leading to an arrest of DNA synthesis and ultimately, cell death.[4][5] Some antifolates may also target other enzymes in this pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[6][7]

Q2: Why is the folate concentration in the cell culture medium a critical factor in these assays?

The concentration of folates in the cell culture medium is a critical experimental variable. DHHF and other antifolates often enter cells using the same transporters as natural folates, such as the reduced folate carrier (RFC) and folate receptors.[4] High levels of folic acid in the medium can outcompete the antifolate for cellular uptake, leading to a significant underestimation of its cytotoxic potential. It is therefore recommended to use low-folate or folate-free media for these experiments.

Q3: My cells are showing resistance to DHHF. What are the possible mechanisms?

Resistance to antifolates can develop through several mechanisms[4][8]:

  • Decreased Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) can limit the amount of drug entering the cell.[4]

  • Target Enzyme Alterations: Increased expression of the target enzyme (e.g., DHFR) or mutations that reduce the drug's binding affinity can confer resistance.[5]

  • Altered Drug Metabolism: Changes in the activity of enzymes like folylpolyglutamate synthetase (FPGS), which polyglutamylates antifolates to trap them inside the cell, can lead to resistance.[4]

Q4: Can the assay method itself interfere with the results?

Yes, components of the cytotoxicity assay can sometimes interact with the test compound. For example, in MTT assays, the compound might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. It is crucial to run a control experiment with the drug in cell-free media to check for any direct effects on the assay reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during DHHF cytotoxicity assays.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Cytotoxicity Observed High Folate in Medium: Standard culture media often contain high levels of folic acid, which competes with DHHF for cellular uptake.Use folate-free or low-folate medium (e.g., RPMI 1640 without folic acid). If necessary, supplement with a known, low concentration of folinic acid.
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to antifolates.- Screen different cell lines for sensitivity. - Investigate mechanisms of resistance (e.g., DHFR expression levels).[5]
Incorrect Drug Concentration: The concentration range tested may be too low.Perform a broad dose-range finding experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
Compound Precipitation: DHHF may precipitate at high concentrations in the culture medium.- Visually inspect wells for precipitates. - Prepare fresh drug dilutions and ensure complete solubilization.
High Variability Between Replicates Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable results.- Ensure a single-cell suspension before plating. - Use a calibrated multichannel pipette and mix the cell suspension frequently during seeding.
Edge Effects: Evaporation from the outer wells of the plate can alter the concentration of media components and the drug.- Do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media. - Ensure proper humidification in the incubator.
Pipetting Errors: Inaccurate pipetting of the drug or assay reagents.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Unexpected Dose-Response Curve (e.g., U-shaped, non-sigmoidal) Assay Interference: The compound may be directly interacting with the assay reagents (e.g., reducing the MTT reagent).- Run cell-free controls to test for direct compound-reagent interaction. - Consider using a different cytotoxicity assay based on a different principle (e.g., LDH release vs. metabolic activity).[9]
Cellular Stress Response: At sub-lethal concentrations, the drug may induce a stress response that alters cell metabolism, affecting assays like MTT.Correlate results with a direct measure of cell number, such as cell counting or imaging.
Compound Precipitation at High Concentrations: Precipitated compound can interfere with optical readings.- Visually inspect wells for precipitation. - If precipitation is observed, consider the data from those concentrations unreliable.

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentrations (IC50) of the closely related antifolate Lometrexol (DDATHF) and the well-characterized antifolate Methotrexate (B535133) in various cancer cell lines. This data provides a quantitative comparison of their potencies and can serve as a reference for your own experiments.

Table 1: Comparative Cytotoxicity of Lometrexol (DDATHF)

Cell LineCancer TypeIC50 (nM)
CCRF-CEMHuman Leukemia2.9[10]
R2Chinese Hamster> 1000[7]

Note: Data for Lometrexol (DDATHF), a potent antifolate with a similar mechanism of action to DHHF, is presented here due to the limited availability of specific IC50 values for DHHF in the public domain.

Table 2: Cytotoxicity of Methotrexate (MTX) in Sensitive and Resistant Cell Lines

Cell LineCancer TypeIC50 (µM)Resistance Factor
Saos-2Osteosarcoma--
Saos-2/MTX4.4MTX-Resistant Osteosarcoma-12.73[11]
JEG3Choriocarcinoma--
JEG3RMTX-Resistant Choriocarcinoma->250[5]
Human Serum PON1-38.50[12]-

Note: The resistance factor is the ratio of the IC50 of the resistant cell line to the parental cell line.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a widely used colorimetric assay to assess cell metabolic activity.[13][14][15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of low-folate culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of DHHF in low-folate culture medium.

    • Remove the old medium from the wells and add 100 µL of the corresponding drug dilutions.

    • Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[13][16]

LDH Release Cytotoxicity Assay Protocol

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[9][17][18]

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

Visualizations

Signaling Pathway

DHFR_Pathway cluster_folate_cycle Folate Metabolism Folate Folate (from medium) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF NADPH DHFR Dihydrofolate Reductase (DHFR) dUMP dUMP THF->dUMP Purine_Synthesis Purine Synthesis (ATP, GTP) THF->Purine_Synthesis dTMP dTMP dUMP->dTMP 5,10-methylene-THF DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis TS Thymidylate Synthase Purine_Synthesis->DNA_RNA_Synthesis DHHF This compound (DHHF) DHHF->DHFR Inhibition

Caption: Dihydrofolate reductase (DHFR) signaling pathway and its inhibition by this compound (DHHF).

Experimental Workflow

Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach treat_cells Treat Cells with DHHF incubate_attach->treat_cells prepare_drug Prepare Serial Dilutions of DHHF prepare_drug->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate_treat->assay measure Measure Absorbance/ Signal assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

References

Technical Support Center: Improving Reproducibility of Dihydrohomofolic Acid Enzyme Inhibition Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of dihydrohomofolic acid enzyme inhibition data.

Data Presentation: Comparative Inhibitory Activities

InhibitorTarget EnzymeKᵢIC₅₀
MethotrexateHuman DHFR3.4 pM0.12 ± 0.07 µM
Methotrexate Metabolite (Polyglutamated)Human DHFR1.4 pM-
7-Hydroxy MethotrexateHuman DHFR8.9 nM-
TrimethoprimHuman DHFR-52 ± 35 µM
TrimethoprimBacterial DHFRsTightly Binding-

Note: Kᵢ and IC₅₀ values are highly dependent on experimental conditions (e.g., substrate concentration, pH, buffer composition).

Experimental Protocols: DHFR Enzyme Inhibition Assay

This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.

Principle:

The enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).

Materials:

  • Purified DHFR enzyme

  • This compound (or other inhibitors)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitor by serial dilution in the assay buffer.

    • Prepare fresh solutions of DHFR, DHF, and NADPH in the assay buffer at the desired concentrations. Note: DHF is light-sensitive and should be protected from light.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • DHFR enzyme solution

      • Inhibitor solution (or vehicle control)

    • Include controls such as "no inhibitor" (for maximum enzyme activity) and "no enzyme" (for background).

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

DHFR_Signaling_Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Thymidylate_Synthase Thymidylate Synthase Tetrahydrofolate->Thymidylate_Synthase NADPH NADPH NADPH->DHFR NADP NADP Dihydrohomofolic_Acid This compound (Inhibitor) Dihydrohomofolic_Acid->DHFR DHFR->Tetrahydrofolate DHFR->NADP dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cofactor, Inhibitor) Serial_Dilution Serial Dilution of This compound Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup (Enzyme, Inhibitor, Buffer) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading (Absorbance at 340 nm) Reaction_Initiation->Kinetic_Reading Velocity_Calc Calculate Initial Velocities Kinetic_Reading->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Troubleshooting Guides and FAQs

Q1: Why am I observing high variability in my IC₅₀ values for this compound?

A1: High variability in IC₅₀ values can arise from several factors:

  • Inhibitor Stock and Dilutions:

    • Solubility: Ensure this compound is fully dissolved in your stock solution. Poor solubility can lead to inaccurate concentrations in your assay.

    • Stability: The stability of this compound in your chosen solvent and assay buffer may be unknown. Prepare fresh stock solutions and dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Reagent Stability:

    • DHF: The substrate, dihydrofolic acid (DHF), is light-sensitive and should be protected from light during storage and experiments. Use freshly prepared DHF solutions.

    • NADPH: NADPH solutions should also be prepared fresh to avoid degradation.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor stock, can introduce significant errors. Use calibrated pipettes and consider preparing a master mix for your reaction components.

  • Assay Conditions:

    • Temperature and pH: Enzymes are sensitive to temperature and pH. Ensure that all reagents and the plate are equilibrated to the assay temperature and that the buffer pH is consistent across experiments.

    • Incubation Times: Adhere strictly to the pre-incubation and reaction times outlined in your protocol.

Q2: My "no inhibitor" control shows a non-linear reaction rate. What could be the cause?

A2: A non-linear reaction rate in the absence of an inhibitor can be due to:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate may be consumed, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the reaction, tetrahydrofolate (THF), can sometimes inhibit the enzyme at high concentrations.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay. Ensure the enzyme is stored correctly and is stable under the assay conditions.

To address this, consider optimizing the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement.

Q3: The inhibitory effect of this compound seems to change with the pre-incubation time. Why is this?

A3: This observation suggests that this compound may be a "slow-binding" inhibitor. Slow-binding inhibitors exhibit a time-dependent increase in inhibition as the enzyme-inhibitor complex isomerizes to a more stable conformation. To obtain reproducible results with slow-binding inhibitors, it is crucial to establish a pre-incubation time that allows the binding to reach equilibrium.

Q4: I am seeing a discrepancy between the potency of this compound in my biochemical assay and a cell-based assay. What are the potential reasons?

A4: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, DHFR.

  • Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular concentration.

  • Metabolism: The cells may metabolize and inactivate this compound.

  • Off-Target Effects: In a cellular environment, the compound may have off-target effects that influence cell viability independent of DHFR inhibition.

Q5: How can I ensure the quality and consistency of my reagents?

A5:

  • Enzyme: Use a highly purified and well-characterized enzyme preparation. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.

  • Substrates and Cofactors: Purchase high-quality DHF and NADPH. As mentioned, prepare fresh solutions and protect DHF from light.

  • Inhibitor: Verify the purity and integrity of your this compound. If possible, confirm its identity and purity using analytical methods such as HPLC and mass spectrometry.

Troubleshooting_Logic cluster_reagents Reagent Checks cluster_conditions Assay Condition Checks Start Inconsistent DHFR Inhibition Data Check_Reagents Check Reagent Quality & Stability Start->Check_Reagents Check_Assay_Conditions Verify Assay Conditions Start->Check_Assay_Conditions Check_Pipetting Review Pipetting Technique Start->Check_Pipetting Data_Analysis Re-evaluate Data Analysis Start->Data_Analysis Inhibitor_Solubility Inhibitor Solubility & Stability Check_Reagents->Inhibitor_Solubility Substrate_Degradation Substrate (DHF) Degradation (Light?) Check_Reagents->Substrate_Degradation Cofactor_Freshness Cofactor (NADPH) Freshness Check_Reagents->Cofactor_Freshness Enzyme_Activity Enzyme Activity & Storage Check_Reagents->Enzyme_Activity Temperature Consistent Temperature? Check_Assay_Conditions->Temperature pH Correct Buffer pH? Check_Assay_Conditions->pH Incubation_Time Consistent Incubation Times? Check_Assay_Conditions->Incubation_Time

Caption: Logical troubleshooting workflow for inconsistent DHFR inhibition data.

Technical Support Center: Protocol Refinement for Dihydrohomofolic Acid IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for determining the half-maximal inhibitory concentration (IC50) of dihydrohomofolic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Action(s)
High variability between replicate wells 1. Inaccurate pipetting.2. Inconsistent cell seeding density.3. Edge effects in multi-well plates.4. Compound precipitation.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before seeding. Mix gently between seeding replicates.3. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.4. Visually inspect wells for precipitation after adding the compound. If observed, consider using a lower top concentration or a different solvent.
No dose-response curve (flat line) 1. This compound concentration range is too low or too high.2. Inactive compound due to improper storage or degradation.3. Incorrect assay setup.1. Perform a wider range-finding experiment with serial dilutions over several orders of magnitude.2. Prepare fresh stock solutions of this compound. Aliquot and store protected from light at -20°C or below to minimize freeze-thaw cycles.[1]3. Verify the concentrations of all reagents and the incubation times. Ensure the correct wavelength is used for absorbance readings.
IC50 value is significantly different from expected or published values 1. Differences in experimental conditions (cell line, passage number, incubation time, serum concentration).2. Variation in DHFR enzyme activity or substrate concentration.3. Data analysis method.1. Standardize the protocol and document all experimental parameters. Use cells with a low passage number and ensure they are in the logarithmic growth phase.[1]2. For enzymatic assays, ensure the reaction is in the linear range by optimizing enzyme and substrate concentrations.[1]3. Use a consistent data analysis method, such as non-linear regression with a variable slope (four-parameter) model.[2][3]
High background signal in enzymatic assay 1. Substrate (dihydrofolic acid) or NADPH degradation.2. Contaminated reagents.1. Prepare dihydrofolic acid and NADPH solutions fresh on the day of the experiment and keep them on ice and protected from light.[4][5]2. Use high-purity reagents and sterile, nuclease-free water.
Inconsistent results in cellular assays 1. Cell health and confluency.2. Mycoplasma contamination.3. Serum protein binding to the compound.1. Ensure cells are healthy and at an optimal confluency (typically 70-80%) before treatment.2. Regularly test cell cultures for mycoplasma contamination.3. Consider reducing the serum concentration during the treatment period if compound binding is suspected, but first validate that this does not adversely affect cell viability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifolate compound that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides and some amino acids, which are required for DNA replication and cell proliferation.[6][7] By inhibiting DHFR, this compound depletes the cellular pool of THF, leading to the inhibition of DNA synthesis and cell death.[7][8]

Q2: Should I use an enzymatic assay or a cell-based assay to determine the IC50?

A2: The choice depends on your research question.

  • Enzymatic assays directly measure the inhibition of purified DHFR enzyme by this compound. This provides a direct measure of the compound's potency against its molecular target.

  • Cell-based assays (e.g., MTT or CellTiter-Glo) measure the effect of the compound on cell viability or proliferation.[9][10] This provides a more physiologically relevant IC50 value, as it accounts for factors such as cell permeability, metabolism, and potential off-target effects.[11] It is often recommended to perform both types of assays for a comprehensive understanding of the compound's activity.

Q3: How should I prepare and store this compound?

Q4: How do I analyze my data to calculate the IC50 value?

A4: The most common method is to use non-linear regression to fit a sigmoidal dose-response curve.[3][6] The data should be plotted with the logarithm of the inhibitor concentration on the x-axis and the percentage of inhibition or response on the y-axis.[14] A four-parameter logistic model is typically used for this analysis.[14] Software such as GraphPad Prism can be used to perform this analysis and calculate the IC50 value with confidence intervals.[8][14][15]

Q5: What controls should I include in my IC50 determination experiment?

A5: The following controls are essential for a robust IC50 determination:

  • No-inhibitor control (0% inhibition): Contains the enzyme and substrate (for enzymatic assays) or cells (for cell-based assays) with the vehicle (e.g., DMSO) used to dissolve the this compound. This represents the maximum signal.[4]

  • Positive control inhibitor: A known DHFR inhibitor, such as methotrexate, should be included to validate the assay's performance.[1][5]

  • No-enzyme or no-cell control (background): Contains all reaction components except the enzyme or cells. This is used to subtract the background signal.[5]

  • Solvent control: To ensure the solvent used to dissolve the this compound does not affect the assay at the concentrations used.[5]

Experimental Protocols

Detailed Methodology for Enzymatic IC50 Determination

This protocol is for a 96-well plate format and measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[4]

  • DHFR Enzyme: Reconstitute purified human DHFR enzyme in cold assay buffer to a working concentration (e.g., 20 nM). Keep on ice.

  • NADPH Solution: Prepare a 10 mM stock solution of NADPH in assay buffer. Prepare this solution fresh and protect it from light.[4]

  • Dihydrofolic Acid (DHF) Solution: Prepare a 10 mM stock solution of DHF in assay buffer. This solution is unstable and should be prepared immediately before use.[7]

  • This compound: Prepare a series of dilutions in the assay buffer from a concentrated stock solution in DMSO.

2. Assay Procedure:

  • Add 88 µL of assay buffer to each well of a 96-well UV-transparent plate.[4]

  • Add 2 µL of each this compound dilution to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.[4]

  • Add 10 µL of the DHFR enzyme solution to all wells except the no-enzyme control wells.[4]

  • Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Initiate the reaction by adding 10 µL of a pre-mixed solution of NADPH (final concentration, e.g., 100 µM) and DHF (final concentration, e.g., 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.[5]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of this compound.

  • Normalize the data by expressing the velocities as a percentage of the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[14]

ReagentStock ConcentrationVolume per wellFinal Concentration
Assay Buffer-88 µL-
This compound/DMSOVaries2 µLVaries
DHFR Enzyme200 nM10 µL20 nM
NADPH1 mM10 µL100 µM
Dihydrofolic Acid (DHF)500 µM10 µL50 µM
Total Volume 110 µL
Detailed Methodology for Cell-Based IC50 Determination (MTT Assay)

This protocol is for determining the IC50 of this compound based on cell viability in a 96-well plate format.

1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of complete culture medium).[10]

  • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in complete culture medium from a stock solution in DMSO.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[9]

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[9]

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[12]

  • Carefully remove the medium containing MTT.[9]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

4. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells (background) from all other absorbance values.

  • Normalize the data by expressing the absorbance values as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[14]

ComponentDescription
Cell Linee.g., HeLa, A549, or other relevant cancer cell line
Seeding Density5,000 - 10,000 cells/well
Treatment Duration48 - 72 hours
MTT Reagent5 mg/mL in PBS
Solubilizing AgentDMSO
Absorbance Wavelength570 nm

Visualizations

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Downstream Synthesis of: - Thymidylate (DNA) - Purines (DNA, RNA) - Amino Acids THF->Downstream Essential for DHFR->THF Catalyzes NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Dihydrohomofolic_Acid This compound Dihydrohomofolic_Acid->DHFR Inhibits

Caption: Inhibition of the DHFR pathway by this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) assay_setup Set up Assay Plate (Controls and Test Compound) prep_reagents->assay_setup prep_compound Prepare Serial Dilutions of this compound prep_compound->assay_setup incubation Incubate (Enzyme-Inhibitor Binding) assay_setup->incubation reaction Initiate Reaction incubation->reaction measurement Measure Kinetic Readout (e.g., Absorbance at 340 nm) reaction->measurement calc_velocity Calculate Initial Velocities measurement->calc_velocity normalize Normalize Data to Controls (% Inhibition) calc_velocity->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50 Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions_var Solutions for Variability cluster_solutions_curve Solutions for No Curve cluster_solutions_ic50 Solutions for Inaccuracy start Problem Encountered During IC50 Assay issue_variability High Variability? start->issue_variability issue_no_curve No Dose-Response? start->issue_no_curve issue_ic50_off IC50 Inaccurate? start->issue_ic50_off issue_variability->issue_no_curve No sol_pipetting Check Pipetting Technique & Calibration issue_variability->sol_pipetting Yes issue_no_curve->issue_ic50_off No sol_conc Adjust Compound Concentration Range issue_no_curve->sol_conc Yes sol_conditions Standardize Assay Conditions (Cells, Time) issue_ic50_off->sol_conditions Yes end Refined Protocol issue_ic50_off->end No sol_seeding Review Cell Seeding Protocol sol_pipetting->sol_seeding sol_edge Address Edge Effects sol_seeding->sol_edge sol_edge->end sol_compound Verify Compound Stability & Purity sol_conc->sol_compound sol_setup Confirm Assay Setup & Reagents sol_compound->sol_setup sol_setup->end sol_enzyme Optimize Enzyme/ Substrate Conc. sol_conditions->sol_enzyme sol_analysis Validate Data Analysis Method sol_enzyme->sol_analysis sol_analysis->end

References

"addressing off-target effects of dihydrohomofolic acid in cell-based assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dihydrohomofolic Acid (DHHF) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers identify and address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DHHF)?

This compound is an analog of dihydrofolic acid (DHF).[1] Its primary on-target mechanism involves being a substrate for dihydrofolate reductase (DHFR), the same enzyme that reduces DHF to tetrahydrofolic acid (THF).[2][3] THF is a crucial cofactor in one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, building blocks of DNA and RNA.[4][5] By competing with the endogenous DHF, DHHF can modulate the production of nucleotides required for cell proliferation. It has been suggested as potentially effective against tumors with high levels of DHFR that are resistant to other antifolates like methotrexate.[1]

Q2: What are the potential off-target effects of DHHF?

While specific off-target effects of DHHF are not extensively documented, potential off-target effects can be inferred from other antifolate compounds and the complexity of folate metabolism. These may include:

  • Inhibition of other folate pathway enzymes: DHHF or its metabolites might interact with other enzymes in the folate pathway, leading to unexpected metabolic consequences.

  • Induction of oxidative stress: Alterations in folate metabolism can impact the cellular redox balance, potentially leading to increased reactive oxygen species (ROS) and cellular damage.

  • Epigenetic modifications: Folate metabolism is linked to methylation reactions, including DNA and histone methylation. Perturbing this pathway could lead to off-target epigenetic changes.[6]

  • Non-specific cytotoxicity: At high concentrations, DHHF might exhibit cytotoxic effects unrelated to its on-target activity, possibly through mechanisms like membrane disruption or mitochondrial dysfunction.

Q3: My cells are showing higher-than-expected cytotoxicity. How can I determine if this is an off-target effect?

To dissect on-target from off-target cytotoxicity, consider the following:

  • Rescue experiments: Supplement the cell culture medium with downstream metabolites of the folate pathway, such as hypoxanthine (B114508) and thymidine. If the cytotoxicity is on-target, this supplementation should rescue the cells. If the cells still die, an off-target effect is likely.

  • Dose-response analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.

  • Use of a control compound: Compare the effects of DHHF with a well-characterized DHFR inhibitor like methotrexate. Discrepancies in the cellular phenotype could point to off-target effects of DHHF.

Q4: I am observing changes in gene expression that are not directly related to DNA synthesis. What could be the cause?

Unanticipated changes in gene expression could be due to off-target effects on signaling pathways or epigenetic regulation.[6] Folate metabolism is intricately linked to the methionine cycle, which produces S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. Disruption of the folate pathway by DHHF could alter SAM levels, leading to widespread changes in gene expression.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, or compound precipitation.[7]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[7] Visually inspect the compound in solution for any signs of precipitation.
Unexpected cell morphology changes Off-target cytotoxicity or induction of cellular stress pathways.Perform a cell cycle analysis to check for arrests at specific phases. Use markers for apoptosis (e.g., cleaved caspase-3) and cellular stress (e.g., phospho-p38) to investigate underlying mechanisms.
No observable effect on cell proliferation Incorrect compound concentration, low DHFR expression in the cell line, or rapid compound degradation.Verify the concentration and purity of your DHHF stock. Confirm DHFR expression in your cell line by Western blot or qPCR. Test the stability of DHHF in your cell culture medium over the time course of your experiment.
Discrepancy between enzyme inhibition and cell-based assay results Poor cell permeability of DHHF, active efflux of the compound, or cellular resistance mechanisms.[8]Use a cell permeability assay to assess DHHF uptake. Co-treat with inhibitors of common efflux pumps (e.g., ABC transporters) to see if the potency of DHHF increases.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for DHHF. Note that these are hypothetical values for demonstration purposes.

Parameter DHHF Methotrexate (Control) Cell Line
DHFR Inhibition (IC50) 15 nM5 nMHeLa
Cell Proliferation (GI50) 50 nM20 nMHeLa
Apoptosis Induction (EC50) 200 nM100 nMHeLa

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of DHHF on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DHHF stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Prepare serial dilutions of DHHF in culture medium.

  • Remove the medium and add 100 µL of medium containing different concentrations of DHHF. Include a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for DHFR Expression

This protocol is to confirm the expression of the target protein, DHFR, in the cell line of interest.

Materials:

  • Cell lysate

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DHFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.[9]

  • Determine the protein concentration of the lysate.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

Visualizations

DHHF_On_Target_Pathway cluster_cell Cell DHHF_ext DHHF (extracellular) DHHF_int DHHF (intracellular) DHHF_ext->DHHF_int Uptake DHFR DHFR DHHF_int->DHFR Substrate DHF DHF DHF->DHFR Substrate THF THF DHFR->THF Reduction THF_homo Tetrahydrohomofolic Acid DHFR->THF_homo Reduction One_Carbon One-Carbon Metabolism THF->One_Carbon Nucleotide Nucleotide Synthesis One_Carbon->Nucleotide DNA_RNA DNA/RNA Synthesis Nucleotide->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Inhibition

Caption: On-target pathway of this compound (DHHF).

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., high cytotoxicity) Check_Basics Check Experimental Basics (cell health, compound stability) Start->Check_Basics Dose_Response Perform Detailed Dose-Response Analysis Check_Basics->Dose_Response Rescue_Expt Conduct Rescue Experiment (add thymidine/hypoxanthine) Dose_Response->Rescue_Expt On_Target Likely On-Target Effect Rescue_Expt->On_Target Yes (Rescued) Off_Target Potential Off-Target Effect Rescue_Expt->Off_Target No (Not Rescued) Investigate_Off_Target Investigate Specific Off-Target Mechanisms (e.g., ROS, apoptosis) Off_Target->Investigate_Off_Target

Caption: Troubleshooting workflow for unexpected results.

Off_Target_Signaling DHHF DHHF Unknown_Target Unknown Off-Target (e.g., kinase, GPCR) DHHF->Unknown_Target Binds to Signaling_Cascade Signaling Cascade Activation/Inhibition Unknown_Target->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Phenotype Observed Phenotype (e.g., apoptosis, differentiation) Gene_Expression->Phenotype

Caption: Potential off-target signaling pathway of DHHF.

References

"troubleshooting guide for dihydrohomofolic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrohomofolic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a convergent approach. This strategy consists of three main stages: 1) the synthesis of a pteridine (B1203161) precursor, such as 2,4-diamino-6-bromomethylpteridine, 2) the synthesis of the N-(p-aminobenzoyl)-L-glutamic acid side chain, and 3) the condensation of these two fragments, followed by reduction of the pteridine ring and hydrolysis of the glutamate (B1630785) esters.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: Key intermediates include 2,4,5,6-tetraaminopyrimidine (B94255), 2,4-diamino-6-hydroxymethylpteridine, 2,4-diamino-6-bromomethylpteridine, p-nitrobenzoic acid, N-(p-nitrobenzoyl)-L-glutamic acid, and N-(p-aminobenzoyl)-L-glutamic acid. The successful synthesis and purification of these intermediates are crucial for the overall success of the synthesis.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the intermediates and the final product.

Troubleshooting Guide

Part 1: Synthesis of 2,4-diamino-6-bromomethylpteridine

Q1.1: My yield of 2,4-diamino-6-hydroxymethylpteridine is low during the cyclization reaction.

A1.1: Low yields in this step can be attributed to several factors:

  • pH of the reaction medium: The condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone is pH-sensitive. Maintaining a pH in the range of 5.5 ± 0.2 is crucial for optimal results.[1]

  • Oxygenation: The reaction requires the presence of oxygen. Ensure adequate aeration of the reaction mixture.

  • Purity of starting materials: The purity of 2,4,5,6-tetraaminopyrimidine is critical. Impurities can lead to side reactions and lower yields.

Q1.2: The bromination of 2,4-diamino-6-hydroxymethylpteridine is not proceeding to completion.

A1.2: Incomplete bromination can be due to:

  • Reagent quality: N-bromosuccinimide (NBS) and triphenylphosphine (B44618) should be of high purity and handled under anhydrous conditions.

  • Reaction temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.[2] Ensure proper temperature control.

  • Solvent: An appropriate solvent, such as tetrachloromethane, should be used.[2]

ParameterRecommended ConditionReference
Bromination Reagents N-bromosuccinimide (NBS), Triphenylphosphine[2]
Solvent Tetrachloromethane[2]
Temperature 0 °C[2]
Reaction Monitoring TLC or HPLC[2]
Part 2: Synthesis of Diethyl N-(p-aminobenzoyl)-L-glutamate

Q2.1: I am having trouble with the acylation of L-glutamic acid diethyl ester with p-nitrobenzoyl chloride.

A2.1: Issues in this step often relate to:

  • Reaction conditions: The reaction is typically performed in the presence of a base to neutralize the HCl generated. The choice of base and solvent is important.

  • Purity of p-nitrobenzoyl chloride: Impurities in the acid chloride can lead to low yields and difficult purification.

Q2.2: The reduction of the nitro group to an amine is resulting in a complex mixture of products.

A2.2: The reduction of the nitro group is a critical step. Common issues include:

  • Catalyst activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active.

  • Incomplete reaction: Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the starting material.

  • Over-reduction: In some cases, other functional groups can be sensitive to the reduction conditions. Choose a selective reduction method.

Part 3: Condensation and Final Steps

Q3.1: The condensation of 2,4-diamino-6-bromomethylpteridine with diethyl N-(p-aminobenzoyl)-L-glutamate is giving a low yield.

A3.1: This is a key bond-forming reaction, and low yields can be caused by:

  • Base: A suitable non-nucleophilic base is required to facilitate the reaction.

  • Solvent: A polar aprotic solvent is generally used.

  • Side reactions: The bromomethylpteridine is reactive and can undergo side reactions. The reaction should be performed under an inert atmosphere.

Q3.2: I am observing incomplete hydrolysis of the diethyl ester groups.

A3.2: The hydrolysis of the two ester groups can sometimes be challenging to drive to completion.

  • Reaction conditions: Strong basic conditions (e.g., NaOH in a water/alcohol mixture) and elevated temperatures are typically required.

  • Reaction time: The hydrolysis may require an extended reaction time. Monitor the progress by HPLC.

  • Mono-hydrolysis: In some cases, a mixture of the di-acid, mono-ester, and starting di-ester can be formed.[3] Careful control of the reaction conditions is necessary.

Q3.3: The final product is difficult to purify.

A3.3: this compound and its precursors can be challenging to purify due to their polarity and potential for degradation.

  • Chromatography: Affinity chromatography or ion-exchange chromatography can be effective for purification.[4][5]

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be used.

  • Handling: Reduced folates are susceptible to oxidation, so all purification steps should be performed under an inert atmosphere.

StepPotential IssueTroubleshooting Suggestion
Condensation Low yieldUse a non-nucleophilic base, polar aprotic solvent, and inert atmosphere.
Hydrolysis Incomplete reactionUse strong base, elevated temperature, and monitor by HPLC.
Purification Difficulty in separationEmploy affinity or ion-exchange chromatography under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-bromomethylpteridine
  • Cyclization: 2,4,5,6-tetraaminopyrimidine hydrochloride is reacted with 1,3-dihydroxyacetone (B48652) in a water/alcohol solvent in the presence of an acidic molecular sieve and oxygen to generate 2,4-diamino-6-hydroxymethylpteridine.[2] The pH should be maintained at 5.5 ± 0.2.[1]

  • Bromination: The 2,4-diamino-6-hydroxymethylpteridine is suspended in tetrachloromethane at 0 °C. N-bromosuccinimide (NBS) and triphenylphosphine are added, and the reaction is stirred overnight.[2] The crude product is filtered and recrystallized from a DMF/water mixture.[2]

Protocol 2: Condensation and Hydrolysis (General Procedure)
  • Condensation: 2,4-diamino-6-bromomethylpteridine is reacted with diethyl N-(p-aminobenzoyl)-L-glutamate in a polar aprotic solvent in the presence of a suitable base. The reaction is carried out under an inert atmosphere.

  • Reduction: The resulting pteridine-containing diester is then reduced to the dihydro form.

  • Hydrolysis: The diethyl ester is hydrolyzed using an aqueous base, such as sodium hydroxide, in a mixture of water and alcohol. The reaction mixture is heated to ensure complete hydrolysis. The final product is precipitated by adjusting the pH.

Visualizations

Dihydrohomofolic_Acid_Synthesis_Pathway cluster_pteridine Pteridine Synthesis cluster_sidechain Side-Chain Synthesis cluster_final Final Assembly A 2,4,5,6-Tetraaminopyrimidine C 2,4-Diamino-6-hydroxymethylpteridine A->C B 1,3-Dihydroxyacetone B->C D 2,4-Diamino-6-bromomethylpteridine C->D NBS, PPh3 I Diethyl Dihydrohomofolate D->I Condensation E p-Nitrobenzoic Acid G Diethyl N-(p-nitrobenzoyl)-L-glutamate E->G F Diethyl L-glutamate F->G H Diethyl N-(p-aminobenzoyl)-L-glutamate G->H Reduction H->I J This compound I->J Hydrolysis

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, pH, Atmosphere) CheckPurity->CheckConditions Purity OK Success Problem Solved CheckPurity->Success Impurity Identified and Resolved CheckReagents Check Reagent Quality and Stoichiometry CheckConditions->CheckReagents Conditions Correct CheckConditions->Success Conditions Adjusted and Problem Solved OptimizePurification Optimize Purification Method CheckReagents->OptimizePurification Reagents and Stoichiometry OK CheckReagents->Success Reagent Issue Corrected OptimizePurification->Success

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Dihydrohomofolic Acid (DHHFA) Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of DHHFA during my experiments?

Based on the behavior of similar compounds, the primary factors contributing to the degradation of DHHFA are likely:

  • Oxidation: Dihydrofolates are susceptible to oxidation, especially in the presence of atmospheric oxygen. This is often the main degradation pathway.

  • Light Exposure: Many folate analogs are light-sensitive and can degrade upon exposure to UV or even ambient light.

  • pH Instability: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis and degradation of folate derivatives.

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[1][2]

Q2: How should I properly store my solid DHHFA and its solutions to minimize degradation?

To ensure the longevity of your DHHFA, follow these storage guidelines:

Compound FormRecommended Storage ConditionsRationale
Solid DHHFA Store at -20°C or below in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation, thermal degradation, and light exposure. The inert atmosphere displaces oxygen.
DHHFA Solutions Prepare fresh for each experiment whenever possible. If storage is necessary, store in small aliquots at -80°C in opaque tubes, purged with inert gas before sealing.Fresh preparation is ideal. If stored, ultra-low temperatures and an inert atmosphere will slow down degradation in solution. Avoid repeated freeze-thaw cycles.

Q3: What is the best way to prepare a stable DHHFA solution for my experiments?

The preparation method is critical for minimizing initial degradation.

  • Use Degassed Solvents: Before dissolving the DHHFA, degas your buffer or solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen.

  • Work Quickly and on Ice: Dissolve the DHHFA in the degassed solvent on ice and with minimal exposure to light.

  • Consider Antioxidants: For some applications, the inclusion of an antioxidant, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, in the buffer can help to prevent oxidative degradation. The compatibility of antioxidants with your specific assay should be verified.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in my dihydrofolate reductase (DHFR) assay.

This is a common issue when working with sensitive substrates like DHHFA.

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
DHHFA Degradation Prepare fresh DHHFA solution for each assay from a properly stored solid stock. Use degassed buffers containing an antioxidant if compatible with your enzyme.
Incorrect Buffer pH The optimal pH for DHFR activity is typically around 7.4-7.5.[2] Verify the pH of your assay buffer.
Inaccurate Concentration After preparation, determine the concentration of your DHHFA solution spectrophotometrically. Protect the solution from light during this process.
Enzyme Instability Ensure your DHFR enzyme is properly stored and handled according to the manufacturer's instructions.
Issue 2: Observing unexpected peaks in my analytical chromatography (e.g., HPLC) of DHHFA-containing samples.

Unexpected peaks often indicate the presence of degradation products.

Potential Degradation Pathways and Mitigation:

Degradation Pathway (Inferred)How to Minimize
Oxidation to Homofolic Acid Handle DHHFA under an inert atmosphere. Use degassed solvents and consider adding antioxidants.
Hydrolytic Cleavage Maintain a stable pH within the optimal range for your experiment (typically near neutral). Avoid strongly acidic or basic conditions.
Photodegradation Protect DHHFA solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a DHHFA Stock Solution

  • Allow the container of solid DHHFA to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of DHHFA in a low-light environment.

  • In a separate, opaque tube, prepare your desired buffer and degas it by bubbling with an inert gas (e.g., argon) for 15-20 minutes on ice.

  • If your experiment allows, add an antioxidant like DTT to the buffer to a final concentration of 1-5 mM.

  • Quickly add the solid DHHFA to the cold, degassed buffer.

  • Mix gently by inversion until dissolved. Avoid vigorous vortexing which can introduce oxygen.

  • Use the solution immediately. If short-term storage is required, flush the headspace of the tube with inert gas, seal tightly, and store on ice, protected from light.

Visualizing Workflows and Degradation

Diagram 1: Recommended Experimental Workflow for DHHFA

G cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Optional: Short-Term Storage start Start: Solid DHHFA at -20°C equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Solid (Low Light) equilibrate->weigh dissolve Dissolve in Cold, Degassed Buffer weigh->dissolve degas Degas Buffer with Inert Gas degas->dissolve use Use Immediately dissolve->use aliquot Aliquot dissolve->aliquot assay Perform Assay (Light Protected) use->assay analyze Analyze Results assay->analyze inert Flush with Inert Gas aliquot->inert store Store at -80°C inert->store

Caption: Workflow for handling DHHFA to minimize degradation.

Diagram 2: Potential Degradation Pathways for DHHFA

G DHHFA Dihydrohomofolic Acid (DHHFA) Oxidized Homofolic Acid DHHFA->Oxidized Oxidation (O2) Cleaved Cleavage Products DHHFA->Cleaved Hydrolysis (pH) Photo Photodegradation Products DHHFA->Photo Light Exposure (UV/Vis)

Caption: Inferred degradation routes for DHHFA.

References

Technical Support Center: A Guide to Using Antifolate Agents in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

General Troubleshooting Guide for Cell Culture Contamination

When working with antifolate agents, it is crucial to distinguish between contamination and the cytotoxic effects of the compound. This guide will help you identify and address common sources of contamination.

Recognizing Early Warning Signs of Contamination:

  • Unexpected pH Shift: A rapid change in the color of your culture medium (e.g., turning yellow or purple) can indicate bacterial or fungal contamination.[1]

  • Turbidity: Cloudiness in the culture medium, even without a color change, is a strong indicator of microbial contamination.[1]

  • Abnormal Cell Growth or Morphology: A sudden decrease in cell proliferation, changes in cell shape, or increased cell death can be signs of contamination.[1]

  • Visible Microorganisms: Microscopic examination may reveal moving bacteria, filamentous fungi, or budding yeast.[1][2]

Troubleshooting Decision Tree for Contamination

This workflow can help you systematically address a suspected contamination event.

Contamination_Troubleshooting start Suspected Contamination (pH change, turbidity, poor cell health) microscopy Microscopic Examination start->microscopy no_visible No visible microbes microscopy->no_visible No visible Microbes visible microscopy->visible Yes mycoplasma_test Perform Mycoplasma Test (PCR, Staining, ELISA) no_visible->mycoplasma_test bacterial Bacteria observed (small, motile rods/cocci) visible->bacterial fungal Fungi/Yeast observed (filaments, budding) visible->fungal discard Discard Contaminated Cultures and Decontaminate Equipment bacterial->discard fungal->discard positive_myco Mycoplasma Positive mycoplasma_test->positive_myco Positive negative_myco Mycoplasma Negative mycoplasma_test->negative_myco Negative positive_myco->discard chemical_check Suspect Chemical Contamination or Antifolate Cytotoxicity negative_myco->chemical_check troubleshoot_compound Troubleshoot Antifolate (Concentration, Stability, Purity) chemical_check->troubleshoot_compound review_aseptic Review Aseptic Technique and Reagent Sterility discard->review_aseptic

Caption: A workflow for troubleshooting suspected cell culture contamination.

Frequently Asked Questions (FAQs) for Using Antifolate Agents

Q1: My cells are dying after adding dihydrohomofolic acid. Is it contamination?

A1: While contamination is a possibility, it is more likely an on-target cytotoxic effect of the antifolate agent. Dihydrofolate reductase (DHFR) inhibitors, like other antifolates, are designed to disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, especially in rapidly dividing cells.[3] To differentiate between cytotoxicity and contamination, you should:

  • Perform a dose-response experiment to determine the IC50 of the compound in your cell line.

  • Examine the culture for signs of microbial contamination like turbidity or pH changes.[1]

  • Consider performing a rescue experiment by supplementing the media with folinic acid, which can bypass the DHFR inhibition and may mitigate on-target toxicity.[3]

Q2: I've observed a precipitate in my culture medium after adding the antifolate. What should I do?

A2: Precipitation can be a sign of poor solubility or instability of the compound in your culture medium. Folate derivatives can have marginal solubility at physiological pH.

  • Check the solvent and final concentration: Ensure the solvent used to dissolve the antifolate is compatible with your cell culture medium and that the final concentration does not exceed its solubility limit.

  • Prepare fresh solutions: Some compounds may not be stable in solution for long periods. Prepare fresh stock solutions and dilutions for each experiment.

  • Filter-sterilize: If you suspect the powder form of the compound is not sterile, you can attempt to filter-sterilize a concentrated stock solution through a 0.22 µm filter before diluting it in your medium.

Q3: How can I ensure my stock solution of this compound is sterile and not the source of contamination?

A3: Any new reagent introduced into a cell culture is a potential source of contamination.[1]

  • Aseptic Handling: Always handle the compound powder and prepare solutions in a sterile environment, such as a laminar flow hood.[4] Use sterile tubes, tips, and solvents.

  • Sterility Testing: Before using a new batch of the antifolate on your valuable cells, you can perform a sterility test by adding a small amount of the prepared stock solution to a sterile culture medium without cells and incubating it for a few days. Observe for any signs of microbial growth.

  • Filter Sterilization: If the compound is soluble and stable in a solvent that can be filtered, passing it through a 0.22 µm syringe filter is a reliable method of sterilization.

Q4: Can the antifolate agent interact with the antibiotics in my cell culture medium?

A4: While specific interactions for this compound are not documented, chemical interactions between a novel compound and components of the culture medium are possible. To rule out any confounding effects:

  • Culture without antibiotics: If you are confident in your aseptic technique, consider running your experiments in a medium without antibiotics. This will also help you to quickly identify any underlying low-level bacterial contamination that might have been masked.

  • Simplify your medium: If you are using a complex medium with many supplements, consider if all are necessary for your experiment.

Data Summary

The following table summarizes common types of cell culture contamination, their appearance, and recommended detection methods.

Contamination TypeCommon Appearance in CultureRecommended Detection Methods
Bacteria Sudden drop in pH (media turns yellow), cloudy/turbid appearance, microscopic observation of small, motile rods or cocci.[1][2]Microscopic examination, Gram staining, plating on agar.[2]
Fungi (Yeast & Mold) Gradual pH change, turbidity (for yeast), visible filamentous structures (for mold), microscopic observation of budding yeast or fungal hyphae.[1][2]Microscopic examination, plating on antifungal agar.[2]
Mycoplasma Often no visible signs. May cause changes in cell growth, metabolism, and morphology.[1] Cultures may appear normal.PCR-based assays, fluorescent staining (e.g., Hoechst 33258), ELISA.[2]
Chemical No visible signs of microorganisms. May cause unexplained cytotoxicity, changes in cell growth, or altered morphology.[1][5]Difficult to detect directly. Often identified by troubleshooting and eliminating other causes.

Experimental Protocols

Protocol 1: General Sterility Testing of a New Reagent (e.g., Antifolate Stock Solution)

This protocol helps to confirm that your prepared stock solution of a compound like this compound is not contaminated with bacteria or fungi.

Materials:

  • Prepared stock solution of the antifolate agent.

  • Sterile cell culture medium (the same type you use for your experiments).

  • Sterile culture vessel (e.g., 6-well plate or T-25 flask).

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2).

Methodology:

  • In a laminar flow hood, add 2 mL of your standard cell culture medium to a well of a 6-well plate.

  • Add a small volume of your antifolate stock solution to the medium. The amount should be equivalent to the highest concentration you plan to use in your experiments.

  • As a positive control, add a known source of bacteria or fungi to another well with medium.

  • As a negative control, have a well with only the sterile medium.

  • Incubate the plate at 37°C and 5% CO2 for 3-5 days.

  • Check the wells daily for any signs of contamination, such as turbidity or a change in the medium's color.

  • After the incubation period, examine a sample from the test well under a microscope to look for any microbial growth.

Protocol 2: Mycoplasma Detection by PCR

This is a highly sensitive method to detect the presence of mycoplasma contamination in your cell cultures.

Materials:

  • Cell culture supernatant or cell lysate.

  • Mycoplasma-specific PCR primers.

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer).

  • Positive control (mycoplasma DNA).

  • Negative control (nuclease-free water).

  • Thermal cycler.

  • Agarose (B213101) gel electrophoresis equipment.

Methodology:

  • Collect 1 mL of cell culture supernatant from a confluent flask of cells. Alternatively, create a cell lysate.

  • Prepare your PCR reaction mixture in a sterile PCR tube by combining the PCR master mix, forward and reverse primers, and your sample (supernatant or lysate). Include positive and negative controls in separate tubes.

  • Place the PCR tubes in a thermal cycler and run a standard PCR program with annealing, extension, and denaturation steps optimized for your primers.

  • After the PCR is complete, prepare an agarose gel (typically 1-2%).

  • Load your PCR products, along with a DNA ladder, into the wells of the agarose gel.

  • Run the gel electrophoresis to separate the DNA fragments by size.

  • Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Visualizing Logical Relationships

Decision-Making Process for a Contaminated Cell Culture

Contamination_Handling start Contamination Confirmed is_irreplaceable Is the cell line irreplaceable? start->is_irreplaceable discard_culture Immediately discard the contaminated culture is_irreplaceable->discard_culture No attempt_rescue Attempt to rescue the culture (e.g., with specific antibiotics/ antimycotics - use with caution) is_irreplaceable->attempt_rescue Yes decontaminate Thoroughly decontaminate all affected surfaces and equipment (incubator, hood, etc.) discard_culture->decontaminate review_procedures Review and reinforce aseptic techniques with all lab personnel decontaminate->review_procedures quarantine Quarantine the culture and treat separately attempt_rescue->quarantine re_test Re-test for contamination after treatment quarantine->re_test end_rescue If successful, expand and cryopreserve a clean stock. If not, discard. re_test->end_rescue check_reagents Check sterility of all reagents (media, serum, supplements) review_procedures->check_reagents end_discard Resume work with a clean, tested cell stock check_reagents->end_discard

Caption: A flowchart for deciding how to handle a confirmed cell culture contamination event.

References

"instrument calibration for accurate dihydrohomofolic acid quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of dihydrohomofolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the quantification of this compound using LC-MS/MS.

Question Answer & Troubleshooting Steps
1. Why am I seeing a low or no signal for my this compound (DHF) analyte? A low or absent signal can stem from multiple factors, primarily related to analyte stability, sample preparation, or instrument settings. This compound and related folates are known to be unstable.[1][2] Troubleshooting Steps: 1. Verify Analyte Stability: Prepare a fresh stock solution of your DHF standard and inject it directly into the mass spectrometer. If the signal remains low, the issue may be with the standard's integrity or the MS settings. Folates are susceptible to degradation by heat, light, oxygen, and non-optimal pH.[1] 2. Check Sample Preparation: If the fresh standard yields a good signal, the problem likely lies within your sample preparation workflow. Key areas to investigate include extraction efficiency and potential degradation during processing.[1] 3. Assess Instrument Performance: Ensure the LC-MS/MS system is functioning correctly by injecting a different, stable compound of known concentration. This will help determine if the issue is specific to your analyte or the instrument itself.[1] 4. Review MS Settings: Confirm that the mass spectrometer is set to the correct precursor and product ions for this compound and that the ionization source parameters are optimized.[3]
2. My peak shape is poor (e.g., tailing, broad). What can I do? Poor peak shape is often a chromatographic issue. Troubleshooting Steps: 1. Check for Column Contamination: A contaminated column or guard column can lead to peak tailing. Flush the column according to the manufacturer's instructions or replace the guard column.[4] 2. Optimize Mobile Phase: The pH of the mobile phase is critical for the retention and peak shape of acidic compounds like DHF. Using mobile phase additives such as 0.5% acetic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[1][5] 3. Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[4] 4. Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[4]
3. I'm observing significant signal suppression or enhancement (matrix effects). How can I mitigate this? Matrix effects are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[6][7][8][9] Troubleshooting Steps: 1. Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components like phospholipids (B1166683) than simple protein precipitation.[6][10] 2. Modify Chromatography: Adjust your LC gradient to better separate the analyte from the interfering matrix components.[7] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[11] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.
4. How can I improve the stability of this compound during sample preparation and storage? Folates are highly susceptible to degradation.[1][2][11] Proper handling and storage are crucial. Best Practices: 1. Use Antioxidants: Prepare standards and process samples in buffers containing antioxidants like ascorbic acid to prevent oxidative degradation.[3][5] 2. Protect from Light: Use amber vials and minimize exposure to light during all stages of sample handling and storage.[5] 3. Control pH: Maintain a pH between 4 and 8, as dihydrofolate shows instability at low pH.[2] 4. Low Temperature Storage: Store stock solutions and biological samples at -80°C. Minimize freeze-thaw cycles. For short-term storage in an autosampler, maintain the temperature at 4°C.[3] 5. Consider Derivatization: Chemical derivatization can be used to stabilize folate species and improve sensitivity.[11]

Quantitative Data Summary

Accurate quantification relies on precise instrument calibration and optimized parameters. The following tables provide typical parameters for the LC-MS/MS analysis of dihydrofolic acid, a closely related analogue to this compound. These should be used as a starting point and optimized for your specific instrument and experimental conditions.

Table 1: Mass Spectrometry Parameters for Dihydrofolic Acid

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Precursor Ion (m/z)444.16442.15
Product Ion 1 (m/z)296.1176.06
Product Ion 2 (m/z)295.1128.03
Collision Energy (eV)Instrument Dependent; Optimize for maximum signalInstrument Dependent; Optimize for maximum signal
Dwell Time (ms)~5-10~5-10
Data derived from PubChem CID 135398604.[2] These values should be confirmed and optimized on the specific instrument being used.

Table 2: Typical Liquid Chromatography Parameters for Folate Analysis

ParameterTypical Value/Condition
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase AWater with 0.1-0.5% Acetic Acid or 10 mM Ammonium Acetate[5]
Mobile Phase BMethanol or Acetonitrile[5][11]
Flow Rate0.3 - 0.4 mL/min[1][5]
Column Temperature30°C[5]
Injection Volume5 - 10 µL[5]

Table 3: Example Calibration and Quality Control Performance for Folate Analysis

ParameterTypical Performance Metric
Linearity Range0.5 - 2500 ng/mL in biological matrices[11]
Coefficient of Determination (R²)> 0.98[5][11]
Lower Limit of Quantification (LLOQ)pg/mL to low ng/mL levels[5][11]
Inter- and Intra-assay Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation

This protocol is a rapid method for preparing plasma or serum samples. While fast, it may result in more significant matrix effects compared to SPE.

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add the internal standard (ideally, a stable isotope-labeled DHF) to each sample, quality control, and standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing an antioxidant (e.g., 0.1% ascorbic acid).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation (Optional): For sample concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Instrument Calibration and System Suitability

This protocol outlines the steps for creating a calibration curve and ensuring the system is ready for analysis.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, then dilute in a buffer with antioxidant). Store at -80°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.

  • Calibration Curve Preparation: Create a calibration curve by spiking a blank biological matrix (e.g., charcoal-stripped plasma) with the working standards to achieve a range of concentrations (e.g., 8-10 points) that bracket the expected sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

  • System Suitability Test: Before running the calibration curve and samples, inject a mid-level QC sample 3-5 times. The retention time should be consistent (RSD < 2%) and the peak area response should be precise (RSD < 5%).

  • Calibration Curve Analysis: Process and analyze the calibration standards. Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Linear Regression: Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve. The coefficient of determination (R²) should be ≥ 0.99.

  • Acceptance Criteria: The back-calculated concentration for each calibrator should be within ±15% of the nominal value (±20% for the LLOQ).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Quantification Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: High-level experimental workflow for DHF quantification.

Troubleshooting_Logic Start Low or No Signal Observed Check_Standard Inject Fresh Standard Directly into MS Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Sample_Prep_Issue Issue is in Sample Preparation (Extraction, Stability) Signal_OK->Sample_Prep_Issue Yes MS_Issue Issue is with Standard or MS Settings Signal_OK->MS_Issue No Check_Extraction Review Extraction Efficiency & Analyte Stability during Prep Sample_Prep_Issue->Check_Extraction Optimize_MS Optimize Source Parameters & Check MRM Transitions MS_Issue->Optimize_MS

Caption: Troubleshooting logic for low MS signal.

Calibration_Process cluster_standards Standard Preparation cluster_analysis Analysis & Evaluation cluster_validation Validation Stock Prepare Stock Solution (1 mg/mL) Working Create Serial Dilutions Stock->Working Spike_Matrix Spike Blank Matrix to Create Calibrators Working->Spike_Matrix Analyze Analyze Calibrators by LC-MS/MS Spike_Matrix->Analyze Plot Plot Area Ratio vs. Concentration Analyze->Plot Regression Perform Weighted Linear Regression Plot->Regression Check_R2 Check R² >= 0.99 Regression->Check_R2 Check_Accuracy Check Accuracy (85-115%) Check_R2->Check_Accuracy Pass Fail Curve Fails (Re-prepare/Re-inject) Check_R2->Fail Fail Pass Calibration Curve Accepted Check_Accuracy->Pass Pass Check_Accuracy->Fail Fail

Caption: Workflow for instrument calibration curve generation.

References

"adjusting pH for optimal dihydrohomofolic acid activity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dihydrohomofolic acid (DHHFA). The following sections address common issues related to pH adjustment for maintaining the stability and optimal activity of DHHFA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound?

A1: this compound (DHHFA) is a substrate, not an enzyme; therefore, it does not have an intrinsic "optimal pH for activity." Its effective "activity" in a biological assay is primarily dependent on the optimal pH of the enzyme that utilizes it, such as Dihydrofolate Reductase (DHFR). The stability of DHHFA is also a critical factor, as it is prone to degradation at low pH.[1] For experiments involving DHFR, the reaction is typically buffered to a pH that ensures enzyme stability and catalytic efficiency.

Q2: At what pH is this compound most stable?

A2: Dihydrofolates are generally more stable in neutral to slightly alkaline conditions. Studies on related folate compounds have shown that dihydrofolate is susceptible to degradation at acidic pH values.[1] For storage and experimental use, it is advisable to maintain a pH between 6.0 and 8.0 to ensure the integrity of the molecule.

Q3: Can I use a universal buffer for my experiments with this compound?

A3: While a universal buffer might seem convenient, it is crucial to select a buffer system that is optimal for the specific enzyme being studied. For instance, assays involving Dihydrofolate Reductase (DHFR) often utilize specific buffer compositions to maintain enzymatic activity.[2][3] Always refer to the recommended buffer system for your specific enzyme or assay kit.

Q4: My this compound solution appears cloudy. What should I do?

A4: this compound can have limited solubility.[4] Cloudiness may indicate that the compound has precipitated out of solution. You can try to dissolve it in a small amount of 0.1 M NaOH and then dilute it with your assay buffer to the final concentration.[4] Ensure the final pH of the solution is within the stable range for DHHFA and is compatible with your experimental conditions.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity Detected
Possible Cause Troubleshooting Step
Degradation of DHHFA due to improper pH. Verify the pH of your stock solution and final reaction mixture. Ensure the pH is within the optimal range for both DHHFA stability (pH 6.0-8.0) and the specific enzyme's activity. Prepare fresh DHHFA solutions if degradation is suspected.
Sub-optimal enzyme pH. Consult the literature or manufacturer's data sheet for the optimal pH of the enzyme you are using. Adjust the pH of your assay buffer accordingly.
Precipitation of DHHFA. Visually inspect the solution for any precipitate. If present, refer to the solubility troubleshooting steps (FAQ Q4).
Incompatibility of buffer components. Ensure that the components of your buffer do not interfere with the enzyme or the substrate.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
pH drift in buffer solutions. Prepare fresh buffer solutions for each experiment. Calibrate your pH meter before use to ensure accurate pH measurements.
Variability in DHHFA stock solution. Prepare a large batch of DHHFA stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments.[3] Avoid repeated freeze-thaw cycles.
Inconsistent incubation times or temperatures. Standardize all incubation times and temperatures as per your experimental protocol.

Data Presentation

Table 1: pH Stability of Related Folates

Folate CompoundpH Range of StabilityNotes
DihydrofolateStable at pH 4-8, but degrades at lower pH.[1]Heat treatment can accelerate degradation.[1]
TetrahydrofolateUnstable at low pH.[1]Highly sensitive to oxidation.
5-MethyltetrahydrofolateRelatively stable at pH 2-10.[1]More robust compared to other reduced folates.
Folic AcidRelatively stable at pH 2-10.[1]The oxidized and most stable form of folate.

Table 2: Recommended Buffer Components for DHFR Activity Assays

ComponentTypical ConcentrationPurposeReference
Buffer (e.g., Phosphate, Tris-HCl)50-100 mMMaintain optimal pH for enzyme activity[3]
NADPH0.1-0.2 mMCo-factor for the DHFR enzyme[3]
Dihydrofolic Acid (Substrate)0.05-0.1 mMSubstrate for the DHFR enzyme[3]
EDTA1-2 mMChelates divalent metal ions-
DTT or β-mercaptoethanol1-5 mMReducing agent to protect the enzyme-

Experimental Protocols

Protocol 1: Preparation of pH-Specific Buffers
  • Choose a buffering agent: Select a buffering agent with a pKa value close to the desired pH of your experiment.

  • Prepare the buffer solution: Dissolve the buffering agent in deionized water to the desired final concentration.

  • Adjust the pH: While stirring, add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise to adjust the solution to the target pH. Use a calibrated pH meter for accurate measurement.

  • Sterilize the buffer: If necessary for your application, filter-sterilize the buffer through a 0.22 µm filter.

  • Store appropriately: Store the buffer at 4°C. For long-term storage, consider adding a preservative or storing it frozen.

Protocol 2: General Workflow for Assessing DHHFA Stability at Different pH Values
  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4, 5, 6, 7, 8).

  • Prepare DHHFA stock solution: Dissolve DHHFA in a minimal amount of 0.1 M NaOH and dilute with a neutral buffer (e.g., pH 7) to a known concentration.

  • Incubate DHHFA in different pH buffers: Aliquot the DHHFA stock solution into each of the prepared pH buffers.

  • Incubate at a specific temperature: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period.

  • Analyze DHHFA concentration: At various time points, take samples and analyze the concentration of intact DHHFA using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Determine the rate of degradation: Plot the concentration of DHHFA over time for each pH to determine the stability and degradation kinetics.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Results (e.g., low activity, high variability) check_ph Verify pH of all Solutions (stock, buffer, final reaction) start->check_ph ph_ok pH within Optimal Range? check_ph->ph_ok adjust_ph Adjust pH or Prepare Fresh Buffers ph_ok->adjust_ph No check_solubility Inspect for DHHFA Precipitation ph_ok->check_solubility Yes adjust_ph->check_ph solubility_ok Solution Clear? check_solubility->solubility_ok resolubilize Re-solubilize DHHFA (see FAQ Q4) solubility_ok->resolubilize No check_enzyme Evaluate Enzyme Integrity and Concentration solubility_ok->check_enzyme Yes resolubilize->check_solubility enzyme_ok Enzyme Activity Confirmed? check_enzyme->enzyme_ok new_enzyme Use Fresh Enzyme Aliquot enzyme_ok->new_enzyme No review_protocol Review and Standardize Protocol (incubation times, temperatures, etc.) enzyme_ok->review_protocol Yes new_enzyme->check_enzyme end Problem Resolved review_protocol->end

Caption: Troubleshooting workflow for experiments involving this compound.

ExperimentalWorkflow start Start: pH Optimization/Stability Assay prep_buffers 1. Prepare Buffers at Varying pH start->prep_buffers mix 3. Aliquot DHHFA into Each Buffer prep_buffers->mix prep_dhhfa 2. Prepare DHHFA Stock Solution prep_dhhfa->mix incubate 4. Incubate at Controlled Temperature mix->incubate sampling 5. Collect Samples at Time Points incubate->sampling analysis 6. Analyze DHHFA Concentration (e.g., HPLC, UV-Vis) sampling->analysis data_analysis 7. Plot Concentration vs. Time Determine Stability/Optimal pH analysis->data_analysis end End of Experiment data_analysis->end

Caption: General experimental workflow for assessing DHHFA stability at different pH values.

References

"troubleshooting poor signal in dihydrohomofolic acid enzymatic assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrohomofolic acid (DHF) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

A Note on this compound: this compound is an analog of dihydrofolic acid, the natural substrate for dihydrofolate reductase (DHFR). The troubleshooting advice provided here is based on established principles for DHFR enzymatic assays and should be adapted as a starting point for your specific experimental setup with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a typical DHFR enzymatic assay?

A DHFR assay measures the activity of the dihydrofolate reductase enzyme. DHFR catalyzes the reduction of dihydrofolate (in this case, this compound) to tetrahydrofolate (tetrahydrohomofolic acid) using NADPH as a cofactor. The progress of the reaction is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1]

Q2: Why is my signal-to-noise ratio low?

A low signal-to-noise ratio can be due to either a weak signal or high background. For a weak signal, consider increasing the enzyme or substrate concentration, or checking the activity of your enzyme.[2] High background can result from contamination of reagents or non-specific reduction of the substrate. Running a control reaction without the enzyme is crucial to determine the level of background signal.[3][4]

Q3: What are the critical components of the assay buffer?

The assay buffer should maintain a stable pH for optimal enzyme activity.[3] It often contains a reducing agent, like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to prevent the oxidation of the substrate and product.[1] Ensure the buffer components do not interfere with the assay; for instance, high concentrations of EDTA (>0.5 mM) can inhibit the enzyme.[5]

Q4: How can I be sure my enzyme is active?

Enzyme activity can be compromised by improper storage or handling, such as repeated freeze-thaw cycles.[3] Always store the enzyme at the recommended temperature, typically -20°C or -80°C, and keep it on ice when in use.[4] To confirm activity, run a positive control with a known substrate (like dihydrofolic acid) and compare the results to expected values.

Troubleshooting Guides

Problem: Low or No Signal

A weak or absent signal is a common issue in enzymatic assays. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Enzyme Run a positive control with a known active enzyme lot or a different substrate (e.g., dihydrofolic acid).A strong signal in the positive control will confirm that the issue lies with your specific enzyme stock.
Suboptimal Reagent Concentrations Perform a titration of the enzyme, this compound, and NADPH to find the optimal concentrations.Identification of a concentration range that yields a linear and robust signal.
Incorrect Assay Conditions Verify the pH and temperature of the assay. Ensure the assay buffer is at room temperature before starting the experiment.[3][5]Adjusting the pH or temperature to the optimal range for the enzyme should increase the signal.
Degraded Reagents Prepare fresh solutions of this compound and NADPH. Protect the substrate solution from light and oxidation.A stronger signal with fresh reagents will indicate degradation of the previous stock.
Instrument Settings Check that the spectrophotometer is set to the correct wavelength (typically 340 nm for NADPH oxidation) and that the instrument is properly calibrated.[5]Correct instrument settings will ensure accurate measurement of the signal.
Problem: High Background Signal

High background can mask the true enzyme activity. The following steps can help identify and resolve the source of the high background.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents Prepare fresh reagents and use sterile, disposable labware.A reduction in the background signal will point to contamination in the previous reagents or supplies.
Non-Enzymatic Substrate Reduction Run a control reaction without the enzyme.If the background signal persists in the absence of the enzyme, it indicates non-enzymatic reduction of the substrate. Consider purifying the substrate.
Light Scattering If your sample is turbid, centrifuge it to remove any precipitated material.A clear solution will reduce light scattering and lower the background absorbance.
Autohydrolysis of NADPH Prepare fresh NADPH solutions for each experiment and keep them on ice.Minimizing the degradation of NADPH will lower the background signal.

Experimental Protocols

General Protocol for a DHFR Enzymatic Assay

This protocol is a starting point and should be optimized for this compound.

  • Prepare the Assay Buffer: A common buffer is 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT.

  • Prepare Reagent Solutions:

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the assay buffer.

    • NADPH: Prepare a fresh solution in the assay buffer.

    • DHFR Enzyme: Dilute the enzyme to the desired concentration in the assay buffer.

  • Set up the Reaction:

    • In a quartz cuvette or a 96-well UV-transparent plate, add the assay buffer, this compound solution, and NADPH solution.

    • Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction:

    • Add the DHFR enzyme solution to the mixture and mix gently.

  • Measure the Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Record the data at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate the Enzyme Activity:

    • Determine the initial reaction velocity (the linear portion of the absorbance vs. time curve).

    • Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption, which corresponds to the enzyme activity.

Data Presentation

Table 1: Recommended Starting Concentrations for DHFR Assay Components

The following are suggested starting concentrations for a DHFR assay. These should be optimized for your specific experimental conditions and for use with this compound.

Component Recommended Starting Concentration Notes
This compound10-100 µMThe optimal concentration will depend on the Km of the enzyme for this substrate.
NADPH50-200 µMShould be in excess relative to the substrate.
DHFR Enzyme10-100 nMThe concentration should be adjusted to achieve a linear reaction rate.
DTT1-2 mMIncluded to maintain a reducing environment.

Visualizations

DHFR Enzymatic Reaction Pathway

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction Dihydrohomofolic_Acid Dihydrohomofolic_Acid DHFR_Enzyme DHFR_Enzyme Dihydrohomofolic_Acid->DHFR_Enzyme Substrate NADPH NADPH NADPH->DHFR_Enzyme Cofactor Tetrahydrohomofolic_Acid Tetrahydrohomofolic_Acid DHFR_Enzyme->Tetrahydrohomofolic_Acid Product NADP+ NADP+ DHFR_Enzyme->NADP+ Oxidized Cofactor

Caption: The enzymatic reaction catalyzed by DHFR.

Troubleshooting Workflow for Poor Signal

Troubleshooting_Workflow start Start: Poor Signal check_reagents Check Reagents: - Freshly prepared? - Stored correctly? start->check_reagents check_reagents->start Reagents Bad check_enzyme Check Enzyme: - Active? - Correct concentration? check_reagents->check_enzyme Reagents OK check_enzyme->start Enzyme Inactive check_conditions Check Assay Conditions: - Correct pH? - Optimal temperature? check_enzyme->check_conditions Enzyme OK check_conditions->start Conditions Suboptimal check_instrument Check Instrument: - Correct wavelength? - Calibrated? check_conditions->check_instrument Conditions OK check_instrument->start Instrument Issue optimize_concentrations Optimize Concentrations: - Titrate enzyme - Titrate substrate/cofactor check_instrument->optimize_concentrations Instrument OK run_controls Run Controls: - Positive control - Negative control optimize_concentrations->run_controls successful_assay Successful Assay run_controls->successful_assay

Caption: A logical workflow for troubleshooting poor signal in enzymatic assays.

References

Validation & Comparative

A Comparative Guide to DHFR Inhibition: Dihydrohomofolic Acid vs. Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dihydrohomofolic acid and methotrexate (B535133) as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism. While methotrexate is a well-characterized and potent DHFR inhibitor widely used in clinical practice, data on the inhibitory activity of this compound is sparse. This guide summarizes the available experimental data for methotrexate and discusses the potential activity of this compound based on related compounds.

Mechanism of Action: Targeting a Key Metabolic Enzyme

Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1][2][3] Inhibition of DHFR disrupts these critical biosynthetic pathways, leading to a depletion of nucleotides, cessation of DNA replication, and ultimately, cell death.[4][5][6] This mechanism makes DHFR an attractive target for cancer chemotherapy and antimicrobial agents.[1][7]

Methotrexate (MTX) is a classical antifolate that acts as a potent competitive inhibitor of DHFR.[4][5][6] As a structural analog of dihydrofolate, methotrexate binds to the active site of DHFR with an affinity approximately 1000 times greater than the natural substrate.[4][8] This high-affinity binding effectively blocks the catalytic activity of the enzyme, leading to the downstream effects mentioned above.[8]

Quantitative Inhibitory Activity

The potency of a DHFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). Lower values for these parameters indicate a more potent inhibitor.

Quantitative Data for Methotrexate as a DHFR Inhibitor

ParameterValueEnzyme SourceReference
IC50 ~0.08 µMHuman DHFR[10]
Ki 26 nM - 45 nMHuman DHFR[10]

Quantitative Data for this compound as a DHFR Inhibitor

No direct experimental data for the IC50 or Ki values of this compound against dihydrofolate reductase were found in the reviewed scientific literature.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination and comparison of DHFR inhibitor potency. The following is a detailed methodology for a typical in vitro spectrophotometric assay to measure DHFR inhibition.

In Vitro DHFR Inhibition Assay (Spectrophotometric Method)

This protocol measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

Materials and Reagents:

  • Purified Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Test inhibitors (Methotrexate, this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFR enzyme in cold assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of DHF in assay buffer. As DHF is light-sensitive, protect it from light.

    • Prepare serial dilutions of the test inhibitors (methotrexate and this compound) in the assay buffer. A "no inhibitor" control containing only the vehicle (e.g., DMSO) should be included.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 88 µL of Assay Buffer

      • 2 µL of the appropriate inhibitor dilution (or vehicle for the control)

      • 10 µL of the DHFR enzyme solution

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add 10 µL of the DHF substrate solution to all wells.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode using a microplate reader. Record readings every 15-30 seconds for a duration of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Process

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis DHFR->THF Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis

Caption: Mechanism of DHFR inhibition in the folate pathway.

Experimental Workflow for DHFR Inhibition Assay

This diagram outlines the key steps involved in the in vitro experimental workflow for assessing the inhibitory activity of compounds against DHFR.

DHFR_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Enzyme Prepare DHFR Enzyme Solution Mix Combine Enzyme, Buffer, and Inhibitor Enzyme->Mix Substrate Prepare DHF Substrate Solution Cofactor Prepare NADPH Solution Inhibitors Prepare Serial Dilutions of Inhibitors Inhibitors->Mix Preincubation Pre-incubate for 15 min Mix->Preincubation Initiate Add DHF to Initiate Reaction Preincubation->Initiate Measure Measure Absorbance at 340 nm (Kinetic) Initiate->Measure Calculate Calculate Rate of NADPH Oxidation Measure->Calculate Determine Determine % Inhibition and IC50 Calculate->Determine

References

Dihydrohomofolic Acid vs. Folic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biochemical and cellular effects of dihydrohomofolic acid compared to the well-established vitamin, folic acid, reveals significant differences in their mechanisms of action, particularly in the context of folate metabolism and cellular proliferation. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.

Folic acid, a synthetic form of the B vitamin folate, is a crucial component in various metabolic pathways, including the synthesis of nucleotides and the methylation of DNA and proteins. Its biological activity is dependent on its reduction to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). This compound, a structural analog of dihydrofolic acid, has been investigated for its potential as an inhibitor of folate-dependent enzymes. Understanding the comparative bioactivity of these two molecules is essential for the development of novel therapeutic agents targeting folate metabolism.

Biochemical Properties and Mechanism of Action

Folic acid serves as a pro-vitamin that is biochemically inert until it is converted to its active forms. The reduction of folic acid to dihydrofolic acid (DHF) and subsequently to tetrahydrofolic acid (THF) is catalyzed by DHFR.[1] THF and its derivatives are essential cofactors for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[2][3] The proper functioning of these pathways is critical for cell division and growth.[4]

This compound, on the other hand, is primarily characterized as an inhibitor of enzymes within the folate pathway. While direct, comprehensive comparative studies are limited, existing research on homofolate and its derivatives suggests that they can interfere with the action of key enzymes. For instance, certain derivatives of homofolic acid have been shown to be weak inhibitors of DHFR and other folate-related enzymes. This inhibitory action can disrupt the normal synthesis of nucleotides and impact cell proliferation.

Comparative Analysis of Enzyme Inhibition

A critical point of differentiation between folic acid and this compound lies in their interaction with dihydrofolate reductase (DHFR). While folic acid is a substrate for DHFR, it can also act as an inhibitor of the enzyme's primary function, which is the reduction of DHF.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)

CompoundTarget EnzymeOrganism/SourceInhibition Constant (Ki)Notes
Folic Acid DHFRHuman Liver0.07 µM (noncompetitive)Apparent Ki at 7,8-DHF concentrations below 0.5 µM.[5]
0.01 µM (competitive)Apparent Ki at 7,8-DHF concentrations above 2 µM.[5]
DHFRRat Liver0.15 µM (noncompetitive)Apparent Ki at 7,8-DHF concentrations below 0.5 µM.[5]
0.02 µM (competitive)Apparent Ki at 7,8-DHF concentrations above 2 µM.[5]
This compound Derivatives DHFRLactobacillus caseiInactiveDihydro and tetrahydro derivatives of hexahydrohomofolic acid.[6]
DHFRNot SpecifiedWeak Inhibition8-deazahomofolic acid and its tetrahydro derivative.

Note: Data for this compound is limited and often reported for its derivatives. The inhibitory activity can vary significantly based on the specific analogue and the source of the enzyme.

Cellular Effects: Growth Inhibition

The differential effects of folic acid and this compound on enzyme activity translate to distinct outcomes in cellular proliferation. Folic acid is generally essential for cell growth, although at very high concentrations, it may have paradoxical effects.[7][8] In contrast, this compound and its analogues are investigated for their growth-inhibitory properties.

Table 2: Comparative Effects on Cell Growth

CompoundCell LineAssay TypeEffectConcentration
Folic Acid PC3 (Prostate Cancer)MTT AssayIC50 of 116.8 mM at 24h[9]
MCF7 (Breast Cancer)Thiazolyl Blue Tetrazolium Bromide AssayIncreased growth at lower concentrations, inhibited at higher concentrations (500 µg/ml)[7]
Homofolic Acid Derivatives L1210 (Mouse Leukemia)Not SpecifiedAntifolate activityNot Specified

Signaling and Metabolic Pathways

The metabolic pathways of folic acid and the inhibitory actions of this compound are intrinsically linked. The following diagram illustrates the central role of DHFR in folic acid metabolism and how its inhibition can disrupt downstream processes.

Folic_Acid_Metabolism Folic Acid Folic Acid Dihydrofolic Acid (DHF) Dihydrofolic Acid (DHF) Folic Acid->Dihydrofolic Acid (DHF) DHFR Tetrahydrofolic Acid (THF) Tetrahydrofolic Acid (THF) Dihydrofolic Acid (DHF)->Tetrahydrofolic Acid (THF) DHFR One-Carbon Metabolism One-Carbon Metabolism Tetrahydrofolic Acid (THF)->One-Carbon Metabolism DHFR DHFR Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis One-Carbon Metabolism->Amino Acid Synthesis This compound This compound This compound->DHFR Inhibition

Caption: Folic acid metabolism and the inhibitory action of this compound on DHFR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of these compounds.

Dihydrofolate Reductase (DHFR) Enzymatic Assay

This protocol is adapted from established methods for determining DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Assay Buffer: 50 mM potassium phosphate, pH 6.5

  • Test compounds (this compound, folic acid) dissolved in an appropriate solvent

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and folic acid) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or vehicle control)

    • DHFR enzyme solution

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding the NADPH solution to each well.

  • Immediately start the kinetic read on the microplate reader, measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the effect of compounds on cell viability. The L1210 mouse lymphocytic leukemia cell line is often used in studies of antifolates.[11][12]

Materials:

  • L1210 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound, folic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed L1210 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_DHFR DHFR Inhibition Assay cluster_Cell Cell Proliferation Assay Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Initiate Reaction Initiate Reaction Incubate Enzyme and Inhibitor->Initiate Reaction Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Data Analysis (IC50) Data Analysis (IC50) Kinetic Measurement->Data Analysis (IC50) Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate MTT Assay MTT Assay Incubate->MTT Assay Data Analysis (GI50) Data Analysis (GI50) MTT Assay->Data Analysis (GI50)

Caption: Workflow for DHFR inhibition and cell proliferation assays.

Conclusion

The comparative analysis of this compound and folic acid highlights their distinct roles in cellular metabolism. Folic acid is an essential vitamin that, after enzymatic reduction, participates in vital biosynthetic pathways. In contrast, this compound and its analogs have been primarily studied for their inhibitory effects on key enzymes in the folate pathway, such as DHFR. While direct comparative quantitative data is sparse, the available evidence suggests that this compound derivatives are generally weak inhibitors of DHFR compared to established antifolates. Further head-to-head studies are warranted to fully elucidate the comparative potency and selectivity of this compound and its analogs, which could inform the development of novel therapeutic strategies targeting folate metabolism.

References

A Comparative Guide to Validating the Inhibitory Effect of Dihydrohomofolic Acid on DHFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrofolate reductase is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these pathways, making it a key target for anticancer and antimicrobial therapies.[2]

While some analogs of homofolic acid have been investigated, studies on a hexahydrohomofolic acid derivative indicated it was neither a substrate nor an inhibitor of L. casei dihydrofolate reductase, suggesting that dihydrohomofolic acid itself may be a weak inhibitor.[3] To validate its effect, a direct comparison with a potent inhibitor is essential.

Quantitative Comparison of DHFR Inhibitors

The efficacy of a DHFR inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The following table provides a comparative overview of the inhibitory activities of established DHFR inhibitors. The values for this compound are presented as hypothetical to illustrate the expected outcome for a weak inhibitor.

InhibitorTarget Organism/EnzymeIC50Ki
This compound Human DHFR (hDHFR)Not Available / High µM to mM range (Hypothetical)Not Available
Methotrexate Human DHFR (hDHFR)~0.08 µM26 nM - 45 nM
Trimethoprim E. coli DHFR20.4 nM0.165 nM
Trimethoprim Human DHFR (hDHFR)55.26 µMNot Available

Note: IC50 and Ki values can vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the context of DHFR inhibition, it is essential to visualize its role in the folate metabolism pathway and the typical workflow for evaluating inhibitor efficacy.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Synthesis cluster_2 Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA Inhibitor This compound / Methotrexate Inhibitor->DHFR Inhibition

Caption: The role of DHFR in the folate metabolism pathway and its inhibition.

DHFR_Inhibition_Workflow start Start: Prepare Reagents reagents Purified DHFR Enzyme Dihydrofolate (DHF) NADPH Test Inhibitor (this compound) Reference Inhibitor (Methotrexate) start->reagents assay_setup Set up 96-well plate: - Enzyme Control - Inhibitor Controls - Test Compound dilutions reagents->assay_setup pre_incubation Pre-incubate plate to allow inhibitor-enzyme binding assay_setup->pre_incubation reaction_init Initiate reaction by adding DHF substrate pre_incubation->reaction_init measurement Measure absorbance decrease at 340 nm (NADPH oxidation) in a kinetic microplate reader reaction_init->measurement data_analysis Calculate % inhibition relative to enzyme control measurement->data_analysis ic50 Plot % inhibition vs. log[inhibitor] to determine IC50 value data_analysis->ic50 end End: Compare Potency ic50->end

Caption: A typical workflow for determining the in vitro efficacy of DHFR inhibitors.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of a test compound on purified DHFR enzyme.

Objective

To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., this compound) against DHFR.

Principle

The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents
  • Purified recombinant human or bacterial DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Test inhibitor (this compound) and reference inhibitor (e.g., Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure
  • Reagent Preparation:

    • Prepare a 1X DHFR Assay Buffer. Keep on ice.

    • Prepare a stock solution of the DHF substrate. Aliquot and store at -80°C, protected from light.

    • Prepare a stock solution of NADPH.

    • Dilute the DHFR enzyme to a working concentration in ice-cold 1X Assay Buffer.

    • Prepare a stock solution of the test inhibitor (this compound) and the reference inhibitor (Methotrexate) in an appropriate solvent (e.g., DMSO or assay buffer) and create serial dilutions to the desired test concentrations.

  • Assay Setup (per well in a 96-well plate):

    • Enzyme Control (EC): Add the assay buffer and vehicle control (the solvent used for the inhibitor).

    • Inhibitor Control (IC) / Test Sample (S): Add the assay buffer and the diluted reference inhibitor or test compound to the respective wells.

    • Add the diluted DHFR enzyme to all wells except for the background control wells.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • To start the reaction, add the DHF substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

This guide provides a foundational approach to validating the inhibitory effect of this compound on DHFR. The provided protocols and comparative data with established inhibitors offer a robust framework for researchers to conduct their investigations.

References

Dihydrohomofolic Acid Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to the exploration of various folate analogs. Among these, dihydrohomofolic acid (DHHF) and its derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anticancer activity of various this compound analogs, supported by experimental data, to aid researchers in the development of novel cancer therapeutics.

Mechanism of Action: Targeting Folate Metabolism

This compound analogs primarily exert their anticancer effects by targeting dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these analogs disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

dot

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Cofactor DNA DNA Synthesis Purines_Thymidylate->DNA DHFR->THF Product DHHF_Analogs This compound Analogs DHHF_Analogs->DHFR Inhibition

Caption: this compound analogs inhibit DHFR, blocking DNA synthesis.

Comparative Anticancer Activity of this compound and Its Analogs

Studies have evaluated the antitumor activity of this compound (H2HF) and its reduced form, tetrahydrohomofolic acid (H4HF), particularly in methotrexate-resistant leukemia models. The data suggests that the conversion of the dihydro form to the tetrahydro form is crucial for its cytotoxic effect.

CompoundCancer ModelDosage (mg/kg)Efficacy (Increase in Lifespan over Control)Reference
This compound (H2HF)Methotrexate-resistant L1210/FR-8 Leukemia20073%[1][2]
Tetrahydrohomofolic Acid (H4HF)Methotrexate-resistant L1210/FR-8 Leukemia40083%[1][2]
Homofolic AcidMethotrexate-resistant L1210/FR-8 Leukemia-Slight antitumor activity[1][2]

Structure-Activity Relationship of this compound Analogs

The anticancer activity of this compound analogs is influenced by their structural modifications. For instance, the replacement of the benzene (B151609) ring with a cyclohexane (B81311) ring in 1',2',3',4',5',6'-hexahydrohomofolic acid and its derivatives resulted in activity against Streptococcus faecium, although they were inactive against Lactobacillus casei and did not inhibit L. casei dihydrofolate reductase or thymidylate synthase.[2] This highlights the importance of specific structural features for potent and selective anticancer activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of this compound analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot

cluster_0 Experimental Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of DHHF analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining IC50 values using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the analog that inhibits 50% of cell growth.

In Vivo Antitumor Activity Assessment

The efficacy of this compound analogs in a living organism is typically evaluated using animal models, such as mice bearing tumor xenografts.

  • Tumor Implantation: Human cancer cells are implanted into immunocompromised mice.

  • Treatment: Once the tumors reach a certain size, the mice are treated with the this compound analogs, a vehicle control, and often a positive control drug like methotrexate.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition is a key metric.

  • Toxicity Assessment: The general health and any signs of toxicity in the mice are also monitored.

Conclusion

This compound analogs represent a promising avenue for the development of novel anticancer therapies, particularly for methotrexate-resistant cancers. The data presented in this guide highlights the potential of these compounds and underscores the importance of further research into their structure-activity relationships and mechanisms of action. The provided experimental protocols can serve as a foundation for the continued evaluation and optimization of these promising anticancer agents.

References

A Comparative Guide to Antifolate Mechanisms: Cross-Validation of Dihydrohomofolic Acid's Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting a Key Metabolic Enzyme

Dihydrohomofolic acid, like other antifolate agents, is understood to exert its biological effects by inhibiting dihydrofolate reductase (DHFR). This enzyme plays a critical role in cellular metabolism by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, antifolates disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria.

Comparative Efficacy of DHFR Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for well-characterized antifolates, methotrexate (B535133) and trimethoprim, against human and bacterial DHFR. It is important to note that the IC50 value for this compound is not available in the reviewed literature.

InhibitorTarget EnzymeTarget Organism/Cell LineIC50 (µM)Reference
This compound DHFRData Not AvailableData Not Available
MethotrexateDHFRHuman (L1210 murine leukemia cells)0.006 (6x increase with high folate)[1]
MethotrexateDHFRMycobacterium tuberculosis16.0 ± 3.0[2]
TrimethoprimDHFRMycobacterium tuberculosis>100[2]

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism and to determine its inhibitory potency, a detailed protocol for a DHFR enzyme inhibition assay is provided below. This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

DHFR Enzyme Inhibition Assay Protocol

1. Materials and Reagents:

  • Purified DHFR enzyme (human or bacterial, depending on the target)

  • Dihydrofolate (DHF), the substrate

  • NADPH, the cofactor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM DTT

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., methotrexate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

    • Prepare a fresh stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Negative control wells (100% enzyme activity): Assay buffer, DHFR enzyme, and the same concentration of solvent used for the test compound.

    • Positive control wells: Assay buffer, DHFR enzyme, and a known concentration of the positive control inhibitor (e.g., methotrexate).

    • Test wells: Assay buffer, DHFR enzyme, and varying concentrations of the test compound (this compound).

  • Reaction Initiation and Measurement:

    • Add the assay buffer, enzyme, and inhibitor (or solvent) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding DHF and NADPH to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.

  • Normalize the data by subtracting the rate of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate in presence of inhibitor / Rate of negative control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

To visually represent the biochemical context of this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Folate_Metabolism_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Serine Serine Glycine Glycine Serine:n->Glycine:n MethyleneTHF->DHF Thymidylate Synthase Purines Purine Synthesis MethyleneTHF->Purines dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Antifolates Antifolates (e.g., this compound) Antifolates->DHF Inhibits

Caption: Folate metabolism pathway and the inhibitory action of antifolates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - Assay Buffer Plate Set up 96-well plate: - Blanks - Negative Controls - Positive Controls - Test Wells Reagents->Plate Compounds Prepare Test Compounds: - this compound (Serial Dilutions) - Positive Control (e.g., Methotrexate) Compounds->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate React Initiate Reaction with DHF and NADPH Incubate->React Measure Measure Absorbance at 340 nm (Kinetic Read) React->Measure Calculate Calculate Reaction Velocities Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Generate Dose-Response Curve and Calculate IC50 Inhibition->IC50

Caption: Experimental workflow for the DHFR inhibition assay.

Logical_Relationship DHFA This compound Binding Binding to Active Site DHFA->Binding DHFR DHFR Enzyme DHFR->Binding Inhibition Inhibition of DHFR Activity Binding->Inhibition THF_depletion Depletion of Tetrahydrofolate (THF) Inhibition->THF_depletion Synthesis_block Blockage of Purine and Thymidylate Synthesis THF_depletion->Synthesis_block DNA_synthesis_arrest Arrest of DNA Synthesis and Repair Synthesis_block->DNA_synthesis_arrest Apoptosis Cellular Apoptosis DNA_synthesis_arrest->Apoptosis

Caption: Logical relationship of this compound's mechanism of action.

References

Dihydrohomofolic Acid's Specificity for Dihydrofolate Reductase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of dihydrohomofolic acid's interaction with dihydrofolate reductase (DHFR) reveals a nuanced specificity profile when compared to the enzyme's natural substrate, dihydrofolate, and the potent inhibitor, methotrexate. While direct quantitative kinetic data for this compound is limited in publicly accessible literature, a comparative analysis based on available information for analogous compounds provides valuable insights for researchers, scientists, and drug development professionals.

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for therapeutic intervention, particularly in cancer chemotherapy. The specificity of various compounds for DHFR is a critical determinant of their biological activity.

Quantitative Comparison of DHFR Ligands

To contextualize the specificity of this compound, it is essential to compare its interaction with DHFR against that of the natural substrate, dihydrofolate, and the widely used competitive inhibitor, methotrexate. The following table summarizes key kinetic parameters for these compounds from various sources. It is important to note that specific values can vary depending on the enzyme source and experimental conditions.

CompoundParameterValueEnzyme Source
Dihydrofolate Km0.3 µMDrosophila melanogaster[1]
Km1.6 ± 0.4 μMMycobacterium tuberculosis[2]
KD0.22 µMEscherichia coli (Wild-Type)
Methotrexate Ki3.4 pMRecombinant Human
Kd0.9 nMDrosophila melanogaster[1]
IC504 nMBovine Liver[3]
This compound Km / Ki / IC50Data not available-

Km (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki signifies a more potent inhibitor. IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Experimental Protocols

The determination of the kinetic parameters listed above is typically performed using a DHFR enzyme activity assay. A standard protocol is outlined below.

DHFR Enzyme Inhibition Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this decrease is proportional to the DHFR activity. The inhibitory effect of a compound is measured by the reduction in the rate of NADPH oxidation in its presence.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor (e.g., methotrexate, this compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, dihydrofolate, NADPH, and the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the inhibitor at various concentrations.

  • Enzyme Addition: Add the DHFR enzyme to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the dihydrofolate substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value. For Ki determination, experiments are performed at multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Visualizing DHFR Inhibition and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

DHFR_Inhibition_Pathway cluster_reaction DHFR Catalytic Cycle cluster_inhibition Competitive Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Binds to active site Tetrahydrofolate Tetrahydrofolate NADPH NADPH NADPH->DHFR NADP+ NADP+ DHFR->Tetrahydrofolate Catalyzes reduction DHFR->NADP+ Methotrexate Methotrexate Methotrexate->DHFR Competes with Dihydrofolate Dihydrohomofolic_Acid This compound (Potential Inhibitor) Dihydrohomofolic_Acid->DHFR

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR).

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents (DHFR, DHF, NADPH, Inhibitor) start->reagent_prep plate_setup Set up 96-well plate (Buffer, NADPH, Inhibitor) reagent_prep->plate_setup add_enzyme Add DHFR Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Dihydrofolate (Start Reaction) pre_incubate->add_substrate kinetic_read Kinetic Measurement (Absorbance at 340 nm) add_substrate->kinetic_read data_analysis Data Analysis (Calculate V, % Inhibition, IC50/Ki) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for a typical DHFR enzyme inhibition assay.

Conclusion

References

A Comparative Analysis of Dihydrohomofolic Acid and Aminopterin: Potent Antifolates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antifolate agents is critical in the pursuit of novel therapeutics. This guide provides a detailed comparative study of two such compounds: dihydrohomofolic acid and aminopterin (B17811). While aminopterin is a well-characterized inhibitor of dihydrofolate reductase (DHFR), this compound represents a less explored analogue with a distinct proposed mechanism of action.

This report synthesizes available data on their chemical structures, mechanisms of action, and inhibitory potencies, presenting a clear comparison to aid in research and development efforts. Detailed experimental protocols for assessing their activity are also provided.

Chemical Structure and Properties

A fundamental distinction between this compound and aminopterin lies in their chemical structures, which dictates their interaction with target enzymes.

FeatureThis compoundAminopterin
Chemical Formula C₂₀H₂₃N₇O₆[1]C₁₉H₂₀N₈O₅[1]
Molecular Weight 457.44 g/mol [1]440.41 g/mol
Key Structural Difference from Folic Acid Contains an additional methylene (B1212753) group in the glutamate (B1630785) side chain, extending it to a homoglutamate moiety. The pteridine (B1203161) ring is in a dihydro form.Substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring.
CAS Number 14866-11-6[1]54-62-6[1]

Diagram of Molecular Structures:

Structures cluster_DHHFA This compound Structure cluster_Aminopterin Aminopterin Structure DHHFA caption_DHHFA Figure 1: this compound. Aminopterin caption_Aminopterin Figure 2: Aminopterin.

Caption: Chemical structures of this compound and Aminopterin.

Mechanism of Action: A Tale of Two Targets

Both this compound and aminopterin disrupt the folate metabolic pathway, which is essential for the synthesis of nucleotides and ultimately DNA replication. However, they achieve this through different primary mechanisms.

Aminopterin is a potent, competitive inhibitor of dihydrofolate reductase (DHFR) .[2] DHFR is a crucial enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF). By binding tightly to DHFR, aminopterin blocks the regeneration of THF, leading to a depletion of downstream folate cofactors necessary for thymidylate and purine (B94841) synthesis. This direct inhibition of a key enzyme is the hallmark of its cytotoxic effect.

This compound , on the other hand, is believed to act as a prodrug. It is first reduced by DHFR to its active form, tetrahydrohomofolic acid . This reduced metabolite then acts as an inhibitor of thymidylate synthase (TS) .[3] Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of a DNA building block. By inhibiting TS, tetrahydrohomofolic acid blocks the de novo synthesis of thymidylate, leading to "thymineless death" in rapidly dividing cells.

pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines DHFR->THF Product THHFA Tetrahydrohomofolic Acid DHFR->THHFA Product dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Product Purines->DNA Aminopterin Aminopterin Aminopterin->DHFR Inhibits DHHFA This compound DHHFA->DHFR Substrate THHFA->TS Inhibits

Caption: Signaling pathway of folate metabolism and inhibition by Aminopterin and this compound.

Comparative Performance: Inhibitory Potency

The efficacy of these compounds is best understood by examining their inhibitory constants (Ki) or the concentration required for 50% inhibition (IC50) against their respective target enzymes.

CompoundTarget EnzymeInhibitory Potency (Ki)Reference
Aminopterin Dihydrofolate Reductase (DHFR)3.7 pM[2]
Tetrahydrohomofolic Acid Thymidylate Synthase (TS)Data not available

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the performance of antifolate agents. Below are detailed methodologies for assessing the inhibitory activity of compounds against DHFR and TS.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor compound (e.g., Aminopterin)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a solution of DHF to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dhfr_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mix: - Assay Buffer - NADPH - Inhibitor (Varying Conc.) enzyme Add DHFR Enzyme reagents->enzyme initiate Initiate Reaction: Add DHF to Reaction Mix enzyme->initiate substrate Prepare DHF Solution substrate->initiate measure Monitor Absorbance at 340 nm (Kinetic Reading) initiate->measure calculate Calculate Reaction Rates (% Inhibition) measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the DHFR inhibition assay.

Thymidylate Synthase (TS) Inhibition Assay

This assay also relies on spectrophotometry, monitoring the increase in absorbance at 340 nm as 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate during the conversion of dUMP to dTMP.

Materials:

  • Purified Thymidylate Synthase (TS) enzyme

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate (CH₂-THF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

  • Inhibitor compound (e.g., Tetrahydrohomofolic acid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, dUMP, and the inhibitor at various concentrations.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding CH₂-THF.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of the reaction is determined from the linear phase of the absorbance curve.

  • Calculate the percent inhibition and determine the IC50 value as described for the DHFR assay.

ts_workflow cluster_prep_ts Preparation cluster_reaction_ts Reaction & Measurement cluster_analysis_ts Data Analysis reagents_ts Prepare Reaction Mix: - Assay Buffer - dUMP - Inhibitor (Varying Conc.) enzyme_ts Add TS Enzyme & Pre-incubate reagents_ts->enzyme_ts initiate_ts Initiate Reaction: Add CH2-THF to Reaction Mix enzyme_ts->initiate_ts substrate_ts Prepare CH2-THF Solution substrate_ts->initiate_ts measure_ts Monitor Absorbance at 340 nm (Kinetic Reading) initiate_ts->measure_ts calculate_ts Calculate Reaction Rates (% Inhibition) measure_ts->calculate_ts plot_ts Plot % Inhibition vs. [Inhibitor] calculate_ts->plot_ts ic50_ts Determine IC50 Value plot_ts->ic50_ts

Caption: Experimental workflow for the Thymidylate Synthase inhibition assay.

Conclusion

Aminopterin stands as a well-established and highly potent inhibitor of DHFR. Its mechanism and inhibitory activity are thoroughly documented. In contrast, this compound presents an alternative antifolate strategy, targeting thymidylate synthase after enzymatic activation. However, the lack of publicly available quantitative data on the inhibitory potency of this compound and its active metabolite, tetrahydrohomofolic acid, is a significant knowledge gap. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound and to enable a comprehensive, direct comparison with classical DHFR inhibitors like aminopterin. The experimental protocols provided herein offer a standardized framework for conducting such vital research.

References

Dihydrohomofolic Acid's Impact on Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydrohomofolic Acid's Antiproliferative Effects Against Alternative Compounds, Supported by Experimental Data.

This guide provides a comprehensive validation of this compound's (DHHF) effect on cell proliferation, comparing its performance with established and alternative antiproliferative agents. Quantitative data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows.

Comparative Analysis of Antiproliferative Activity

The inhibitory effects of this compound (DHHF) and its derivatives have been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DHHF and its related compounds, alongside a selection of alternative molecules known to modulate cell proliferation. This allows for a direct comparison of their potency.

CompoundCell LineIC50Citation(s)
Homofolic Acid (HPteGlu) Manca (Human Lymphoma)6 µM[1]
(6R,S)-5-methyl-H4HPteGlu Manca (Human Lymphoma)8 µM[1]
5-formyltetrahydrohomofolate MCF-7 (Breast Cancer)2.0 µM
Homofolate L1210/JT-1 (Mouse Leukemia)0.7 nM (low folate)
Methotrexate (B535133) HCT-116 (Colon Cancer)0.15 µM (48h)[2]
A-549 (Lung Cancer)0.10 µM (48h)[2]
Daoy (Medulloblastoma)0.095 µM[3]
Saos-2 (Osteosarcoma)0.035 µM[3]
All-trans Retinoic Acid A549 (Lung Cancer)92.3 µM (6d)
HT29 (Colon Cancer)10 µM
SW480 (Colon Cancer)100 µM
AMJ13 (Breast Cancer)104.7 µg/ml[4]
MCF-7 (Breast Cancer)139.9 µg/ml[4]
CAL-51 (Breast Cancer)169.1 µg/ml[4]
Arachidonic Acid A549 (Lung Cancer)~25-50 µM (48h)[5]
NCI-H1299 (Lung Cancer)~25-50 µM (48h)[5]
Dihomo-γ-linolenic Acid HT-29 (Colon Cancer)255 µM (72h)[6]

Mechanism of Action: this compound vs. Methotrexate

This compound exerts its antiproliferative effect through a distinct mechanism compared to the classical antifolate, methotrexate. While methotrexate directly inhibits dihydrofolate reductase (DHFR), DHHF acts as a prodrug. It is first metabolized to its active form, tetrahydrohomofolate (H4HPteGlu), which then interferes with de novo purine (B94841) synthesis.

A key target of tetrahydrohomofolate polyglutamates is glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), an essential enzyme in the purine biosynthesis pathway.[1] Inhibition of GARFT disrupts the production of purine nucleotides, which are vital building blocks for DNA and RNA synthesis, ultimately leading to the cessation of cell proliferation. This effect can be reversed by the addition of hypoxanthine, which can salvage the purine synthesis pathway.

The following diagram illustrates the metabolic activation of DHHF and its subsequent inhibition of the de novo purine synthesis pathway.

DHHF_Pathway Mechanism of Action: this compound DHHF This compound (DHHF) H4HPteGlu Tetrahydrohomofolate (H4HPteGlu) DHHF->H4HPteGlu Metabolic Activation H4HPteGlu->Inhibition GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Formyltransferase (GARFT) Purine_Synthesis De Novo Purine Synthesis FGAR->Purine_Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Metabolic activation of DHHF and its inhibitory effect on purine synthesis.

In contrast, methotrexate's primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of both purines and pyrimidines. By blocking DHFR, methotrexate depletes the intracellular pool of THF, thereby inhibiting the synthesis of DNA, RNA, and proteins, which ultimately halts cell proliferation.

The following diagram depicts the mechanism of action for methotrexate.

Methotrexate_Pathway Mechanism of Action: Methotrexate MTX Methotrexate (MTX) MTX->Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR Dihydrofolate Reductase (DHFR) DNA_RNA_Protein DNA, RNA & Protein Synthesis Purine_Synthesis->DNA_RNA_Protein Thymidylate_Synthesis->DNA_RNA_Protein Cell_Proliferation Cell Proliferation DNA_RNA_Protein->Cell_Proliferation

Caption: Methotrexate's inhibition of DHFR and its downstream effects.

Experimental Protocols

To validate the antiproliferative effects of this compound, a standardized cell viability assay such as the MTT assay is recommended. The following protocol provides a detailed methodology for assessing the dose-dependent impact of DHHF on cancer cell lines.

Protocol: MTT Assay for Cell Proliferation

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, L1210)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (DHHF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DHHF in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted DHHF solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve DHHF) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the DHHF concentration to determine the IC50 value.

The following diagram outlines the experimental workflow for validating the antiproliferative effect of a test compound.

Experimental_Workflow Experimental Workflow for Antiproliferative Compound Validation Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Data Analysis and IC50 Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for validating the effect of a compound on cell proliferation.

References

"confirming the cytotoxic effects of dihydrohomofolic acid in different cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antifolate Cytotoxicity in Cancer Cell Lines

This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic mechanisms of antifolates. We will explore the differential sensitivity of various cancer cell lines to Methotrexate, detailing its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation: Comparative Cytotoxicity of Methotrexate

The cytotoxic effects of Methotrexate are cell-line dependent, with varying concentrations required to achieve 50% inhibition of cell growth (IC50). The following table summarizes the IC50 values of Methotrexate in several human cancer cell lines after 48 hours of treatment, as reported in various studies.

Cell LineCancer TypeIC50 of Methotrexate (µM)Reference
HTC-116 Colorectal Carcinoma0.15[1][2]
A-549 Lung Carcinoma0.10[2]
MCF-7 Breast AdenocarcinomaVaries (Dose-dependent effects observed)[3][4]
SKOV-3 Ovarian Adenocarcinoma~40 (Prominent inhibitory concentration)[5][6]
Daoy Medulloblastoma0.095[7][8]
Saos-2 Osteosarcoma0.035[7][8]
Melanoma Cell Lines MelanomaVaries (e.g., 1-5 µM shows effects)[9]

Note: IC50 values can vary based on experimental conditions such as incubation time, cell density, and the specific assay used.

Beyond direct cytotoxicity, Methotrexate is known to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines.[9][10][11] These effects are often mediated through complex signaling pathways. For instance, in some cell lines, Methotrexate-induced apoptosis is dependent on p53 and p21.[12] It can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5] Furthermore, Methotrexate can cause cell cycle arrest, often in the S-phase, by inhibiting DNA synthesis.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxic effects of antifolates like Methotrexate.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Methotrexate) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

  • Cell Preparation: Seed cells in a 6-well plate and treat with the test compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[18][21][22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[23][24][25]

  • Cell Preparation and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[25]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of Antifolate Cytotoxicity

antifolate_pathway extracellular Extracellular Antifolate (e.g., MTX) intracellular Intracellular Antifolate extracellular->intracellular Transport cell_membrane Cell Membrane dhfr Dihydrofolate Reductase (DHFR) intracellular->dhfr Inhibition thf Tetrahydrofolate (THF) dhf Dihydrofolate (DHF) dhf->thf Reduction purine_synthesis Purine Synthesis thf->purine_synthesis thymidylate_synthesis Thymidylate Synthesis thf->thymidylate_synthesis dna_rna_synthesis DNA & RNA Synthesis purine_synthesis->dna_rna_synthesis thymidylate_synthesis->dna_rna_synthesis cell_cycle_arrest S-Phase Arrest dna_rna_synthesis->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Antifolate mechanism of action leading to cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Cancer Cell Culture treatment Treat with Dihydrohomofolic Acid (or representative antifolate) start->treatment incubation Incubate for 24-72 hours treatment->incubation cell_viability Cell Viability (MTT Assay) incubation->cell_viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis & Comparison cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Cytotoxic Effects data_analysis->conclusion

Caption: General workflow for assessing cellular cytotoxicity.

References

A Head-to-Head Comparison: Dihydrohomofolic Acid and Trimethoprim in the Inhibition of Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. This guide provides a detailed, data-driven comparison of trimethoprim (B1683648), a widely used antibiotic, and dihydrohomofolic acid, a less-studied folate analog. Both compounds interact with dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway, but their inhibitory activities and clinical relevance diverge significantly.

Mechanism of Action: Targeting a Key Bacterial Pathway

Both trimethoprim and this compound are classified as antifolates, compounds that interfere with the action of folic acid (vitamin B9) derivatives. In many bacteria, tetrahydrofolate, the biologically active form of folate, is essential for the synthesis of nucleic acids and certain amino acids.[1] Dihydrofolate reductase (DHFR) is the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate.[2] Inhibition of bacterial DHFR leads to a depletion of essential building blocks, ultimately halting bacterial growth and replication.[3]

Trimethoprim is a synthetic antibiotic that acts as a potent and selective inhibitor of bacterial DHFR.[1] Its high affinity for the bacterial enzyme over the human counterpart is a cornerstone of its therapeutic success, minimizing host toxicity.[1] In contrast, available research on this compound and its derivatives suggests it is a weak inhibitor of DHFR.

Quantitative Comparison of Inhibitory Activity

The efficacy of an enzyme inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values for these parameters indicate greater potency. The following tables summarize the available data for trimethoprim and the limited information on related homofolate derivatives.

Table 1: Inhibitory Activity of Trimethoprim against Dihydrofolate Reductase

Target Organism/EnzymeIC50KiReference(s)
Escherichia coli DHFRVaries by strain~1 nM[4]
Staphylococcus aureus DHFRVaries by strain~2.7 nM (DfrB)[4]
Human DHFR~260,000 nM-[4]

Table 2: Antimicrobial Susceptibility to Trimethoprim

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - >1024 µg/mL (resistance is common)
Staphylococcus aureus0.12 - >32 µg/mL (resistance is common)

Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the bacterial folate pathway and the experimental workflows for assessing DHFR inhibition and antimicrobial susceptibility.

folate_pathway PABA p-Aminobenzoic acid Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Bacterial Folate Synthesis Pathway and Trimethoprim Inhibition.

dhfr_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - Dihydrofolate (Substrate) - NADPH (Cofactor) - Assay Buffer - Inhibitor (e.g., Trimethoprim) Incubation Incubate DHFR with varying concentrations of inhibitor Reagents->Incubation Reaction Initiate reaction by adding substrate and NADPH Incubation->Reaction Measurement Monitor decrease in NADPH absorbance at 340 nm Reaction->Measurement Calculation Calculate initial reaction velocities Measurement->Calculation Plotting Plot % inhibition vs. inhibitor concentration Calculation->Plotting IC50 Determine IC50 value Plotting->IC50

Experimental Workflow for DHFR Inhibition Assay.

antimicrobial_susceptibility_testing cluster_setup Setup cluster_procedure Procedure cluster_results Results Inoculum Prepare standardized bacterial inoculum Inoculation Inoculate plates with bacterial suspension Inoculum->Inoculation Plates Prepare microtiter plates with serial dilutions of antimicrobial agent Plates->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Observe for bacterial growth (e.g., turbidity) Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution).

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

A standard method to determine the inhibitory activity of a compound against DHFR involves a spectrophotometric assay. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., trimethoprim)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding a mixture of dihydrofolate and NADPH.

  • Immediately begin kinetic measurements of the absorbance at 340 nm at regular intervals for a defined period.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)

  • Antimicrobial agent (e.g., trimethoprim)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the test bacterium.

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial agent in the broth.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at the optimal temperature for the bacterium (e.g., 35-37°C) for 16-20 hours.

  • After incubation, determine the MIC by identifying the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Conclusion

The head-to-head comparison reveals a stark contrast between trimethoprim and this compound. Trimethoprim is a well-characterized, potent, and selective inhibitor of bacterial DHFR, forming the basis of its successful clinical use as an antibiotic. In contrast, the available scientific literature suggests that this compound and its close analogs are weak inhibitors of DHFR, and consequently, they have not been pursued as viable antimicrobial agents. This guide underscores the importance of potent and selective enzyme inhibition in the development of effective antimicrobial therapies. While both molecules are structurally related to the natural substrate of DHFR, only trimethoprim possesses the specific chemical features required for high-affinity binding and effective inhibition of the bacterial enzyme.

References

A Comparative Analysis of Dihydrohomofolic Acid Inhibition: Unraveling Its Mechanism and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical validation and comparison of dihydrohomofolic acid's inhibitory effects within the folate metabolic pathway, juxtaposed with the well-established inhibitor, methotrexate (B535133). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Our analysis confirms that the primary mechanism of action for this compound is not the direct inhibition of dihydrofolate reductase (DHFR). Instead, it serves as a substrate for DHFR, being converted to tetrahydrohomofolate, which subsequently acts as a potent inhibitor of thymidylate synthase (TS). This distinction is critical for understanding its cellular effects and potential therapeutic applications.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the key inhibition constants (Ki) for tetrahydrohomofolate and methotrexate against their primary enzymatic targets. It is important to note that the data for tetrahydrohomofolate is derived from studies on Lactobacillus casei, while the data for methotrexate pertains to human enzymes. This highlights a critical area for further research to determine the inhibitory potential of tetrahydrohomofolate on human thymidylate synthase.

InhibitorTarget EnzymeOrganism/Cell LineInhibition Constant (Ki)Citation(s)
Tetrahydrohomofolate Thymidylate SynthaseLactobacillus casei4.6 µM[1]
Methotrexate (MTX-Glu1) Thymidylate SynthaseHuman (MCF-7)13 µM[1][2]
Methotrexate Polyglutamates (MTX-Glu2 to MTX-Glu5) Thymidylate SynthaseHuman (MCF-7)0.047 - 0.17 µM[1][2]
Methotrexate Dihydrofolate ReductaseHuman~0.005 µM

Note: A lower Ki value indicates a higher binding affinity and more potent inhibition.

Deciphering the Folate Pathway Inhibition

The metabolic pathway involving folate is crucial for DNA synthesis, repair, and methylation. Both dihydrofolate reductase and thymidylate synthase are key enzymes in this pathway, making them important targets for anticancer and antimicrobial drugs.[3][4] The diagram below illustrates the points of inhibition for both methotrexate and the active metabolite of this compound, tetrahydrohomofolate.

Folate_Pathway_Inhibition Folate Metabolism and Inhibition Sites DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->THF TS Thymidylate Synthase (TS) CH2THF->TS dUMP dUMP dTMP dTMP dUMP->dTMP dUMP->TS DNA DNA Synthesis dTMP->DNA DHHF This compound THHF Tetrahydrohomofolate DHHF->THHF DHFR action THHF_inhibitor Tetrahydrohomofolate DHFR->THF TS->dTMP MTX Methotrexate MTX->DHFR Inhibits THHF_inhibitor->TS Inhibits

Caption: Folate metabolism pathway illustrating the inhibition of DHFR by methotrexate and TS by tetrahydrohomofolate.

Experimental Protocols

To ensure the statistical validation of inhibition data, standardized experimental protocols are essential. Below is a detailed methodology for a thymidylate synthase inhibition assay, a critical procedure for evaluating compounds like tetrahydrohomofolate.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

Objective: To determine the inhibitory potential of a test compound on thymidylate synthase activity by measuring the rate of oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate.

Materials:

  • Purified thymidylate synthase

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2H4F)

  • Test inhibitor (e.g., Tetrahydrohomofolate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM β-mercaptoethanol)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of dUMP, and the purified thymidylate synthase enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to different reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the cofactor, 5,10-methylenetetrahydrofolate.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of dihydrofolate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the statistical validation of a potential enzyme inhibitor, from initial screening to detailed kinetic analysis.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanism of Action Studies A Compound Library B High-Throughput Screening (HTS) (e.g., single concentration assay) A->B C Identification of 'Hits' B->C D Serial Dilution of Hits C->D Validated Hits E IC50 Determination (Enzyme Inhibition Assay) D->E F Potency Ranking E->F G Kinetic Analysis (Varying substrate and inhibitor concentrations) F->G Potent Inhibitors H Determination of Ki and Inhibition Type (e.g., competitive) G->H I Lead Compound Selection H->I

Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.

References

A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibition Assays: Evaluating Reproducibility in the Study of Dihydrohomofolic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable assessment of dihydrohomofolic acid analogs and other antifolates hinges on robust and reproducible biological assays. The primary molecular target for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.

This guide provides a comparative overview of the most common biological assays used to determine the inhibitory activity of compounds against DHFR. We will delve into the methodologies of both enzymatic and cell-based assays, present quantitative data for the well-characterized inhibitor methotrexate, and discuss critical factors that influence the reproducibility of these assays.

The Dihydrofolate Reductase (DHFR) Signaling Pathway

Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] This reaction is vital for the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these downstream processes, ultimately leading to cell death, making it a key target for cancer chemotherapy.[1] The antifolate drug methotrexate, for example, binds to the active site of DHFR with an affinity approximately 1000 times greater than its natural substrate, DHF, effectively blocking the regeneration of THF.[3]

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF 5,6,7,8-Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis (DNA, RNA, Amino Acids) THF->Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor This compound / Methotrexate Inhibitor->DHFR Inhibition

DHFR signaling pathway and points of inhibition.

Comparison of Key DHFR Inhibition Assays

The two primary methods for assessing DHFR inhibition are direct enzymatic assays using purified protein and cell-based assays that measure the downstream effects of DHFR inhibition on cell viability and proliferation.

Assay TypePrincipleAdvantagesDisadvantages
Enzymatic (Spectrophotometric) Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1][4][5]Direct measurement of enzyme inhibition, high throughput, allows for determination of kinetic parameters (Ki).Lacks cellular context (e.g., cell permeability, efflux pumps, metabolism), sensitive to solvent effects.[6]
Cell-Based (e.g., MTT Assay) Measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a DHFR inhibitor.[7]Provides a more physiologically relevant assessment of a compound's efficacy, accounting for cellular uptake and metabolism.[6]Indirect measure of DHFR inhibition, can be influenced by off-target effects, generally lower throughput than enzymatic assays.

Experimental Protocols

Spectrophotometric DHFR Enzymatic Inhibition Assay

This protocol is a generalized procedure based on methodologies found in commercially available kits and literature.[1][4][5][8]

Materials and Reagents:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • Test inhibitor (e.g., this compound analog)

  • Positive control inhibitor (e.g., Methotrexate)[8]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor. Serial dilutions of the inhibitor should be made to determine the IC50 value. All reagents, especially DHF and NADPH, should be kept on ice and protected from light.[1][8]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the DHFR enzyme solution.[1] Include wells for a positive control (methotrexate) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.[1]

  • Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1][4] The rate of decrease in absorbance is proportional to DHFR activity.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction. The percent inhibition is determined relative to the no-inhibitor control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Cell-Based MTT Proliferation Assay

This protocol outlines the general steps for assessing the effect of a DHFR inhibitor on cell proliferation using an MTT assay.[7]

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Factors Influencing Assay Reproducibility

The reproducibility of DHFR assays can be affected by a multitude of factors.[9] Consistent experimental execution is paramount for obtaining reliable and comparable data.

FactorDescriptionImpact on Reproducibility
Reagent Stability DHF and NADPH are sensitive to light and degradation.[6]Inconsistent reagent quality can lead to variable enzyme activity and inaccurate inhibition measurements.
Enzyme Concentration High enzyme concentrations can lead to non-linear reaction rates.[4][6]Affects the accuracy of kinetic measurements and IC50 values.
Solvent Effects Solvents like DMSO can inhibit DHFR activity at certain concentrations.[4]Can lead to an overestimation of the inhibitor's potency if not properly controlled for.
Cellular Factors Cell density, passage number, and endogenous DHFR expression levels can vary.[9]These variations can alter the apparent potency of an inhibitor in cell-based assays.
Incubation Times Variations in incubation times for inhibitor binding or cell treatment can alter results.[6]Inconsistent timing can affect the extent of inhibition observed.
Plate Edge Effects Evaporation in the outer wells of a microplate can concentrate reagents.[10]Can introduce systematic errors in high-throughput screening.

Comparative Performance Data for Methotrexate

The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. However, IC50 values can vary significantly depending on the assay conditions. The following table summarizes reported IC50 values for methotrexate, a potent DHFR inhibitor, under different assay formats.

Assay TypeTarget/Cell LineIC50 ValueReference
Enzymatic (Colorimetric)Purified DHFR13.25 ± 1.18 nM[8]
Cell-Based (MTT)Daoy (medulloblastoma)9.5 x 10⁻² µM (95 nM)[11]
Cell-Based (MTT)Saos-2 (osteosarcoma)3.5 x 10⁻² µM (35 nM)[11]
EnzymaticHuman DHFRVariable (0.025 µM to 100 µM)[12]

This variability underscores the importance of standardized protocols and the careful reporting of experimental conditions to ensure that data can be accurately compared across different studies.

Experimental Workflow for DHFR Inhibition Assay

The following diagram illustrates a generalized workflow for a DHFR enzymatic inhibition assay, from reagent preparation to data analysis.

DHFR_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, DHF, NADPH, Inhibitor) start->prep_reagents prep_plate Set up 96-Well Plate (Controls, Inhibitor Dilutions) prep_reagents->prep_plate add_enzyme Add DHFR Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (Allow Inhibitor Binding) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add DHF Substrate) pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 340 nm) start_reaction->measure analyze Data Analysis (Calculate Initial Velocity, % Inhibition) measure->analyze determine_ic50 Determine IC50 analyze->determine_ic50 end End determine_ic50->end

Generalized workflow for a DHFR inhibition assay.

References

Validating Dihydrohomofolic Acid-Resistant Cell Line Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the use of drug-resistant cell lines is crucial for understanding mechanisms of therapeutic failure and for the preclinical evaluation of novel therapeutic strategies. This guide provides a comprehensive comparison of a hypothetical dihydrohomofolic acid-resistant cell line model with established antifolate-resistant models, offering detailed experimental protocols and supporting data to facilitate the validation process.

Comparison of Antifolate-Resistant Cell Line Models

The development of resistance to antifolate drugs is a significant clinical challenge. This compound, as an antifolate, is presumed to follow similar resistance pathways as the well-documented antifolate, methotrexate. The primary mechanism of acquired resistance to antifolates is the amplification of the dihydrofolate reductase (DHFR) gene, leading to overexpression of the DHFR protein, the target enzyme.[1][2] This overexpression effectively titrates the drug, rendering it less effective at inhibiting DNA synthesis and cell proliferation.

This guide uses data from well-characterized methotrexate-resistant cell lines as a proxy to illustrate the validation of a hypothetical this compound-resistant cell line.

Table 1: Comparison of IC50 Values in Sensitive and Resistant Cell Lines

Cell Line ModelParental Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Resistance Index (RI)
Hypothetical this compound-Resistant Model
Human Lung Carcinoma (A549)1560040
Human Breast Adenocarcinoma (MCF-7)1045045
Established Methotrexate-Resistant Model
Human Colon Carcinoma (HT29)2080040
Human Osteosarcoma (U-2OS)25125050
Established Pemetrexed-Resistant Model
Human Non-Small Cell Lung Cancer (PC-9)571.514.3

Note: Data for the hypothetical this compound-resistant model is illustrative and based on typical resistance patterns observed with other antifolates. Actual values would need to be determined experimentally. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A significantly higher RI indicates the successful development of a resistant cell line. For instance, pemetrexed-resistant sublines of PC-9 and A549 cells showed 2.2- to 14.3-fold and 7.8- to 42.4-fold increased resistance, respectively.[3]

Table 2: Gene and Protein Expression Analysis in Antifolate Resistance

Cell Line ModelGene AnalyzedRelative mRNA Expression (Resistant vs. Parental)Relative Protein Expression (Resistant vs. Parental)
Hypothetical this compound-Resistant Model DHFR~40-fold increase~35-fold increase
Established Methotrexate-Resistant Model DHFR30 to 50-fold increase25 to 45-fold increase
Established Pemetrexed-Resistant Model TS, DHFRSignificant increase in bothSignificant increase in both

Note: This data is illustrative. Experimental validation via qPCR and Western Blot is required. In pemetrexed-resistant cell lines, the expression of thymidylate synthase (TS) and DHFR was found to be significantly increased.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of a this compound-resistant cell line.

Generation of this compound-Resistant Cell Line

This protocol is based on the widely used method of intermittent, stepwise drug exposure.

  • Initial Seeding: Plate parental cells (e.g., A549) at a density of 1 x 10^6 cells in a T-75 flask.

  • Initial Drug Exposure: After 24 hours, expose the cells to this compound at a concentration equal to the experimentally determined IC20 (the concentration that inhibits 20% of cell growth).

  • Recovery: Culture the cells in the presence of the drug for 48-72 hours, then replace the medium with fresh, drug-free medium.

  • Confluence and Passaging: Allow the cells to reach 80-90% confluency. Passage the cells and re-seed a new flask.

  • Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.

  • Repeat: Repeat steps 3-5 for several months. The gradual increase in drug concentration will select for a population of resistant cells.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future reference.

Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 value, a measure of the drug concentration required to inhibit cell growth by 50%.

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for DHFR Gene Expression

This method quantifies the relative expression of the DHFR gene.

  • RNA Extraction: Extract total RNA from both parental and resistant cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the DHFR gene and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the DHFR gene in the resistant cells compared to the parental cells using the 2^-ΔΔCt method.

Western Blot for DHFR Protein Expression

This technique detects and quantifies the DHFR protein levels.

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against DHFR and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the DHFR protein levels to the loading control.

Visualizations

The following diagrams illustrate key aspects of the validation process and the underlying biological mechanisms.

experimental_workflow cluster_generation Cell Line Generation cluster_validation Validation Assays cluster_comparison Comparative Analysis parental Parental Cell Line exposure Stepwise Drug Exposure parental->exposure resistant Resistant Cell Line exposure->resistant ic50 IC50 Determination (MTT Assay) resistant->ic50 qpcr Gene Expression (qPCR) resistant->qpcr wb Protein Expression (Western Blot) resistant->wb ri Resistance Index ic50->ri fold_change Fold Change in Expression qpcr->fold_change wb->fold_change

Experimental workflow for validating a drug-resistant cell line.

antifolate_resistance_pathway cluster_drug_action Drug Action cluster_synthesis Metabolic Pathway cluster_resistance Resistance Mechanism drug This compound dhfr DHFR drug->dhfr inhibits dhf DHF thf THF dhf->thf catalyzed by DHFR dna DNA Synthesis thf->dna gene_amp DHFR Gene Amplification protein_over DHFR Protein Overexpression gene_amp->protein_over protein_over->dhfr increases

Signaling pathway of antifolate resistance.

model_comparison cluster_hypothetical Hypothetical Model cluster_alternatives Alternative Models main Validation of Antifolate-Resistant Cell Line dhfa_model This compound Resistant Cell Line main->dhfa_model Primary Focus mtx_model Methotrexate-Resistant Cell Line main->mtx_model Established Analogue crispr_model CRISPR-Engineered DHFR Overexpression main->crispr_model Genetic Model dhfa_model->mtx_model Compare Resistance Profile dhfa_model->crispr_model Validate Mechanism

Comparison of cell line models for studying antifolate resistance.

References

Safety Operating Guide

Proper Disposal of Dihydrohomofolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of dihydrohomofolic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound, like many specialized research chemicals, requires careful handling and disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its potential hazards. According to safety data sheets for the closely related and structurally similar dihydrofolic acid, this substance is considered hazardous.[1] It can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[5][6][7]

  • Waste Identification and Classification:

    • Label this compound waste clearly as "Hazardous Waste."

    • Include the full chemical name, concentration, and any other components of the waste mixture on the label.

  • Waste Collection and Segregation:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealed container.

    • For solutions containing this compound, use a compatible liquid waste container.

    • Do not mix this compound waste with other incompatible waste streams. For example, keep acids and bases separate, and do not mix oxidizing agents with reducing agents or organic compounds.[8]

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.[5][9] Plastic containers are often preferred.[9]

    • Ensure the container cap is securely fastened at all times, except when adding waste.[6][8][9] This prevents the release of vapors and potential spills.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA.[8][9]

    • The SAA should be located at or near the point of waste generation.[9]

    • The storage area must be away from heat sources, direct sunlight, and ignition sources.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

    • Follow all institutional procedures for waste pickup requests.

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory chemical waste guidelines.

ParameterLimitCitation
Maximum Volume of Hazardous Waste in an SAA55 gallons[9]
Maximum Volume of Acutely Toxic Waste (P-list) in an SAA1 quart (liquid) or 1 kilogram (solid)[9]
Maximum Storage Time for a Partially Filled Container in an SAA1 year[8]
Time to Remove a Full Container from an SAAWithin 3 calendar days[9]

Experimental Protocols

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste, including this compound.

A Waste Generated B Is waste hazardous? A->B C Consult SDS and EHS Guidelines B->C  Unsure D Segregate and Collect in Labeled, Compatible Container B->D  Yes G Dispose in Regular Trash or Down Drain (if permitted) B->G  No C->D  Hazardous C->G  Non-Hazardous E Store in Satellite Accumulation Area (SAA) D->E F Request EHS Pickup E->F H Final Disposal by Certified Vendor F->H

Caption: Workflow for laboratory chemical waste disposal.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrohomofolic acid
Reactant of Route 2
Dihydrohomofolic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。